molecular formula C12H13NO5 B1204043 2-((3-Carboxypropyl)carbamoyl)benzoic acid CAS No. 3130-76-5

2-((3-Carboxypropyl)carbamoyl)benzoic acid

Cat. No.: B1204043
CAS No.: 3130-76-5
M. Wt: 251.23 g/mol
InChI Key: LENIZMSGCFPTBO-UHFFFAOYSA-N
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Description

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-carboxypropylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(17)18/h1-2,4-5H,3,6-7H2,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIZMSGCFPTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953341
Record name 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid
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Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-76-5
Record name 2-[[(3-Carboxypropyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phthaloyl-4-aminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(3-Carboxypropyl)imino](hydroxy)methyl}benzoic acid
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic acid: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of benzoic acid, is a molecule of significant interest in the fields of medicinal chemistry and neuropharmacology.[1] Its structural similarity to N-phthaloyl-gamma-aminobutyric acid (GABA), a compound with known anticonvulsant and anti-stress properties, suggests its potential as a modulator of the GABAergic system.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical characteristics, a robust synthesis protocol, and an exploration of its putative mechanism of action and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Chemical and Physical Properties

This compound is a dicarboxylic acid derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol .[1]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₅[4]
Molecular Weight 251.24 g/mol [4]
IUPAC Name This compoundChemdiv[4]
CAS Number 3130-76-5[5]
Appearance White to off-white solidInferred from similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like THF and ethanolInferred from similar compounds

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The amino group of GABA acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid.

Synthesis_Workflow Reactant1 Phthalic Anhydride Reaction Reaction Mixture Reactant1->Reaction Reactant2 4-Aminobutyric Acid (GABA) Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Reflux Reflux Reaction->Reflux Precipitation Precipitation in Cold Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product This compound Purification->Product

A schematic workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis

Materials:

  • Phthalic anhydride (1.0 equivalent)

  • 4-Aminobutyric acid (GABA) (1.0 equivalent)

  • Glacial Acetic Acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with stirring.

  • To this solution, add 4-aminobutyric acid (1.0 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a white to off-white solid.

Proposed Mechanism of Action and Biological Activity

While direct experimental data on the biological targets of this compound is limited, its close structural analog, N-phthaloyl GABA (P-GABA), provides valuable insights into its potential mechanism of action. P-GABA has demonstrated significant anticonvulsant and anti-stress activities in animal models.[2][3] The proposed mechanism for P-GABA's effects is through its interaction with the GABAergic system, likely acting as a non-specific GABA receptor agonist.[6]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for regulating neuronal excitability.[7] Agonism at GABA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory action is the basis for the therapeutic effects of many anticonvulsant and anxiolytic drugs.

Given the structural similarity, it is hypothesized that this compound also modulates GABAergic neurotransmission. The presence of the GABA moiety within its structure is a strong indicator of its potential to interact with GABA receptors.

Proposed_Mechanism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron Compound 2-((3-Carboxypropyl) carbamoyl)benzoic acid GABA_R GABA Receptor Compound->GABA_R Binds to receptor Ion_Channel Chloride Ion Channel GABA_R->Ion_Channel Activates Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Anticonvulsant & Anti-stress Effects Reduced_Excitability->Therapeutic_Effect

A diagram of the proposed mechanism of action.

Experimental Protocols for Biological Evaluation

To investigate the biological activity of this compound, the following experimental protocols, adapted from studies on related compounds, can be employed.

Protocol 1: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)

This protocol is designed to evaluate the ability of the test compound to prevent the spread of seizures in an animal model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male Swiss mice (20-25 g)

  • Corneal electrodes

  • Electroshock apparatus

Procedure:

  • Prepare a suspension of this compound in the vehicle at the desired concentrations.

  • Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).

  • After a predetermined time (e.g., 30 minutes), induce seizures by delivering a maximal electroshock (e.g., 50 mA, 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Record the number of animals protected from tonic hindlimb extension in each group.

  • Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using probit analysis.

Protocol 2: In Vitro GABA Receptor Binding Assay

This assay determines the affinity of the test compound for GABA receptors in brain tissue.

Materials:

  • This compound

  • [³H]-GABA (radioligand)

  • Unlabeled GABA (for non-specific binding determination)

  • Rat brain tissue (cortex or cerebellum)

  • Tris-HCl buffer

  • Homogenizer

  • Centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare crude synaptic membranes from rat brain tissue by homogenization and centrifugation.

  • Resuspend the membrane preparation in Tris-HCl buffer.

  • Set up incubation tubes containing the membrane preparation, [³H]-GABA, and varying concentrations of this compound.

  • Include tubes with an excess of unlabeled GABA to determine non-specific binding.

  • Incubate the tubes at 4°C for a specified time (e.g., 20 minutes).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).

Quantitative Data

While specific quantitative bioactivity data for this compound is not yet available in the public domain, the data for its structural analog, N-phthaloyl GABA, provides a valuable reference point.

CompoundAssayAnimal ModelEndpointResultSource
N-phthaloyl GABAAnticonvulsant Activity (Bicuculline-induced convulsions)MiceED₅₀96 mg/kg[2]
Sodium ValproateAnticonvulsant Activity (Bicuculline-induced convulsions)MiceED₅₀301 mg/kg[2]

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutics targeting neurological disorders. Its straightforward synthesis and the promising biological activity of its close analog, N-phthaloyl GABA, warrant further investigation into its specific molecular targets and mechanism of action. The experimental protocols detailed in this guide provide a solid framework for researchers to explore the pharmacological profile of this compound and unlock its therapeutic potential. Future studies should focus on elucidating its precise interactions with GABA receptors and other potential targets within the CNS, as well as conducting comprehensive in vivo efficacy and safety profiling.

References

  • Pal, S. P., & Habibuddin, M. (1989). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian journal of experimental biology, 27(9), 815–817. [Link]

  • Pal, S. P., Habibuddin, M., & Sen, S. (1995). Anti-stress activity of N-phthaloyl gamma-aminobutyric acid in rats. Indian journal of experimental biology, 33(8), 585–588. [Link]

  • Pal, S. P., & Nag, D. (1988). Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Indian journal of experimental biology, 26(4), 309–311. [Link]

  • Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA Receptors in the Central Nervous System and Other Organs. In International Review of Cytology (Vol. 213, pp. 1–47). Academic Press. [Link]

Sources

An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known by synonyms such as N-phthaloyl GABA, is an organic compound featuring a benzoic acid moiety linked to a carboxypropyl carbamoyl group.[1] Its unique molecular architecture makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.[1] In chemistry, it serves as a valuable building block for the synthesis of more complex organic molecules.[1] Biologically, it is investigated for its potential role in metabolic pathways and as a precursor to biologically active compounds.[1] Furthermore, its therapeutic potential, particularly in the context of neurological disorders, is an active area of research.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical identity of this compound is well-defined by its structural and physicochemical properties.

Nomenclature and Identifiers
  • IUPAC Name: this compound[1]

  • CAS Number: 3130-76-5[1][2]

  • Molecular Formula: C₁₂H₁₃NO₅[1][2][3]

  • Synonyms: N-phthaloyl GABA, N-phthaloyl-4-aminobutyric acid, P-GABA[1]

Physicochemical Characteristics

This compound is a white to off-white crystalline solid at room temperature.[1] It possesses two carboxylic acid functional groups, which dictate its acidic properties and allow for sequential deprotonation.[1] The compound exhibits good thermal stability.[1]

PropertyValueSource
Molecular Weight 251.24 g/mol [1][3]
Melting Point 155-160°C[1]
Appearance White to off-white crystalline powder[1]
LogP 0.1136[3]
Polar Surface Area 115.04 Ų[3]
Hydrogen Bond Donors 3[3]
Hydrogen Bond Acceptors 8[3]

Synthesis of this compound

The primary and most common synthetic route to this compound involves the reaction of phthalic anhydride with 4-aminobutyric acid (gamma-aminobutyric acid, GABA).[1] This reaction is a nucleophilic acyl substitution where the amino group of GABA attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of an amide bond.[1]

Synthetic Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride Intermediate Tetrahedral Intermediate Phthalic_Anhydride->Intermediate Nucleophilic Attack (GABA) GABA 4-Aminobutyric Acid (GABA) Product This compound Intermediate->Product Ring Opening

Caption: Synthesis of this compound from phthalic anhydride and GABA.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobutyric acid (GABA) (1.0 eq)

  • Glacial acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Buchner funnel and flask

  • Filter paper

  • Crystallization dish

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride and an equimolar amount of 4-aminobutyric acid.

    • Causality: Using equimolar amounts of reactants ensures the most efficient conversion to the desired product without significant excess of either starting material, which would complicate purification.

  • Solvent Addition: Add a suitable volume of glacial acetic acid to the flask to dissolve the reactants.

    • Causality: Glacial acetic acid serves as a polar protic solvent that can dissolve both reactants and facilitate the reaction. It is also relatively inert under the reaction conditions and can be removed during workup.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing the mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. Stirring ensures homogeneity and efficient contact between the reactants.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

    • Causality: The product is less soluble in the acetic acid solvent at lower temperatures, leading to its crystallization and separation from the reaction mixture.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual acetic acid and unreacted starting materials.

    • Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid solvent. Washing with cold water minimizes the loss of the desired product due to dissolution.

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly. Pure crystals of this compound will form.

    • Causality: Recrystallization is a purification technique based on the principle that the solubility of a compound increases with temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Potential Applications and Areas of Research

While research is ongoing, this compound has shown potential in several areas:

  • Chemical Synthesis: It serves as a versatile starting material for the synthesis of various heterocyclic compounds and other complex organic molecules.[1]

  • Biological Research: The compound is utilized in studies investigating metabolic pathways and as a precursor for synthesizing biologically active molecules.[1]

  • Pharmaceutical Development: There is interest in its potential therapeutic effects, particularly for neurological disorders, though the specific mechanism of action is still under investigation.[1]

Chemical Reactions

The presence of two carboxylic acid groups and an amide linkage makes this compound susceptible to a variety of chemical transformations:

  • Oxidation: The carboxylic acid groups can be oxidized to form carboxylate salts.[1]

  • Reduction: The compound can be reduced to corresponding amines or alcohols using strong reducing agents.[1]

  • Substitution: The amide group can undergo nucleophilic substitution reactions under acidic or basic conditions.[1]

Conclusion

This compound is a compound with a well-defined structure and a straightforward synthetic pathway. Its physicochemical properties make it a stable, crystalline solid. The presence of multiple functional groups provides avenues for further chemical modifications, opening up possibilities for its use as a building block in organic synthesis. While its biological and medicinal applications are still being explored, it represents a promising scaffold for the development of novel compounds with potential therapeutic value. This guide provides a foundational understanding for researchers and professionals working with or interested in this versatile molecule.

References

  • PubChem. 2-(3-Carboxypropyl)benzoic acid. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • RSC Publishing. Phthalic anhydride (PA): a valuable substrate in organic transformations. [Link]

  • Wikipedia. Phthalic anhydride. [Link]

  • Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Chemistry university. (2021, May 11). Benzoic Acid Synthesis [Video]. YouTube. [Link]

  • University of Calgary. Carboxylic Acids. [Link]

  • ResearchGate. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

  • Britannica. (2025, December 22). Benzoic acid. [Link]

  • PubMed. (2008, December 5). Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]

Sources

synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid from phthalic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the synthesis of this compound, a molecule of significant interest due to its structural relation to both phthalic acid and the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The synthesis is achieved via a robust and efficient nucleophilic acyl substitution reaction involving the aminolysis of phthalic anhydride with GABA. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines methods for product purification and characterization. The causality behind critical experimental choices is explained to empower researchers with a deep understanding of the process, ensuring reproducibility and success.

Introduction: Significance and Rationale

This compound (Molecular Formula: C₁₂H₁₃NO₅, Molecular Weight: 251.24 g/mol ) is a dicarboxylic acid derivative that incorporates the GABA backbone.[1] GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a cornerstone of neuroscience research and drug development for conditions like anxiety disorders and epilepsy.[2][3] The synthesis of this target molecule provides a stable GABA derivative where the amine is protected as an amide, offering a valuable building block for creating more complex molecules, prodrugs, or probes for studying metabolic pathways.[1]

The synthetic route described herein is a classic example of phthalamic acid formation, a reliable and high-yielding reaction that is fundamental in organic chemistry.[4][5] Understanding this synthesis provides a practical tool for medicinal chemists and researchers aiming to modify or incorporate the GABA structure into larger scaffolds.

Reaction Scheme and Mechanism

The synthesis proceeds through the nucleophilic attack of the primary amine of 4-aminobutyric acid (GABA) on one of the electrophilic carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form the target amic acid.

Overall Reaction

Caption: Reaction scheme for the synthesis of the target compound.

Mechanistic Pathway: Nucleophilic Acyl Substitution

The reaction is a textbook example of aminolysis of an acid anhydride.[4] The mechanism can be broken down into three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of GABA's primary amine acts as a nucleophile, attacking one of the electron-deficient carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate.

  • Ring Opening: The unstable tetrahedral intermediate collapses. The carbonyl double bond reforms, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening step is energetically favorable.

  • Proton Transfer: An intramolecular proton transfer occurs, where the negatively charged carboxylate group abstracts a proton from the now positively charged ammonium group, yielding the final, neutral phthalamic acid product.

Physicochemical and Safety Data

A thorough understanding of the properties of all materials is critical for both safety and experimental success.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceKey Safety Considerations
Phthalic Anhydride C₈H₄O₃148.12131 - 133White solid flakesCorrosive. Causes skin and eye irritation. Respiratory sensitizer.[6]
4-Aminobutyric Acid (GABA) C₄H₉NO₂103.12203 (decomposes)White crystalline solidGenerally considered non-hazardous.
Product C₁₂H₁₃NO₅251.24155 - 160White to off-white powderExpected to be a mild irritant. Handle with standard laboratory precautions.[1]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, based on established methodologies for analogous reactions, ensures a high probability of success.[7][8][9]

Materials and Reagents
  • Phthalic Anhydride (1.0 eq)

  • 4-Aminobutyric Acid (GABA) (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Deionized Water (for precipitation)

  • Ethanol (for recrystallization/washing)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

Workflow start Start dissolve 1. Dissolve Phthalic Anhydride (1.0 eq) in 20 mL Glacial Acetic Acid in a 50 mL RBF. start->dissolve add_gaba 2. Add 4-Aminobutyric Acid (1.0 eq) to the solution while stirring. dissolve->add_gaba reflux 3. Equip with reflux condenser and heat the mixture at reflux for 2 hours. add_gaba->reflux cool 4. Cool the reaction mixture to room temperature. reflux->cool precipitate 5. Pour the cooled mixture slowly into 100 mL of cold deionized water with vigorous stirring to precipitate the product. cool->precipitate filter 6. Collect the solid product by vacuum filtration using a Buchner funnel. precipitate->filter wash 7. Wash the crude product with cold ethanol to remove impurities. filter->wash dry 8. Dry the purified product in a vacuum oven at 60-70 °C. wash->dry end End: Obtain Pure Product dry->end

Caption: Step-by-step workflow for the synthesis protocol.

Causality and Experimental Insights
  • Choice of Solvent: Glacial acetic acid is an excellent solvent for this reaction. It readily dissolves both reactants and has a high boiling point (118 °C), making it ideal for reflux conditions that drive the reaction to completion.[1][9] Alternative solvents like tetrahydrofuran (THF) can also be used.[8]

  • Reflux Conditions: Heating the reaction under reflux for approximately 2 hours provides the necessary activation energy for the aminolysis to proceed efficiently. The reflux ensures that the reaction temperature remains constant at the boiling point of the solvent without loss of material.

  • Precipitation: The product is significantly less soluble in water than in acetic acid. Pouring the reaction mixture into cold water causes the product to precipitate out of the solution, providing an effective method for initial isolation and separation from the solvent and any water-soluble impurities.[7][8]

  • Purification: Washing the crude solid with a cold organic solvent like ethanol or diethyl ether helps remove unreacted phthalic anhydride, which has some solubility in these solvents, while the desired product is less soluble, particularly when cold.[7][8] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Reaction Parameters and Expected Yield
ParameterValue / ConditionRationale
Stoichiometry 1:1 (Phthalic Anhydride : GABA)Ensures complete consumption of starting materials.
Solvent Glacial Acetic AcidHigh boiling point, good solubility for reactants.[9]
Reaction Time 2 hoursSufficient time to drive the reaction to completion at reflux.[9]
Reaction Temperature Reflux (~118 °C)Provides necessary activation energy.
Purification Method Precipitation in water, washing with ethanolEffective for isolating a product of good purity.[7][8]
Expected Yield >80%Analogous phthalamic acid syntheses are typically high-yielding.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following standard analytical techniques are recommended:

  • Melting Point: A sharp melting point range (e.g., 155-160 °C) is indicative of high purity.[1]

  • FT-IR Spectroscopy: Look for characteristic peaks:

    • Broad O-H stretch from the carboxylic acids (~3300-2500 cm⁻¹).

    • N-H stretch from the amide (~3300 cm⁻¹).

    • Two C=O stretches: one for the carboxylic acids (~1700 cm⁻¹) and one for the amide carbonyl (Amide I band, ~1640 cm⁻¹).[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the specific arrangement of protons in the molecule, providing definitive structural evidence.

Applications and Future Directions

The synthesized compound serves as a versatile platform for further chemical elaboration.

  • Chemical Synthesis: It is a valuable building block for more complex organic molecules and polymers.[1]

  • Medicinal Chemistry: As a constrained GABA analogue, it can be used as a starting point for developing novel ligands for GABA receptors or as a linker in drug-conjugate chemistry.[1]

  • Biological Research: The compound can be employed in studies related to metabolic pathways involving GABA or as a precursor to other biologically active molecules.[1] Investigations into its potential therapeutic effects, particularly concerning neurological functions, are an active area of interest.[1]

References

  • Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]

  • Hall, W. E., Higuchi, T., Pitman, I. H., & Uekama, K. (1978). Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic anhydrides. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 25). Chemistry of Acid Anhydrides. Available at: [Link]

  • PubMed Central. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Available at: [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Quora. (2021, October 11). What is the mechanism of preparation of benzoin acid by phthalic anhydride? Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 7). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Available at: [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research. Available at: [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
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An In-Depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS Number: 3130-76-5), a molecule of growing interest in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, purification, and potential biological activities, grounded in established scientific principles and analogous compound research.

Introduction: A Versatile Scaffold with Untapped Potential

This compound belongs to the phthalamic acid class of compounds, characterized by a benzoic acid moiety linked to an amino acid via an amide bond.[1] Its structure, featuring two carboxylic acid groups and an amide linkage, imparts a unique combination of rigidity and functionality, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. While extensive research on this specific molecule is still emerging, the broader family of benzoic acid and phthalamic acid derivatives has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[2] This guide aims to provide a foundational understanding of this compound, empowering researchers to explore its full potential.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 3130-76-5[1]
Molecular Formula C₁₂H₁₃NO₅[1][3]
Molecular Weight 251.24 g/mol [1][3]
Appearance White to off-white crystalline powder
Melting Point 155-160 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO.
logP 0.1136[3]

Synthesis and Purification: A Detailed, Self-Validating Protocol

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The following protocol is a detailed, step-by-step methodology designed for reproducibility and high purity of the final product.

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation cluster_3 Step 4: Purification reactants Phthalic Anhydride + 4-Aminobutyric Acid solvent Glacial Acetic Acid reactants->solvent dissolve setup Round-bottom flask with reflux condenser solvent->setup transfer reflux Heat to reflux (e.g., 1-2 hours) setup->reflux cool Cool to room temperature reflux->cool precipitate Precipitate in cold water cool->precipitate filter Vacuum filtration precipitate->filter recrystallize Recrystallize from hot solvent (e.g., water or ethanol) filter->recrystallize dry Dry under vacuum recrystallize->dry product Pure this compound dry->product

Caption: A step-by-step workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobutyric acid (GABA) (1.0 eq)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid.

  • Addition of Reactant: To the stirring solution, add 4-aminobutyric acid (1.0 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker of cold deionized water with vigorous stirring. A white precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid.

  • Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of a suitable solvent (e.g., hot water or ethanol) until the solid dissolves completely.[4][5][6][7] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.

Potential Applications and Biological Activity: An Evidence-Based Postulation

While dedicated studies on the biological activity of this compound are limited, the well-documented activities of its structural analogs provide a strong basis for postulating its potential applications.

As a Versatile Building Block

The presence of two carboxylic acid groups and a secondary amide makes this molecule a versatile building block in organic synthesis. It can be utilized in the production of polyesters, polyamides, and other polymers, as well as in the synthesis of more complex small molecules for various applications.

Inferred Biological Activity from Structural Analogs

The 2-(carbamoyl)benzoic acid scaffold is a known pharmacophore present in a variety of biologically active molecules.

  • Anticancer Potential: Numerous benzoic acid derivatives have been investigated for their anticancer properties.[2] For instance, certain 2-((substituted-phenyl)carbamoyl)benzoic acids have been synthesized and evaluated for their cytotoxic activity. The mechanism of action for such compounds often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.

  • Enzyme Inhibition: The structural features of this compound suggest its potential as an enzyme inhibitor. For example, derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in metabolic regulation.[8] Furthermore, other benzoic acid derivatives have been shown to inhibit enzymes like endoplasmic reticulum aminopeptidase 2 (ERAP2).

  • Neurological Applications: There is growing interest in the therapeutic potential of benzoic acid derivatives for neurological disorders. For example, a trifluoromethyl-containing benzoic acid derivative has demonstrated neuroprotective effects in a preclinical model of stroke. The structural similarity of our target compound to GABA, a major inhibitory neurotransmitter, further suggests that it may interact with neuronal pathways.

Hypothesized Signaling Pathway Modulation

Based on the activities of its analogs, it is plausible that this compound could modulate key signaling pathways involved in cell growth, inflammation, or metabolism. For instance, if it were to act as an inhibitor of a specific kinase, it could disrupt a phosphorylation cascade critical for disease progression.

G cluster_0 Hypothesized Mechanism of Action drug This compound target Target Enzyme (e.g., Kinase, Deacetylase) drug->target Inhibition pathway Downstream Signaling Pathway target->pathway Activation response Cellular Response (e.g., Apoptosis, Reduced Inflammation) pathway->response Modulation

Caption: A hypothesized signaling pathway illustrating the potential inhibitory action of the compound.

Future Directions and Conclusion

This compound represents a molecule with significant, yet largely unexplored, potential. The robust and reproducible synthesis protocol provided herein opens the door for its wider accessibility to the research community. While its specific biological targets remain to be elucidated, the compelling activities of its structural analogs strongly suggest that this compound warrants further investigation, particularly in the areas of oncology, neuropharmacology, and materials science. Future research should focus on high-throughput screening to identify its biological targets, followed by in-depth mechanistic studies to validate its therapeutic potential.

References

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  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC - NIH. [Link]

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A Technical Guide to the Physical and Chemical Properties of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS: 3130-76-5), a dicarboxylic acid derivative of significant interest in organic synthesis and pharmaceutical research. The guide details its core physical and chemical properties, anticipated spectroscopic characteristics, and established synthesis protocols. Designed for researchers, scientists, and drug development professionals, this paper synthesizes field-proven insights with established data to serve as an authoritative resource for laboratory applications.

Compound Identification and Structure

This compound, also known by synonyms such as N-phthaloyl GABA, is a molecule incorporating a benzoic acid moiety linked to 4-aminobutyric acid (GABA) via an amide bond.[1] This unique structure, featuring two distinct carboxylic acid groups, governs its chemical behavior and physical properties.

Nomenclature and Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 3130-76-5[1][2]
Molecular Formula C₁₂H₁₃NO₅[1][2][3]
Molecular Weight 251.24 g/mol [1][3]
Synonyms N-phthaloyl-4-aminobutyric acid, P-GABA[1]
InChI Key LENIZMSGCFPTBO-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)C(=O)O[1]
Structural Representation

The chemical structure of this compound is defined by a phthalic acid monoamide derived from GABA.

2D Structure of this compound

Physical Properties

The compound is a white to off-white crystalline solid at ambient temperature, a characteristic typical of aromatic carboxylic acid derivatives.[1]

Tabulated Physical Data
PropertyValueCommentsSource(s)
Appearance White to off-white crystalline powder-[1]
Melting Point 155-160 °CIndicates good thermal stability under standard laboratory conditions.[1]
Calculated logP 0.1136Suggests moderate lipophilicity in the neutral state.[3]
Calculated logD (pH 7.4) -3.9161Indicates high aqueous solubility at physiological pH due to deprotonation of carboxyl groups.[3]
Calculated logSw -2.0953Corresponds to a predicted aqueous solubility (Sw) of ~8.0 mg/L in its neutral form.[3]
Solubility Profile

The solubility of this molecule is highly dependent on pH due to its two carboxylic acid groups.[1]

  • Aqueous Solubility: In neutral or acidic water (pH < 3), the compound is expected to have limited solubility. Its extended hydrocarbon framework and aromatic ring reduce polarity compared to simpler carboxylic acids.[1] The solubility of the structurally related benzoic acid is only 3.44 g/L at 25°C, and the larger structure of the target compound suggests its solubility will be substantially lower in its protonated form.[1][4][5] As the pH increases, deprotonation of the carboxyl groups to form carboxylate salts will dramatically increase aqueous solubility.

  • Organic Solubility: The compound demonstrates enhanced solubility in polar organic solvents such as ethanol, acetone, and diethyl ether, which is a common characteristic of aromatic carboxylic acids.[1][4]

Chemical Properties and Reactivity

Acid-Base Chemistry

As a dicarboxylic acid, the compound exhibits two distinct acid dissociation constants (pKa).[1]

  • First pKa (pKa₁): Estimated to be in the range of 3.5 - 4.5 . This corresponds to the deprotonation of the aromatic carboxylic acid. This group is more acidic due to the electron-withdrawing effect of the benzene ring, which stabilizes the resulting carboxylate anion through resonance.[1] For comparison, the pKa of benzoic acid is approximately 4.2.[4][5]

  • Second pKa (pKa₂): Estimated to be in the range of 4.5 - 5.5 . This value corresponds to the deprotonation of the aliphatic carboxyl group at the end of the propyl chain.[1]

The presence of the amide linkage may also influence these acid-base properties through resonance and potential intramolecular hydrogen bonding.[1]

Chemical Stability
  • Thermal Stability: Aromatic carboxylic acids generally exhibit high thermal stability. The compound's melting point of 155-160°C without decomposition is indicative of this robustness.[1]

  • Hydrolytic Stability: The amide bond within the molecule is susceptible to hydrolytic cleavage under strongly acidic or basic conditions, which would yield phthalic acid and 4-aminobutyric acid.[1] Under neutral and mildly acidic conditions, the molecule is generally stable.[1]

Key Chemical Reactions

The molecule's functional groups allow for a range of chemical transformations:[1]

  • Oxidation: The carboxylic acid groups can be oxidized to form carboxylate salts.

  • Reduction: Using strong reducing agents like lithium aluminum hydride can reduce the carboxylic acids to alcohols and the amide to an amine.

  • Substitution: The amide group can participate in nucleophilic substitution reactions under specific conditions.

Anticipated Spectroscopic Characterization

While specific spectral data is not widely published, the structure allows for clear predictions of its spectroscopic profile, which is essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Signals expected in the δ 7.5-8.2 ppm region, showing complex splitting patterns characteristic of an ortho-substituted benzene ring.

    • Carboxylic Acid Protons: Two broad singlets, typically downfield (δ 10-13 ppm), which would disappear upon D₂O exchange.

    • Amide Proton: A broad signal (triplet if coupled) around δ 8-9 ppm.

    • Aliphatic Protons: Signals for the -CH₂- groups of the propyl chain would appear between δ 2.0-3.5 ppm. The protons alpha to the amide nitrogen and the aliphatic carboxyl group will be the most downfield.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two distinct signals in the δ 165-180 ppm range for the two carboxylic acid carbons and the amide carbonyl.[6]

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Aliphatic Carbons: Signals for the three -CH₂- carbons in the δ 20-40 ppm region.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ characteristic of hydrogen-bonded carboxylic acids.

    • N-H Stretch: A moderate peak around 3300 cm⁻¹.

    • C=O Stretch: A strong, intense absorption band around 1700 cm⁻¹ (for the acid carbonyls) and a slightly lower frequency band around 1650 cm⁻¹ (for the amide I band).

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z 251 should be observable.

    • Common fragmentation patterns would include the loss of -OH (M-17), -COOH (M-45), and cleavage at the amide bond.

Synthesis and Purification

Primary Synthetic Route

The most direct synthesis involves the reaction of phthalic anhydride with 4-aminobutyric acid (GABA).[1] This reaction is a nucleophilic acyl substitution where the primary amine of GABA attacks a carbonyl carbon of the anhydride, leading to ring-opening and the formation of the amide bond.[1]

G reactants Phthalic Anhydride + 4-Aminobutyric Acid (GABA) dissolve Dissolve in Acetic Acid reactants->dissolve reflux Reflux Reaction Mixture dissolve->reflux cool Cool and Precipitate in Cold Water reflux->cool filter Filter Crude Product cool->filter purify Recrystallize from Aqueous Ethanol filter->purify dry Dry Under Vacuum purify->dry product Pure this compound dry->product

General workflow for the synthesis of the title compound.
Purification Protocol: Recrystallization

The crude product obtained from the synthesis is typically purified by recrystallization to achieve high purity.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of a suitable hot solvent system (e.g., a mixture of ethanol and water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Experimental Protocols for Property Determination

Protocol: Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in an aqueous buffer.

  • Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).

  • Addition of Excess Solid: Add an excess amount of the compound to a known volume of the buffer in a sealed, screw-cap glass vial. The excess solid is critical to ensure a saturated solution is achieved.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical method, such as HPLC-UV.

Protocol: Potentiometric Titration for pKa Determination

This method identifies the pKa values by monitoring pH changes during titration with a base.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol co-solvent system).

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C) and use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point gives pKa₁, and the second gives pKa₂.

Applications and Research Interest

This compound serves several roles in scientific research and development:[1]

  • Synthetic Chemistry: It is a valuable building block for synthesizing more complex organic molecules and pharmaceutical intermediates.[1]

  • Biological Research: The compound is studied for its potential involvement in metabolic pathways and as a precursor to other biologically active compounds.[1]

  • Medicinal Chemistry: Investigations are ongoing into its potential therapeutic effects, with a particular interest in the treatment of neurological disorders, likely stemming from its structural relationship to GABA.[1]

Conclusion

This compound is a well-defined chemical entity with properties governed by its dual carboxylic acid functionality and aromatic core. Its limited aqueous solubility at low pH, predictable acid-base chemistry, and defined synthetic route make it a versatile tool for researchers. The technical data and protocols outlined in this guide provide a solid foundation for its effective use in chemical synthesis, drug discovery, and materials science.

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An In-Depth Technical Guide to the Mechanism of Action of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as N-(3-Carboxypropyl)phthalamic acid, is a phthalic acid derivative with significant therapeutic potential, primarily attributed to its anti-inflammatory and neuroactive properties. This technical guide provides a comprehensive analysis of the compound's mechanism of action, synthesizing available preclinical data and structure-activity relationship (SAR) studies of structurally related molecules. The core mechanisms appear to revolve around the modulation of key inflammatory pathways, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production and the downstream Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, preliminary evidence suggests potential interactions with the GABAergic system, indicating a role in neuronal signaling. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Introduction and Chemical Profile

This compound is a dicarboxylic acid featuring a benzoic acid core linked to a 4-aminobutanoic acid moiety via an amide bond. This structure is derived from the reaction of phthalic anhydride with 4-aminobutanoic acid (GABA).[1] Its chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compoundChemdiv
Synonyms N-(3-Carboxy-propyl)-phthalamic acidBiosynth
CAS Number 3130-76-5Biosynth
Molecular Formula C₁₂H₁₃NO₅Chemdiv
Molecular Weight 251.24 g/mol Chemdiv
Appearance White to off-white crystalline powderSmolecule
Melting Point 155-160°CSmolecule
Solubility Slightly soluble in waterN/A

Core Mechanism of Action: Anti-Inflammatory Effects

The primary and most substantiated therapeutic potential of this compound lies in its anti-inflammatory activity. The mechanism is believed to be multifactorial, targeting key nodes in the inflammatory cascade.

Inhibition of TNF-α Production

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.[2] Small molecules can inhibit TNF-α activity through various mechanisms, including the disruption of its active trimeric structure.[3][4] Structure-activity relationship studies of N-substituted phthalimides, which are structurally related to the cyclized form of N-(3-Carboxypropyl)phthalamic acid, have demonstrated their ability to inhibit TNF-α production in human leukemia THP-1 cells.[3] This suggests that the phthalimide-like core of our compound of interest is a key pharmacophore for this activity.

While direct enzymatic assays on this compound are not yet published, the existing data on related compounds strongly support the hypothesis that it interferes with TNF-α synthesis or release.

Experimental Protocol: In Vitro TNF-α Production Assay

This protocol outlines a general method for assessing the inhibition of TNF-α production in a cellular model, such as the human monocytic cell line THP-1 or murine RAW264.7 macrophages.[5][6]

Materials:

  • THP-1 or RAW264.7 cells

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Human or mouse TNF-α ELISA kit[2][7][8]

Procedure:

  • Cell Seeding: Seed THP-1 or RAW264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the cells for 4-6 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

Downregulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical downstream effector of TNF-α and other pro-inflammatory stimuli, regulating the expression of a wide array of inflammatory genes.[9][10] Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs. Phthalimide analogues have been shown to suppress LPS-induced NF-κB p65 subunit phosphorylation in macrophages.[5] This suggests that this compound likely exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB pathway.

Signaling Pathway Diagram:

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound 2-((3-Carboxypropyl)carbamoyl) benzoic acid Compound->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a method to assess the inhibitory effect of the compound on NF-κB activation using a reporter cell line.[11]

Materials:

  • HEK293 or U251-MG cells stably transfected with an NF-κB-luciferase reporter construct

  • TNF-α or LPS

  • This compound (test compound)

  • Cell culture medium

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Determine the dose-dependent inhibition of NF-κB-driven luciferase expression.

Potential Neuroactive Mechanisms: GABA Receptor Modulation

Preliminary information suggests that this compound may interact with the GABAergic system.[3] Given that the compound is a derivative of 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter in the central nervous system, this hypothesis is chemically plausible.[11]

Interaction with GABA Receptors

GABA exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors.[10] The structural similarity of this compound to GABA suggests it could potentially act as an agonist, antagonist, or allosteric modulator at these receptors. Carboxylic acid derivatives have been explored as bioisosteres for the carboxylic acid group of GABA to map the orthosteric binding site of GABA-A receptors.[5]

Further investigation through radioligand binding assays and electrophysiological studies is required to confirm and characterize the interaction of this compound with GABA receptors.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of the test compound for the GABA-A receptor.[12]

Materials:

  • Rat or mouse brain membrane preparation (e.g., from cortex or cerebellum)

  • [³H]-Muscimol (radioligand for the GABA binding site)

  • This compound (test compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, [³H]-Muscimol, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at 4°C for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of [³H]-Muscimol.

Synthesis Overview

The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with 4-aminobutanoic acid.[1] This reaction involves the nucleophilic attack of the amino group of 4-aminobutanoic acid on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the phthalamic acid derivative.

Reaction Workflow Diagram:

Synthesis_Workflow Reactants Phthalic Anhydride + 4-Aminobutanoic Acid Reaction Reaction in Acetic Acid (Reflux) Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Product 2-((3-Carboxypropyl)carbamoyl) benzoic acid Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with dual anti-inflammatory and neuroactive properties. The available evidence strongly suggests a mechanism of action centered on the inhibition of the TNF-α/NF-κB signaling axis. The structural relationship to GABA warrants further investigation into its role as a modulator of GABAergic neurotransmission.

Future research should focus on:

  • Direct Target Engagement: Conducting enzymatic and binding assays to confirm the direct interaction of the compound with TNF-α and GABA receptors and to determine its potency and selectivity.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of the compound in animal models of inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and neurological disorders (e.g., epilepsy, anxiety).

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

A thorough exploration of these areas will be crucial in translating the preclinical promise of this compound into a clinically viable therapeutic.

References

  • A structure-activity relationship study of N-substituted phthalimides on tumor necrosis factor-alpha production. PubMed. [Link]

  • Small-molecule inhibition of TNF-alpha. Stanford Synchrotron Radiation Lightsource. [Link]

  • The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. PubMed. [Link]

  • Novel benzoic acid derivatives and process for preparing the same.
  • Effects and mechanisms of phthalates' action on neurological processes and neural health: a literature review. PubMed. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain. ResearchGate. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

  • TNF-α (free) ELISA. IBL-America. [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. PubMed. [Link]

  • Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed. [Link]

  • Hypothalamic GABAA receptor blockade modulates cerebral cortical systems sensitive to acute stressors. PubMed. [Link]

  • Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PMC - NIH. [Link]

  • GABA B receptors: modulation of thalamocortical dynamics and synaptic plasticity. PubMed. [Link]

  • Characterization of GABA Receptors. PMC - NIH. [Link]

  • Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. [Link]

  • Investigating the Role of Glutamate and GABA in the Modulation of Transthalamic Activity: A Combined fMRI-fMRS Study. Frontiers. [Link]

Sources

An In-Depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic Acid: From Synthesis to Potential Biological Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of phthalic anhydride and the neurotransmitter gamma-aminobutyric acid (GABA), stands as a molecule of interest at the intersection of synthetic chemistry and neuropharmacology. Its structural architecture, featuring a phthalimide-like core linked to a flexible carboxylic acid chain, suggests a potential for diverse biological activities. While direct research on this specific compound is nascent, its close structural relationship to known bioactive molecules, particularly N-phthaloyl GABA, provides a compelling rationale for its investigation as a modulator of neurological pathways.[1][2]

This technical guide offers a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and, most critically, exploring its potential biological activities through the lens of its structural analogs. By presenting a hypothesized mechanism of action centered on histone deacetylase (HDAC) inhibition, this document aims to provide researchers with the foundational knowledge and detailed experimental frameworks necessary to unlock the therapeutic potential of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] A summary of its key physicochemical properties is presented in Table 1. The presence of two carboxylic acid functional groups dictates its acidic nature and influences its solubility profile.[3]

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₅[3]
Molecular Weight 251.24 g/mol [3]
CAS Number 3130-76-5[3]
Appearance White to off-white crystalline powder[3]
Melting Point 155-160 °C[3]
Vapor Pressure 1.03 x 10⁻¹³ mmHg at 25°C[3]

Synthesis and Characterization

The primary route for the synthesis of this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[3] This reaction is typically conducted under reflux in a suitable solvent, such as glacial acetic acid, followed by purification via recrystallization to yield the final product with high purity.[3]

Detailed Synthesis Protocol

A representative laboratory-scale synthesis protocol is detailed below:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 4-aminobutyric acid (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow Reactants Phthalic Anhydride + GABA Reaction Reflux (2-4h) Reactants->Reaction Combine Solvent Glacial Acetic Acid Solvent->Reaction Cooling Cool to RT Reaction->Cooling Isolation Filtration / Solvent Evaporation Cooling->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Hypothesized Mechanism of Action

While direct biological studies on this compound are limited, its structural components—a phthalic acid derivative and a GABA moiety—provide a strong foundation for hypothesizing its biological functions.

Insights from the Structural Analog: N-Phthaloyl GABA

A close structural analog, N-phthaloyl GABA (P-GABA), has been synthesized and evaluated for its pharmacological effects. Research has demonstrated that P-GABA exhibits significant anticonvulsant activity in mice, with an ED50 of 96 mg/kg against bicuculline-induced convulsions, rendering it more potent than sodium valproate in this model.[1] Furthermore, P-GABA has shown anti-stress activity in rats by normalizing changes in synaptic membrane properties induced by restraint stress.[2] These findings suggest that this compound may also possess neuromodulatory properties, potentially acting as an anticonvulsant or anxiolytic agent.

Hypothesized Mechanism: Histone Deacetylase (HDAC) Inhibition

The GABA component of this compound introduces the intriguing possibility of it acting as a histone deacetylase (HDAC) inhibitor. GABA itself has been shown to inhibit the expression of HDAC1, HDAC2, and HDAC3, leading to an upregulation of histone acetylation levels. This suggests a role for GABA beyond its classical neurotransmitter function, extending to epigenetic regulation.

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of silenced genes, and HDAC inhibitors have emerged as a promising class of therapeutics, particularly in oncology and neurology.

Given that the GABA moiety is a key structural feature of this compound, it is plausible that this compound could exert its biological effects through the inhibition of HDACs. The phthalimide-like portion of the molecule could influence its cell permeability and interaction with the active site of HDAC enzymes.

Hypothesized_Mechanism cluster_0 Cellular Environment cluster_1 Outcome Compound This compound HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histone Acetylated Histone HDAC->Histone Deacetylation Deacetylated_Histone Deacetylated Histone Gene_Expression Restored Gene Expression Histone->Gene_Expression Maintains Acetylation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Leads to Gene_Repression Gene Repression Chromatin->Gene_Repression

Caption: Hypothesized mechanism of HDAC inhibition.

Experimental Protocols for Investigating HDAC Inhibitory Activity

To validate the hypothesis that this compound functions as an HDAC inhibitor, a series of in vitro and cell-based assays can be employed.

In Vitro HDAC Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified HDAC isoforms.

Materials:

  • Purified recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trichostatin A (TSA) as a positive control inhibitor

  • This compound (test compound)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the purified HDAC enzyme, and the test compound at various concentrations. Include wells with a known inhibitor (TSA) as a positive control and wells with solvent only as a negative control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. Incubate for a further 15-30 minutes at 37°C.

  • Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based HDAC Inhibition Assay

This assay assesses the ability of the compound to inhibit HDAC activity within a cellular context, providing insights into its cell permeability and intracellular target engagement.

Materials:

  • Human cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis/developer buffer

  • Trichostatin A (TSA)

  • This compound

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or TSA for a defined period (e.g., 24 hours).

  • Substrate Incubation: Add the cell-permeable HDAC substrate to the cells and incubate at 37°C for 1-2 hours.

  • Lysis and Development: Lyse the cells and develop the fluorescent signal by adding the lysis/developer buffer.

  • Measurement: Measure the fluorescence intensity as described in the in vitro assay.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of cellular HDAC activity.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_start Prepare Reagents invitro_rxn Incubate Enzyme, Compound, Substrate invitro_start->invitro_rxn invitro_dev Add Developer invitro_rxn->invitro_dev invitro_read Read Fluorescence invitro_dev->invitro_read invitro_end Calculate IC50 invitro_read->invitro_end cell_seed Seed Cells cell_treat Treat with Compound cell_seed->cell_treat cell_sub Add Substrate cell_treat->cell_sub cell_lyse Lyse and Develop cell_sub->cell_lyse cell_read Read Fluorescence cell_lyse->cell_read cell_end Calculate IC50 cell_read->cell_end

Caption: Workflow for HDAC inhibition assays.

Future Directions and Conclusion

This compound represents a promising yet underexplored molecule with the potential for significant biological activity. The established anticonvulsant and anti-stress effects of its close analog, N-phthaloyl GABA, strongly suggest that it may act as a neuromodulatory agent. The hypothesized mechanism of HDAC inhibition, based on its GABA moiety, provides a clear and testable avenue for future research.

References

  • A chemical strategy for the cell-based detection of HDAC activity. ACS Publications. Available at: [Link].

  • Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian J Exp Biol. 1989 Sep;27(9):805-8. Available at: [Link].

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. Available at: [Link].

  • Inhibition of Histone Deacetylases. PMC - NIH. Available at: [Link].

  • First non-radioactive assay for in vitro screening of histone deacetylase inhibitors. Available at: [Link].

  • In vitro assays for the determination of histone deacetylase activity. ResearchGate. Available at: [Link].

  • Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New[4]-Shogaol Derivatives. PMC - NIH. Available at: [Link].

  • Anti-stress activity of N-phthaloyl gamma-aminobutyric acid in rats. PubMed. Available at: [Link].

  • Synthesis and Anticonvulsant Activity of N,N-phthaloyl Derivatives of Central Nervous System Inhibitory Amino Acids. PubMed. Available at: [Link].

  • Role of some new GABA derivatives on GABA metabolism in mouse brain. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of N-phthaloyl-gamma-aminobutyric acid. Available at: [Link].

  • Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. Available at: [Link].

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link].

  • Structure-activity relationships of selective GABA uptake inhibitors. PubMed. Available at: [Link].

  • The role of structure activity relationship studies in the search for new GABA uptake inhibitors. PubMed. Available at: [Link].

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC. Available at: [Link].

  • The structure-activity relationship for GABA and related compounds in the crayfish muscle. PubMed. Available at: [Link].

  • Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. PubMed. Available at: [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-((3-carboxypropyl)carbamoyl)benzoic acid, a versatile bifunctional molecule, and its applications in modern organic synthesis. We delve into its synthesis, physicochemical properties, and its utility as a foundational building block in several key areas, including its role as a flexible linker, a monomer in polymer chemistry, a precursor for heterocyclic scaffolds, and an anchor in solid-phase synthesis. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols and the scientific rationale behind them to facilitate the integration of this compound into innovative synthetic workflows.

Introduction and Physicochemical Profile

This compound is a derivative of phthalic acid and gamma-aminobutyric acid (GABA), characterized by the presence of two carboxylic acid groups with different chemical environments and a flexible four-carbon chain.[1] This unique architecture makes it a valuable synthon for introducing both rigidity (from the benzene ring) and flexibility (from the aliphatic chain) into target molecules.

The primary route for its synthesis involves the nucleophilic acyl substitution of phthalic anhydride with 4-aminobutyric acid.[1] This reaction proceeds by the attack of the amine on one of the carbonyl groups of the anhydride, leading to the opening of the ring to form the phthalamic acid derivative.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 3130-76-5[1]
Molecular Formula C₁₂H₁₃NO₅[1]
Molecular Weight 251.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 155-160 °C[1]
Solubility Enhanced solubility in organic solvents; low water solubility.[1]

Synthesis of this compound

The synthesis is a straightforward and high-yielding procedure, making the starting material readily accessible in a laboratory setting.

Protocol 2.1: Synthesis from Phthalic Anhydride and 4-Aminobutyric Acid

Rationale: This protocol is based on the classic Schotten-Baumann reaction conditions, where the nucleophilic amine attacks the electrophilic anhydride. Acetic acid serves as a suitable solvent that can also protonate the carbonyl group, increasing its electrophilicity. The reflux conditions provide the necessary activation energy for the reaction to proceed to completion.[1]

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobutyric acid (GABA) (1.0 eq)

  • Glacial acetic acid

  • Deionized water

  • Round bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round bottom flask, dissolve phthalic anhydride (e.g., 14.8 g, 0.1 mol) in glacial acetic acid (50 mL).

  • To this solution, add 4-aminobutyric acid (e.g., 10.3 g, 0.1 mol) in one portion.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled mixture into cold deionized water (200 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water (3 x 50 mL).

  • The product can be further purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield this compound as a white crystalline solid.[1]

  • Dry the purified product under vacuum.

G phthalic_anhydride Phthalic Anhydride reflux Reflux phthalic_anhydride->reflux gaba 4-Aminobutyric Acid gaba->reflux acetic_acid Acetic Acid (Solvent/Catalyst) acetic_acid->reflux product This compound reflux->product G diacid This compound polymerization Polycondensation (High T, Vacuum) diacid->polymerization diol Diol (e.g., Ethylene Glycol) diol->polymerization catalyst Catalyst catalyst->polymerization polyester Polyester polymerization->polyester water Water (byproduct) polymerization->water G start_material This compound cyclization Intramolecular Cyclization (Heat) start_material->cyclization formic_acid Formic Acid formic_acid->cyclization quinazolinone Quinazolinone Derivative cyclization->quinazolinone water Water (byproduct) cyclization->water

Sources

Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as N-(3-carboxypropyl)phthalamic acid, is a dicarboxylic acid derivative of phthalic anhydride and 4-aminobutanoic acid (GABA). Its structure incorporates a flexible aliphatic chain and an aromatic ring, making it a molecule of interest in medicinal chemistry and materials science. This compound and its analogs are being explored for their potential biological activities.[1] The synthesis of this molecule is a classic example of nucleophilic acyl substitution, where the amino group of an amino acid attacks the anhydride moiety, leading to the opening of the anhydride ring.

This application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the reaction of phthalic anhydride with 4-aminobutanoic acid. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobutanoic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the five-membered anhydride ring and the formation of an amide bond, resulting in the desired phthalamic acid derivative.

Reaction: Phthalic Anhydride + 4-Aminobutanoic Acid → this compound

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the final product is presented in Table 1.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
Phthalic AnhydrideC₈H₄O₃148.12130-132White crystalline solid
4-Aminobutanoic Acid (GABA)C₄H₉NO₂103.12203 (decomposes)White crystalline solid
This compoundC₁₂H₁₃NO₅251.24155-160White to off-white crystalline powder[1]

Table 1. Physicochemical properties of reactants and product.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications.

Materials & Equipment
  • Phthalic anhydride (≥99%)

  • 4-Aminobutanoic acid (GABA) (≥99%)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Step-by-Step Methodology

1. Reaction Setup:

  • In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 0.01 mol) and 4-aminobutanoic acid (1.03 g, 0.01 mol).

  • Add 20 mL of glacial acetic acid to the flask. The use of glacial acetic acid as a solvent is advantageous as it readily dissolves both reactants and facilitates the reaction without participating in it.[2]

  • Place a magnetic stir bar in the flask.

2. Reaction Execution:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or an oil bath.

  • Maintain the reflux with continuous stirring for 2 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

3. Product Isolation:

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. The product is insoluble in water and will precipitate out of the solution.

  • Continue stirring the suspension in the cold water for about 15-20 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

4. Purification by Recrystallization:

  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask and heat the suspension to boiling with stirring to dissolve the solid. Benzoic acid derivatives often have higher solubility in hot water compared to cold water, making water a suitable solvent for recrystallization.[3][4]

  • If the solid does not dissolve completely, add small portions of hot water until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent to maximize the yield.[5]

  • Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Further cool the flask in an ice bath for 30 minutes to maximize the crystallization of the product.

  • Collect the purified crystals by vacuum filtration and wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[5]

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Visual Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification A 1. Combine Phthalic Anhydride & GABA in Acetic Acid B 2. Reflux for 2 hours A->B C 3. Cool and Precipitate in Cold Water B->C D 4. Vacuum Filtration C->D E 5. Recrystallize from Hot Water D->E F 6. Vacuum Filtration & Wash with Cold Water E->F G 7. Dry the Final Product F->G

Sources

Application Notes and Protocols: 2-((3-Carboxypropyl)carbamoyl)benzoic acid in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: A Bifunctional Scaffold for Modern Drug Discovery

2-((3-Carboxypropyl)carbamoyl)benzoic acid is a unique bifunctional molecule that presents significant, though largely untapped, potential in drug development.[1] Its structure comprises a phthalic acid moiety linked to a γ-aminobutyric acid (GABA) analogue via an amide bond. This architecture offers two key features for medicinal chemists: a rigid aromatic core derived from phthalic acid, known for its role in potent immunomodulators, and a flexible carboxypropyl sidechain that can mimic or interact with biological systems that recognize GABA.[2][3][4]

While direct therapeutic applications of this specific molecule are not extensively documented, its structural components are well-established pharmacophores. The phthalimide group is the cornerstone of immunomodulatory drugs (IMiDs) like thalidomide and its analogues, which are used in treating multiple myeloma and other cancers.[5][6][7] The GABA-like tail suggests potential applications in neuroscience, targeting neurological disorders where GABAergic transmission is implicated.[2][3][8]

This guide provides a detailed exploration of the potential applications of this compound, treating it as a versatile scaffold. We will delve into its use in two primary areas: as a novel Cereblon (CRBN) E3 ligase modulator inspired by phthalimide-based drugs, and as a potential modulator of GABAergic systems. Furthermore, we will explore its application as a linker in the burgeoning field of targeted protein degradation (PROTACs).

Part 1: Application as an Immunomodulatory and Anti-Angiogenic Agent

The structural similarity of the N-substituted phthalic acid core to the phthalimide group in thalidomide suggests that this compound could function as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][9] CRBN is the primary target of thalidomide and its derivatives, and binding to it alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent degradation of specific proteins, such as Ikaros and Aiolos.[6][7] This mechanism is responsible for both the anti-cancer and the notorious teratogenic effects of thalidomide.[5][7]

1.1 Mechanistic Hypothesis: Cereblon Modulation

We hypothesize that this compound can act as a "molecular glue," binding to CRBN and inducing the degradation of neosubstrates.[9] This could lead to downstream immunomodulatory and anti-angiogenic effects, which are hallmarks of thalidomide-like molecules.[5][9][10]

G cluster_0 Cellular Environment Compound 2-((3-Carboxypropyl)carbamoyl) benzoic acid CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., Ikaros, Aiolos) CRBN->Neosubstrate Recruits Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Downstream Downstream Effects: - Immunomodulation - Anti-angiogenesis Degradation->Downstream

Caption: Hypothesized mechanism of action via Cereblon modulation.

1.2 Experimental Protocols

Objective: To determine if this compound directly binds to the Cereblon E3 ligase complex.

Methodology: A competitive binding assay using a fluorescently labeled thalidomide analogue can be employed.

  • Reagents and Materials:

    • Recombinant human CRL4-DDB1-CRBN-RBX1 complex.

    • Fluorescently labeled thalidomide probe.

    • This compound (test compound).

    • Thalidomide (positive control).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20).

    • 384-well microplates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound and thalidomide in assay buffer.

    • In a 384-well plate, add the recombinant CRBN complex and the fluorescent probe to each well.

    • Add the serially diluted test compound or control to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization.

  • Data Analysis:

    • Calculate the percentage of inhibition of the fluorescent probe binding for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve. A lower IC50 indicates stronger binding affinity.

Objective: To assess the anti-angiogenic potential of the compound by measuring its effect on the formation of capillary-like structures by endothelial cells.[11][12][13]

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (Matrigel), which induces them to form tube-like structures.[12][14]

  • Reagents and Materials:

    • HUVECs.

    • Endothelial cell growth medium.

    • Matrigel basement membrane matrix.

    • This compound (test compound).

    • VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus.[13]

    • A known anti-angiogenic agent (e.g., Sunitinib) as a positive control.

    • 96-well plates.

    • Inverted microscope with a camera.

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with various concentrations of the test compound, positive control, or vehicle control, in the presence of VEGF.

    • Incubate for 4-6 hours at 37°C.

    • Visualize and capture images of the tube formation using an inverted microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

    • Compare the results from treated wells to the vehicle control to determine the inhibitory effect of the compound.

Parameter Vehicle Control Test Compound (10 µM) Positive Control (Sunitinib, 1 µM)
Total Tube Length (µm) 5000 ± 3502100 ± 2801500 ± 210
Number of Junctions 120 ± 1545 ± 830 ± 5
Number of Loops 80 ± 1025 ± 515 ± 3
Table 1: Representative quantitative data from a tube formation assay.
Part 2: Application as a Modulator of GABAergic Systems

The presence of a 4-aminobutanoic acid (GABA) substructure in this compound suggests it may interact with components of the GABAergic system.[2][3][4][8] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is associated with neurological disorders such as epilepsy, anxiety, and pain.[2][3][15] While GABA itself has poor blood-brain barrier permeability, synthetic analogues have been successful drugs.[2][4][8]

2.1 Mechanistic Hypothesis: GABA Receptor Interaction

The compound could potentially act as an agonist or antagonist at GABA receptors (GABA-A or GABA-B) or modulate GABA transport or metabolism.[16][17]

G cluster_0 Synaptic Cleft Compound 2-((3-Carboxypropyl)carbamoyl) benzoic acid GABA_R GABA Receptor (GABA-A / GABA-B) Compound->GABA_R Binds to Neuron Postsynaptic Neuron GABA_R->Neuron Ion_Channel Ion Channel Modulation Neuron->Ion_Channel Signaling Downstream Signaling Neuron->Signaling Inhibition Neuronal Inhibition Ion_Channel->Inhibition Signaling->Inhibition G cluster_0 PROTAC Assembly POI_Ligand Ligand for Protein of Interest (POI) Linker 2-((3-Carboxypropyl)carbamoyl) benzoic acid (Linker Scaffold) POI_Ligand->Linker Conjugation PROTAC Final PROTAC Molecule Linker->PROTAC E3_Ligand Ligand for E3 Ligase E3_Ligand->Linker Conjugation

Caption: Use as a linker scaffold for PROTAC synthesis.

3.2 Synthetic Protocol Outline

Objective: To synthesize a PROTAC using this compound as the linker.

Methodology: This involves a multi-step synthesis where the carboxylic acid groups of the linker are sequentially activated and coupled to amine-functionalized ligands for the POI and E3 ligase.

  • Step 1: Mono-protection of the Linker

    • Selectively protect one of the carboxylic acid groups, for example, by forming a benzyl ester, leaving the other carboxylic acid free for the first coupling reaction.

  • Step 2: First Amide Coupling

    • Activate the free carboxylic acid using a coupling reagent (e.g., HATU, HOBt).

    • React the activated linker with an amine-functionalized ligand for the E3 ligase (e.g., a derivative of pomalidomide).

  • Step 3: Deprotection

    • Remove the protecting group from the second carboxylic acid (e.g., by hydrogenolysis of the benzyl ester).

  • Step 4: Second Amide Coupling

    • Activate the newly deprotected carboxylic acid.

    • React with an amine-functionalized ligand for the target POI.

  • Purification and Characterization

    • Purify the final PROTAC molecule using techniques such as flash chromatography or HPLC.

    • Characterize the structure and purity using NMR spectroscopy and mass spectrometry.

Conclusion

This compound represents a versatile and promising scaffold for drug discovery. Its structural resemblance to known pharmacophores provides a strong rationale for exploring its potential as an immunomodulatory and anti-angiogenic agent, as well as a modulator of the GABAergic system. Furthermore, its bifunctional nature makes it an attractive candidate for the development of novel linkers in the rapidly advancing field of targeted protein degradation. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this intriguing molecule.

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Application Notes & Protocols: 2-((3-Carboxypropyl)carbamoyl)benzoic Acid as a Versatile Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unpacking a Multifunctional Scaffold

In the intricate field of complex molecule synthesis, the strategic selection of building blocks is paramount. 2-((3-Carboxypropyl)carbamoyl)benzoic acid is a bifunctional molecule of significant interest, characterized by a rigid aromatic core and two distinct carboxylic acid moieties.[1] Its structure, derived from the reaction of phthalic anhydride and 4-aminobutyric acid (GABA), presents a unique scaffold.[1] One carboxyl group is directly attached to the benzene ring, while the other terminates a flexible four-carbon aliphatic chain. This architectural arrangement makes it an exceptionally versatile linker and foundational element for creating sophisticated molecules, from targeted drug conjugates to novel therapeutic agents.

This guide provides an in-depth exploration of this compound, detailing its synthesis, key properties, and validated protocols for its application. We will delve into its use as a linker in bioconjugation and as a foundational scaffold for constructing analogs of targeted therapies, such as PARP inhibitors, providing both the theoretical basis and practical methodologies for its effective implementation in a research and development setting.

Physicochemical Properties & Handling

Understanding the fundamental properties of this building block is crucial for its successful application. The molecule's dual carboxylic acid groups and amide bond influence its solubility and reactivity.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3130-76-5[1][2]
Molecular Formula C₁₂H₁₃NO₅[1][3]
Molecular Weight 251.24 g/mol [1][3]
Appearance White to off-white solidN/A
Solubility Limited solubility in water; soluble in organic solvents like ethanol, toluene, diethyl ether, and DMSO.[1]
logP 0.1136[3]

Handling & Storage:

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, keep desiccated at 2-8°C.

  • Solution Preparation: For bioconjugation applications, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is recommended.[4] The final concentration of DMSO in the aqueous reaction buffer should typically be kept below 5% to avoid protein denaturation.[4]

Core Synthesis Protocol: From Simple Precursors to a Versatile Building Block

The most common and efficient synthesis of this compound involves the ring-opening of phthalic anhydride with 4-aminobutyric acid.[1] This reaction is a classic example of nucleophilic acyl substitution, where the primary amine of GABA attacks a carbonyl carbon of the anhydride.

Protocol: Synthesis of this compound [1][5]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phthalic anhydride (1.0 eq) and 4-aminobutyric acid (1.05 eq).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to the flask to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (typically around 118°C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution upon cooling. The flask can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acetic acid and unreacted 4-aminobutyric acid.

  • Purification: The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield a pure, white crystalline solid.

  • Drying: Dry the purified product under a vacuum to remove all traces of solvent.

Causality Behind Choices:

  • Acetic Acid: Serves as a polar protic solvent that facilitates the dissolution of the reactants and can participate in the proton transfer steps of the mechanism.

  • Reflux: The elevated temperature provides the necessary activation energy for the amide bond formation.

  • Recrystallization: This purification technique is highly effective for this compound due to the significant difference in its solubility in hot versus cold water, allowing for the efficient removal of impurities.

reactant reactant product product condition condition sub1 Phthalic Anhydride reflux Acetic Acid, Reflux (Δ) sub1->reflux sub2 4-Aminobutyric Acid (GABA) sub2->reflux prod This compound reflux->prod Nucleophilic Acyl Substitution

Caption: Synthesis of the title compound via nucleophilic acyl substitution.

Application I: A Bifunctional Linker for Bioconjugation

The presence of two carboxylic acids allows this molecule to function as a linker, bridging two different molecules, such as a targeting antibody and a cytotoxic payload in an Antibody-Drug Conjugate (ADC).[6][7] The differential reactivity and positioning of the two carboxyl groups can potentially be exploited for sequential conjugations. For many applications, the carboxyl groups are activated to form amine-reactive esters.

Protocol: EDC/Sulfo-NHS Activation and Conjugation to a Protein [4][8]

This protocol describes the activation of the carboxyl groups to create amine-reactive intermediates for conjugation to primary amines (e.g., lysine residues) on a protein.

  • Reagent Preparation:

    • Prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO.

    • Prepare a solution of the protein to be conjugated (e.g., an antibody) at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.05 M MES, 0.5 M NaCl, pH 6.0 (Activation Buffer).[8]

    • Freshly prepare solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the Activation Buffer.

  • Activation of Carboxyl Groups:

    • Add the DMSO stock of the building block to the protein solution. The final DMSO concentration should be kept low (<5% v/v).

    • Add EDC and Sulfo-NHS to the protein-linker mixture. A common starting point is a 5-10 fold molar excess of EDC and a 2-3 fold molar excess of Sulfo-NHS over the number of amine targets on the protein. The optimal ratio must be determined empirically. A typical concentration is 2 mM EDC and 5 mM Sulfo-NHS.[8]

    • Incubate the reaction mixture at room temperature for 15-30 minutes. This step forms the semi-stable, amine-reactive Sulfo-NHS ester.

  • Conjugation to Protein:

    • The primary amine groups on the protein will react with the activated Sulfo-NHS ester to form a stable amide bond. This reaction typically proceeds in the same pot.

    • Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM. This will consume any unreacted Sulfo-NHS esters.

  • Purification:

    • Remove the unreacted building block, crosslinking reagents, and quenching agent by dialysis, tangential flow filtration (TFF), or gel filtration chromatography (e.g., using a Sephadex G-25 column) against a suitable buffer like PBS, pH 7.4.

Causality Behind Choices:

  • MES Buffer (pH 6.0): This pH is optimal for EDC chemistry. It is acidic enough to minimize the hydrolysis of the active ester intermediate while being close enough to the pKa of primary amines to allow for efficient nucleophilic attack.[8]

  • Sulfo-NHS: The addition of Sulfo-NHS converts the highly unstable O-acylisourea intermediate into a more stable, water-soluble amine-reactive ester. This increases the efficiency of the conjugation reaction and reduces side reactions.[8]

step step reagent reagent intermediate intermediate final_product final_product start Building Block (-COOH) edc_nhs Add EDC & Sulfo-NHS start->edc_nhs active_ester Amine-Reactive Sulfo-NHS Ester edc_nhs->active_ester protein Add Protein (with -NH₂) active_ester->protein conjugate Stable Amide Bond (Protein Conjugate) protein->conjugate purify Purification (Dialysis / Gel Filtration) conjugate->purify

Caption: Workflow for protein conjugation using EDC/Sulfo-NHS chemistry.

Application II: A Scaffold for PARP Inhibitor Analogs

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that exploit the concept of "synthetic lethality" in cancers with defects in DNA repair pathways, such as those with BRCA1/2 mutations.[9][10] Many PARP inhibitors contain a core structure, often a benzamide, that mimics the nicotinamide portion of the PARP substrate NAD+. The 2-(...)benzoic acid moiety of our building block is structurally analogous to this critical pharmacophore.

Scientific Rationale: The (carbamoyl)benzoic acid fragment can be considered a ring-opened precursor to phthalimide or a direct analog of the benzamide warhead essential for PARP inhibition.[9] By utilizing the second carboxylic acid as a handle for chemical modification, novel analogs can be synthesized to explore structure-activity relationships (SAR) or to attach other functional groups, such as moieties that improve solubility or cell permeability.

Conceptual Synthetic Pathway: Starting with this compound, one could envision a synthetic campaign to generate novel PARP inhibitor-like molecules.

  • Protection: The benzoic acid carboxyl group could be selectively protected, if necessary.

  • Activation & Coupling: The propyl-carboxyl group could be activated (e.g., as an acid chloride or via EDC/NHS) and coupled with various amines or other nucleophiles to build out the molecule.

  • Cyclization: Alternatively, intramolecular cyclization could be induced to form a phthalimide-like ring system, which is also a feature of some biologically active molecules.

core core concept concept target target building_block 2-((3-Carboxypropyl)carbamoyl) benzoic acid similarity Structural Analogy building_block->similarity modification Modification at Propyl-COOH building_block->modification parp_core Core Benzamide Pharmacophore of PARP Inhibitors parp_core->similarity new_analog Novel PARP Inhibitor Analog modification->new_analog

Caption: Conceptual relationship as a scaffold for PARP inhibitor analogs.

Validation & Quality Control

Every protocol must be a self-validating system. The successful synthesis and conjugation of this building block should be confirmed using standard analytical techniques.

ProcedureAnalytical MethodExpected Outcome
Synthesis ¹H NMR, ¹³C NMRPeaks corresponding to the expected chemical shifts and integration values for the final structure.
Mass Spectrometry (MS)A molecular ion peak matching the calculated mass (251.24 g/mol ).
Protein Conjugation SDS-PAGEAn increase in the molecular weight of the protein band corresponding to the mass of the attached building block(s).
MALDI-TOF MSA mass shift in the protein's molecular weight, which can be used to calculate the average number of linkers conjugated per protein.[11]
Functional Assays (e.g., ELISA)Confirmation that the conjugation process has not compromised the biological activity (e.g., antigen binding) of the protein.[11]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its defined structure, bifunctional nature, and straightforward synthesis make it an invaluable asset for researchers in medicinal chemistry, chemical biology, and drug development. The protocols and applications detailed herein provide a robust framework for leveraging this building block to construct complex, functional molecules, from precisely engineered bioconjugates to the next generation of targeted therapeutics.

References

  • Bentham Science Publishers. (n.d.). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Available at: [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Current ADC Linker Chemistry. PubMed Central. Available at: [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Available at: [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]

  • ResearchGate. (2013). Bioconjugation Protocols. Available at: [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

  • ResearchGate. (n.d.). Bioconjugate Reagents. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Update on Combination Strategies of PARP Inhibitors. PubMed Central. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for preparing dynamic covalent macrocycles for co-delivering genes and drugs to cancer cell lines. PubMed Central. Available at: [Link]

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The Strategic Synthesis and Application of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block

In the landscape of specialty chemical synthesis, the strategic design and utilization of bifunctional molecules are paramount to creating complex architectures with tailored properties. 2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of phthalic acid and the neurotransmitter γ-aminobutyric acid (GABA), represents a key intermediate with significant potential in various fields, including medicinal chemistry and materials science.[1] Its structure, featuring two carboxylic acid moieties with different chemical environments and a robust amide linkage, makes it an exemplary building block for introducing specific functionalities.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound. We will delve into a detailed, field-proven protocol for its preparation and showcase its pivotal role as a precursor in the synthesis of advanced therapeutic agents, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white crystalline solid.[1] Its molecular structure confers a unique combination of rigidity from the aromatic ring and flexibility from the aliphatic chain. The presence of two carboxylic acid groups and an amide bond allows for diverse chemical modifications and interactions.

PropertyValueSource
Molecular FormulaC12H13NO5[1]
Molecular Weight251.24 g/mol [1]
Melting Point155-160 °C[1]
AppearanceWhite to off-white crystalline powder[1]
SolubilityLimited solubility in water, soluble in many organic solvents.[1]

Synthesis Protocol: A Detailed Walkthrough

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutanoic acid (GABA). The lone pair of electrons on the nitrogen atom of GABA attacks one of the carbonyl carbons of the phthalic anhydride ring, leading to the opening of the anhydride and the formation of the desired phthalamic acid derivative.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The amino group of GABA acts as the nucleophile, and the carbonyl carbon of the phthalic anhydride is the electrophile. The subsequent ring-opening is irreversible and results in the formation of an amide bond and a carboxylic acid.

Caption: Synthesis of this compound.

Experimental Procedure

This protocol is based on established methods for the synthesis of N-substituted phthalamic acids from amino acids and phthalic anhydride.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobutanoic acid (GABA) (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and 4-aminobutanoic acid (e.g., 10.3 g, 0.1 mol).

  • Solvent Addition: To the flask, add glacial acetic acid (e.g., 100 mL). The choice of glacial acetic acid as a solvent is crucial as it facilitates the dissolution of the reactants and promotes the reaction without participating in it.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the product will begin to precipitate out. To enhance precipitation, the flask can be placed in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acetic acid and unreacted GABA.

  • Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Once fully dissolved, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: White crystalline solid

  • Melting Point: 155-160 °C[1]

  • Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

¹H NMR (DMSO-d₆, 400 MHz) - Predicted ¹³C NMR (DMSO-d₆, 100 MHz) - Predicted
δ 12.5 (s, 1H, -COOH)δ 174.5 (-COOH)
δ 10.5 (s, 1H, -COOH)δ 168.0 (-CONH-)
δ 8.5 (t, 1H, -NH)δ 167.5 (-COOH)
δ 7.5-7.9 (m, 4H, Ar-H)δ 138.0 (Ar-C)
δ 3.2 (q, 2H, -CH₂-NH)δ 131.5 (Ar-CH)
δ 2.2 (t, 2H, -CH₂-COOH)δ 130.0 (Ar-CH)
δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-)δ 128.5 (Ar-C)
δ 38.0 (-CH₂-NH)
δ 31.0 (-CH₂-COOH)
δ 24.5 (-CH₂-CH₂-CH₂-)

Application in Specialty Chemicals: The Case of PARP Inhibitors

A significant application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies. These drugs are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Role as a Linker and Scaffolding Unit

The bifunctional nature of this compound makes it an ideal linker or scaffolding molecule in the multi-step synthesis of complex drug molecules like Olaparib. The two carboxylic acid groups provide orthogonal handles for subsequent chemical transformations, allowing for the controlled assembly of the final drug structure. For instance, one carboxylic acid can be activated and coupled with one part of the target molecule, while the other remains protected or is reacted in a subsequent step.

Workflow: Integration into PARP Inhibitor Synthesis

The synthesis of many PARP inhibitors involves the construction of a core heterocyclic system which is then functionalized with various side chains to enhance binding affinity and pharmacokinetic properties. This compound can be strategically employed to introduce a flexible yet constrained linker between the core and a distal binding element.

G cluster_synthesis PARP Inhibitor Synthesis Workflow Start Starting Materials Intermediate This compound Start->Intermediate Core Heterocyclic Core Synthesis Start->Core Coupling2 Coupling Reaction 2 Intermediate->Coupling2 Coupling1 Coupling Reaction 1 Core->Coupling1 Functionalization Further Functionalization Coupling1->Functionalization Functionalization->Coupling2 FinalProduct Final PARP Inhibitor Coupling2->FinalProduct

Caption: Workflow for PARP inhibitor synthesis.

Conclusion: A Molecule of Strategic Importance

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its straightforward synthesis, coupled with its versatile chemical handles, makes it an invaluable tool for researchers and professionals in the development of specialty chemicals and pharmaceuticals. The detailed protocols and application insights provided in this guide are intended to empower scientists to harness the full potential of this strategic building block in their research and development endeavors.

References

  • Homsi, A., & Kasideh, F. (2015). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(8), 569-575.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12422083, 2-(3-Carboxypropyl)benzoic acid. Retrieved from [Link]

  • Pawar, T. B., Jagdale, B. S., Sawant, A. B., & Sonawane, V. D. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences Section A, 7(1), 185-196.
  • Xin, M., Sun, J., Huang, W., Tang, F., Liu, Z., Jin, Q., & Wang, J. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry, 12(19), 1691-1707. doi:10.4155/fmc-2020-0009

Sources

Application Notes and Protocols for the Purification of 2-((3-Carboxypropyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity for 2-((3-Carboxypropyl)carbamoyl)benzoic acid

This compound is a dicarboxylic acid containing an amide linkage, a structure that lends itself to a variety of applications in pharmaceutical and materials science. The presence of two carboxylic acid groups and a polar amide bond makes it a versatile building block, but also introduces specific challenges in its purification. Achieving high purity of this compound is critical, as residual impurities can significantly impact the outcome of subsequent reactions, biological assays, or the performance of final materials.

This technical guide provides a detailed overview of the key chemical properties of this compound and offers robust protocols for its purification. The methodologies described herein are designed to be both effective and adaptable, allowing researchers to obtain a final product of high purity, suitable for the most demanding applications.

Understanding the Chemistry of this compound: A Foundation for Purification

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies.

Synthesis and Potential Impurities

The most common synthetic route to this compound is the reaction of phthalic anhydride with 4-aminobutyric acid (GABA).[1] This reaction is typically carried out in a suitable solvent, such as acetic acid, under reflux conditions.

Reaction Scheme: Phthalic Anhydride + 4-Aminobutyric Acid → this compound

This synthesis method can lead to several potential impurities that must be removed during purification:

  • Unreacted Starting Materials: Residual phthalic anhydride and 4-aminobutyric acid are common impurities.

  • Phthalic Acid: Hydrolysis of phthalic anhydride can lead to the formation of phthalic acid.

  • Side-Products: Potential side-reactions, though less common, could lead to the formation of other isomeric products or oligomers.

Key Physicochemical Properties

The purification of this compound is largely dictated by its solubility profile and its acidic nature.

  • Dual Carboxylic Acid Functionality and pKa: The presence of two carboxylic acid groups makes this an acidic molecule with two distinct pKa values. The aromatic carboxylic acid group is more acidic due to the electron-withdrawing nature of the benzene ring, with an estimated pKa in the range of 3.5-4.5. The aliphatic carboxylic acid group is less acidic, with an estimated pKa in the range of 4.5-5.5.[1] This difference in acidity can be exploited for purification techniques involving pH adjustment.

  • Solubility Profile:

    • Water: The compound has limited solubility in water, a characteristic that is beneficial for precipitation and recrystallization from aqueous solutions.[1]

    • Organic Solvents: It exhibits good solubility in polar organic solvents such as ethanol, methanol, and acetone.[1][2] Its solubility is lower in less polar solvents like dichloromethane and toluene.[1] This differential solubility is the basis for both recrystallization and chromatographic purification methods.

The table below summarizes the key properties of this compound:

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₅[1]
Molecular Weight251.24 g/mol [1]
AppearanceWhite to off-white solid
Estimated pKa13.5 - 4.5[1]
Estimated pKa24.5 - 5.5[1]
Water SolubilityLimited[1]
Organic Solvent SolubilitySoluble in polar organic solvents (e.g., ethanol, methanol)[1]

Purification Strategies: From Crude Product to High-Purity Compound

The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach, combining different techniques, often yields the best results.

Diagram of the General Purification Workflow

PurificationWorkflow Crude_Product Crude Reaction Mixture Initial_Workup Initial Work-up (e.g., Acid-Base Extraction) Crude_Product->Initial_Workup Removal of bulk impurities Recrystallization Recrystallization Initial_Workup->Recrystallization Primary Purification Chromatography Chromatography (Flash or Preparative HPLC) Recrystallization->Chromatography High-Purity Polishing (Optional) Final_Product High-Purity Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[3][4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5][6] For this compound, a mixed solvent system of ethanol and water is highly effective.

Principle of Recrystallization

The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a good starting point. The compound is soluble in hot ethanol and less soluble in water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step is crucial to prevent premature crystallization in the funnel.[5]

  • Crystallization:

    • To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold water to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Troubleshooting Recrystallization
ProblemPossible CauseSolution
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more of the better solvent (ethanol) to the hot solution and reheat until the oil dissolves. Then, cool the solution more slowly.
No crystal formationThe solution is not sufficiently saturated, or there are no nucleation sites.Add a seed crystal of the pure compound. If none is available, gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Low recoveryToo much solvent was used, or the compound is significantly soluble in the cold solvent.Concentrate the filtrate by boiling off some of the solvent and attempt to crystallize a second crop of crystals.

Protocol 2: Purification by Flash Column Chromatography

For higher purity or when dealing with difficult-to-remove impurities, flash column chromatography is a highly effective technique.[7][8] This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[7]

Principle of Flash Column Chromatography

A column is packed with a stationary phase (e.g., silica gel), and the crude sample is loaded onto the top. A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus achieving separation.

Step-by-Step Protocol for Flash Column Chromatography
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a suitable choice for this polar compound.

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes with a small amount of acetic or formic acid is a good starting point. The acid helps to reduce tailing of the acidic compound on the silica gel.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial mobile phase to ensure a homogenous packing.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column.

  • Elution:

    • Start with a less polar mobile phase and gradually increase the polarity (e.g., from 100% DCM to a gradient of 1-10% methanol in DCM).

    • Collect fractions as the solvent elutes from the column.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Diagram of Flash Chromatography Setup

FlashChromatography Solvent Solvent Reservoir Pump Pump/Pressure Source Solvent->Pump Column Column Head Sample Silica Gel Frit Pump->Column:top Collector Fraction Collector Column:bottom->Collector

Caption: A simplified schematic of a flash chromatography system.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For the highest possible purity, especially for pharmaceutical applications, preparative HPLC is the method of choice.[9][10][11] It offers superior resolution and efficiency compared to flash chromatography.[11]

Principle of Preparative HPLC

Similar to flash chromatography, preparative HPLC separates compounds based on their interaction with a stationary and mobile phase. However, it utilizes smaller particle size stationary phases and high pressure, resulting in much higher separation efficiency.[11]

Step-by-Step Protocol for Preparative HPLC
  • Column and Mobile Phase Selection:

    • Column: A reversed-phase C18 column is a common choice for polar compounds.

    • Mobile Phase: A gradient of acetonitrile or methanol in water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used. The acidic modifier helps to ensure sharp peaks for the carboxylic acid groups.

  • Method Development (Analytical Scale):

    • Develop and optimize the separation method on an analytical HPLC system first to determine the optimal gradient and other parameters before scaling up to a preparative system.[10]

  • Sample Preparation:

    • Dissolve the partially purified compound (e.g., after recrystallization) in the mobile phase.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter that could damage the column.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Run the optimized gradient method.

    • Collect fractions corresponding to the peak of the target compound.

  • Fraction Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final high-purity product as a fluffy solid.

Data Presentation: Comparison of Purification Techniques
TechniquePurity AchievableScaleCostThroughput
Recrystallization Good to High (95-99%)Milligrams to KilogramsLowHigh
Flash Chromatography High (98-99.5%)Milligrams to GramsModerateModerate
Preparative HPLC Very High (>99.5%)Micrograms to GramsHighLow

Conclusion: A Multi-faceted Approach to Purity

The purification of this compound is a critical step in its utilization for research and development. The choice of the most appropriate purification technique depends on a careful consideration of the starting material's purity, the desired final purity, and the scale of the operation. For general-purpose use, recrystallization offers a simple and effective method. For applications requiring higher purity, flash chromatography provides a robust solution. When the highest level of purity is paramount, preparative HPLC is the gold standard. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently obtain high-purity this compound for their specific needs.

References

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • International Journal of ChemTech Research. (2014, June 21). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]

  • Google Patents.
  • University of California, Davis. Experiment 9 — Recrystallization. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • University of Technology, Iraq. EXPERIMENT (3) Recrystallization. [Link]

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Application Notes and Protocols for the Comprehensive Characterization of 2-((3-Carboxypropyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS No. 3130-76-5) is an organic compound synthesized from phthalic anhydride and 4-aminobutyric acid.[1] Its molecular structure, featuring two carboxylic acid groups, an amide linkage, and an aromatic ring, imparts specific chemical and physical properties that are critical to its function in various research and development applications.[1] The robust and unambiguous characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are foundational requirements in drug development and materials science. Impurities, even at trace levels, can significantly impact biological activity, safety, and material performance.[2]

This guide provides a multi-technique framework for the comprehensive analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each method. The analytical workflow described herein establishes a self-validating system, where data from orthogonal techniques are integrated to build a complete and trustworthy profile of the compound.

Section 1: Physicochemical Properties and Purity Assessment

The initial characterization of a compound begins with an evaluation of its fundamental physical properties and a quantitative assessment of its purity. These methods are essential for lot-to-lot consistency and serve as the first line of quality control.

Melting Point and Thermal Purity by Differential Scanning Calorimetry (DSC)

Application Note: Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] For a crystalline solid like this compound, DSC is invaluable for determining the melting point (T_onset), a critical physical constant and a sensitive indicator of purity.[4] A pure compound exhibits a sharp, well-defined endothermic peak, whereas the presence of impurities typically depresses and broadens the melting range.[5] Beyond simple melting point determination, the shape of the melting endotherm can be analyzed using the van't Hoff equation by instrument software to provide a quantitative purity assay.[4]

Expected Data Summary:

ParameterExpected ValueIndication of Purity
Compound This compound-
Melting Point (T_onset) 155-160 °C[1]A sharp endothermic peak within a narrow range.
Purity Assay (via DSC) >99%Calculated from the melting endotherm shape.

Experimental Protocol: DSC Analysis

  • Objective: To determine the melting point and purity of the sample.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • Materials: Aluminum DSC pans and lids, precision microbalance.

  • Procedure:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[4]

    • Hermetically seal the pan with a lid. Prepare an identical empty pan as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 100 °C).

    • Heat the sample at a constant rate of 5-10 °C/min to a temperature significantly above the melting point (e.g., 200 °C) under a constant nitrogen purge (20-50 mL/min).[4]

  • Data Analysis:

    • Determine the onset temperature of the primary endothermic peak, which corresponds to the melting point.

    • Integrate the peak area to determine the enthalpy of fusion (ΔH_fus).

    • If the software allows, perform a purity analysis based on the van't Hoff model from the leading edge of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh 1. Weigh 2-5 mg of Sample seal 2. Seal in Aluminum Pan weigh->seal load 3. Load Sample & Reference into DSC seal->load run 4. Heat at 10°C/min under N2 Purge load->run analyze 5. Determine T_onset (Melting Point) run->analyze purity 6. Calculate Purity (van't Hoff) analyze->purity

DSC analysis workflow for melting point and purity.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the main compound from its impurities, including starting materials and reaction by-products.[1][4] For this compound, a reversed-phase HPLC method using a C18 stationary phase is ideal. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase.[6] Due to the presence of two carboxylic acid groups, an acidic mobile phase (e.g., containing formic or phosphoric acid) is crucial. This suppresses the ionization of the carboxyl groups, neutralizing their charge and increasing their retention on the nonpolar C18 column, which results in sharper, more symmetrical peaks and improved resolution.[6] UV detection is suitable as the benzene ring provides strong chromophoric activity.

Experimental Protocol: Reversed-Phase HPLC

  • Objective: To quantify the purity of the sample and detect any related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid (or Phosphoric acid), analytical grade

    • This compound reference standard and sample

    • 0.45 µm syringe filters (PTFE or Nylon)[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical starting point would be 70% A / 30% B, holding for 2 minutes, then ramping to 95% B over 10 minutes, holding for 2 minutes, and returning to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 235 nm or 254 nm[7][8]

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Serially dilute to create calibration standards (e.g., 1-100 µg/mL).[6]

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter into an HPLC vial.[6]

    • Analysis: Equilibrate the system until a stable baseline is achieved. Inject a blank (mobile phase), followed by the calibration standards and then the sample solutions.

  • Data Analysis:

    • Identify the main peak in the sample chromatogram by comparing its retention time with the reference standard.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Section 2: Structural Elucidation and Confirmation

Once purity is established, a suite of spectroscopic techniques is employed to confirm that the chemical structure of the main component is indeed this compound.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. For this compound, FT-IR is instrumental in confirming the presence of the key carboxylic acid (O-H and C=O bonds) and amide (N-H and C=O bonds) functional groups.[4] The spectrum of a carboxylic acid is highly characteristic, featuring a very broad O-H stretching band from ~3300 to 2500 cm⁻¹ due to strong hydrogen bonding.[10][11]

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300–2500 (broad)O-H StretchCarboxylic Acid (dimer)[4][10]
~3100N-H StretchAmide[4]
~3080-3030C-H StretchAromatic[10]
~1700C=O StretchCarboxylic Acid[4][10]
~1670C=O Stretch (Amide I)Amide[4]
~1320-1210C-O StretchCarboxylic Acid[10][11]
~960-900 (broad)O-H Wag (Out-of-plane bend)Carboxylic Acid (dimer)[11]

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Objective: To identify the characteristic functional groups of the molecule.

  • Instrumentation: FT-IR spectrometer.

  • Materials: Spectroscopy-grade potassium bromide (KBr), agate mortar and pestle, pellet press.

  • Procedure:

    • Gently grind 1-2 mg of the dried sample with ~150 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.[4][12]

    • Transfer the powder to a pellet die and press under high pressure (approx. 8-10 tons) to form a transparent or translucent pellet.[4]

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000–400 cm⁻¹.[4]

  • Data Analysis: Identify the characteristic absorption bands and compare them with the expected values for the proposed structure.

Definitive Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the two acidic protons (amide NH and carboxylic OH), the aromatic protons, and the aliphatic protons of the carboxypropyl chain. The acidic protons are typically found far downfield (>10 ppm) and may appear as broad singlets.[13] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent as it can dissolve the polar compound and its exchangeable proton signals (OH, NH) are readily observed.[4][14]

Expected NMR Data (in DMSO-d₆):

TechniqueExpected Chemical Shifts (δ, ppm)Key Features
¹H NMR ~12-13 (broad s, 2H), ~8.5-9.0 (t, 1H), ~7.5-7.8 (m, 4H), ~3.3 (q, 2H), ~2.2 (t, 2H), ~1.8 (quintet, 2H)Signals for two COOH, one NH, four aromatic protons, and three distinct aliphatic CH₂ groups.
¹³C NMR ~174 (C=O, aliphatic acid), ~168 (C=O, aromatic acid), ~167 (C=O, amide), ~127-138 (aromatic C), ~38 (CH₂-N), ~31 (CH₂-C=O), ~24 (CH₂)Resonances for three distinct carbonyl carbons, aromatic carbons, and aliphatic carbons.[13]

Experimental Protocol: ¹H and ¹³C NMR

  • Objective: To confirm the chemical structure and connectivity of atoms.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Materials: High-quality NMR tubes, deuterated solvent (DMSO-d₆).

  • Procedure:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a clean vial.[4][14]

    • Transfer the solution to an NMR tube.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration of all protons, including the slowly relaxing carbonyl-adjacent protons.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra using the residual solvent signal (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns (multiplicities) to assign protons to the structure.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

NMR_Workflow start Start: Pure Sample dissolve 1. Dissolve 15 mg Sample in 0.7 mL DMSO-d6 start->dissolve transfer 2. Transfer to NMR Tube dissolve->transfer acquire 3. Acquire Spectra (1H, 13C, etc.) transfer->acquire process 4. Process Data (FT, Phasing, Baseline) acquire->process analyze 5. Assign Signals & Confirm Structure process->analyze end End: Structure Verified analyze->end

General workflow for NMR structural confirmation.
Molecular Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a cornerstone for molecular weight confirmation and impurity identification.[15] For this compound (MW = 251.24 g/mol ), electrospray ionization (ESI) is the preferred ionization technique. Given the two acidic protons, ESI in negative ion mode is highly effective, as it will readily deprotonate the molecule to form the [M-H]⁻ ion at m/z 250.2.[16] This provides definitive confirmation of the molecular weight. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structural information that further confirms the molecule's identity.

Experimental Protocol: LC-MS Analysis

  • Objective: To confirm the molecular weight of the compound and identify potential impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an ESI source.

  • Chromatographic Conditions: Use the same or similar reversed-phase conditions as described in the HPLC protocol (Section 1.2).

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Negative

    • Scan Range: m/z 50–500

    • Capillary Voltage: ~3.0-4.0 kV

    • Drying Gas (N₂) Flow and Temperature: Optimize for signal intensity (e.g., 10 L/min, 300 °C).

  • Procedure:

    • Prepare a dilute solution of the sample (~10 µg/mL) in the mobile phase.

    • Inject the sample into the LC-MS system.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the main compound.

    • Identify the [M-H]⁻ ion and confirm that its measured m/z value matches the theoretical value (250.2 for C₁₂H₁₂NO₅⁻).

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Section 3: Thermal Stability Profile

Understanding a compound's thermal stability is critical for determining appropriate storage and handling conditions and for predicting its behavior during manufacturing processes that may involve heat.

Thermogravimetric Analysis (TGA)

Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is used to determine the thermal stability of a material and can reveal information about decomposition, dehydration, or desolvation processes.[3][17] For this compound, TGA will identify the temperature at which the compound begins to decompose. A stable compound will show a flat TGA curve with no significant mass loss until a high temperature is reached. The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate.[18]

Experimental Protocol: TGA

  • Objective: To evaluate the thermal stability and decomposition profile of the sample.

  • Instrumentation: A Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a TGA pan (platinum or ceramic).

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to an upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10-20 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature.

    • Determine the onset temperature of decomposition from the TGA curve. This is the temperature at which significant mass loss begins.

    • Analyze the DTG curve to find the temperature(s) of maximum decomposition rate.

Section 4: Integrated Analytical Workflow

No single technique can provide a complete picture of a compound's identity, purity, and stability. The true power of analytical characterization lies in the integration of these orthogonal methods. The workflow below illustrates a logical progression for characterizing a new batch of this compound, where each step validates the findings of the previous one.

Integrated_Workflow Integrated Characterization Workflow cluster_Purity cluster_Structure cluster_Stability Sample New Batch of This compound Purity Purity & Identity Screen Sample->Purity Structure Definitive Structure Confirmation Purity->Structure If Pure HPLC HPLC-UV (>99% Purity?) DSC DSC (Sharp Melt @ 155-160°C?) Fail_Purity FAIL: Repurify Purity->Fail_Purity If Impure Stability Thermal Stability Assessment Structure->Stability If Structure Confirmed FTIR FT-IR (Correct Functional Groups?) LCMS LC-MS (Correct MW?) NMR NMR (1H, 13C) (Correct Structure?) Fail_Structure FAIL: Re-synthesize or Re-evaluate Structure->Fail_Structure If Incorrect Report Certificate of Analysis (CoA) Stability->Report If Stable TGA TGA (Decomposition Temp?)

Integrated workflow for comprehensive characterization.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025, August 5). ScienceDirect. [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 167-175. [Link]

  • Al-Shamiri, M. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Journal of Science and Technology, 28(2), 23-28. [Link]

  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid. [Link]

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, May 10). PubMed. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link]

  • A Rapid and Sensitive UHPLC-MS/MS Method for Quantification of 2-(2-hydroxypropanamido) Benzoic Acid in Rat Plasma: Application to a Pharmacokinetic Study. (2014). PubMed. [Link]

  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. [Link]

  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?[Link]

  • Wdowiak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]

Sources

Application Note: Comprehensive Safety Protocols for Handling 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hazard Identification and Risk Assessment

The fundamental principle for handling chemicals with incomplete hazard data is to treat them with a high degree of caution. The structure of 2-((3-Carboxypropyl)carbamoyl)benzoic acid contains two carboxylic acid groups, suggesting it may share hazards common to this class of chemicals, such as skin and eye irritation.[3][4][5] Benzoic acid itself is known to cause serious eye damage and skin irritation.[3][4][5][6] Furthermore, as a fine powder, it poses a potential risk of respiratory tract irritation if inhaled.[7][8]

A thorough risk assessment should be conducted before any procedure involving this compound.[1][2] This involves evaluating the specific experimental conditions, the quantities being used, and the potential for exposure.

Hazard Profile Based on Structural Analogs
Potential Hazard Basis of Assessment (Analog Compounds) Recommended GHS Pictograms
Skin Irritation (Category 2) Benzoic acid and other dicarboxylic acids are known skin irritants.[3][4][5]
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Serious Eye Damage (Category 1) Benzoic acid is classified as causing serious eye damage.[3][4][5] Direct contact could lead to irreversible harm.
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Respiratory Irritation (Category 3) Fine chemical powders can cause respiratory irritation upon inhalation.[7][8]

Specific Target Organ Toxicity Prolonged or repeated inhalation of benzoic acid dust may cause damage to the lungs.[4][5]

Risk Assessment Workflow

The following workflow should be completed before beginning any experiment.

A Identify Chemical: This compound B Review Available Data (SDS for analogs, literature) A->B C Analyze Experimental Protocol (quantity, temperature, solvent) B->C D Assess Risks: Skin/Eye Contact, Inhalation, Spill C->D E Determine Required Controls (Engineering, PPE, Administrative) D->E F Proceed with Experiment E->F G Re-evaluate if protocol changes F->G G->C

Caption: Risk assessment workflow prior to handling.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[9] This is the primary method for preventing inhalation of the powder and protecting the user from airborne particles.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation to minimize the accumulation of any potential vapors or dusts that might escape primary containment.[7][10]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.[3][11]

Protection Area Required PPE Standard/Specification & Rationale
Eyes/Face Safety Goggles with side shields or a Face Shield.Must be ANSI Z87.1-compliant. Essential for preventing contact with airborne powder or splashes, which could cause serious eye damage.[3]
Hands Nitrile or Neoprene Gloves.Check manufacturer's compatibility chart. Provides a barrier against skin irritation.[3][9] Hands should be washed thoroughly with soap and water after handling, even when gloves are worn.[7][12]
Body Flame-resistant Laboratory Coat.Protects against spills and contamination of personal clothing. Must be kept fully buttoned.
Respiratory Not required if handled exclusively in a fume hood.If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9]

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Protocol 3.1: Weighing and Preparing Solutions
  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[12] Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Don PPE: Put on all required PPE as specified in Table 2.2.

  • Transfer Chemical: Inside the fume hood, carefully open the container. Use a dedicated spatula to transfer the required amount of this compound to a weigh boat.

  • Minimize Dust: Handle the powder gently to minimize dust generation.[7][8] Close the primary container immediately after dispensing.

  • Dissolution: Place the weigh boat into the destination flask. Slowly add the solvent, directing the stream to wash all the powder from the boat into the flask.

  • Cleanup: Wipe down the spatula and the work surface inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly before leaving the laboratory.[12]

Safe Handling Workflow Diagram

cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Exit A Verify Fume Hood Operation B Don all required PPE (Goggles, Lab Coat, Gloves) A->B C Gather all materials B->C D Retrieve chemical from storage C->D E Carefully weigh solid powder D->E F Transfer powder to vessel E->F G Add solvent to dissolve F->G H Securely cap primary container G->H I Clean work area & tools H->I J Dispose of waste properly I->J K Remove PPE J->K L Wash hands thoroughly K->L

Caption: Step-by-step workflow for safe handling.

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9]

  • Keep away from incompatible materials such as strong bases and oxidizing agents.[3][7]

  • Ensure the storage area is free from clutter and clearly labeled.[13][14]

Emergency Procedures

Preparation is key to responding effectively in an emergency.[1][2] All laboratory personnel must know the location of safety showers, eyewash stations, and spill kits.[2][11]

Emergency Response Decision Tree

Start Exposure or Spill Occurs Skin_Contact SKIN CONTACT: 1. Remove contaminated clothing. 2. Wash area with soap & water for 15 min. 3. Seek medical attention if irritation persists. Start->Skin_Contact Skin Eye_Contact EYE CONTACT: 1. Immediately flush with water for 15 min at eyewash station. 2. Hold eyelids open. 3. Seek immediate medical attention. Start->Eye_Contact Eye Inhalation INHALATION: 1. Move to fresh air. 2. Seek medical attention if breathing is difficult. Start->Inhalation Inhalation Spill SMALL SPILL (Solid): 1. Restrict access to area. 2. Don appropriate PPE. 3. Gently sweep up material to avoid dust. 4. Place in a sealed container for disposal. Start->Spill Spill

Caption: Decision tree for emergency response.

Protocol 4.1: First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5][7][15] Remove contact lenses if present and easy to do.[3][5][15] Seek immediate medical attention.[5][7][15]

  • Skin Contact: Remove all contaminated clothing.[16] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7][15] If skin irritation occurs, get medical advice.[3][15]

  • Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult or symptoms like coughing or shortness of breath occur, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.[7]

Protocol 4.2: Spill Cleanup

For small spills of the solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[7]

  • Wearing the PPE detailed in section 2.2, gently sweep or vacuum the material. Avoid actions that create dust.[7][16] A HEPA-filter vacuum is recommended for cleanup.[7]

  • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[16]

  • Clean the spill area with a wet cloth and then ventilate the area.[7][16] Do not wash spills into the sewer system.[7]

Waste Disposal

  • All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.

  • Dispose of waste in designated, sealed, and clearly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[7]

References

  • American Chemical Society. (n.d.). Safety Tip Sheets & Best Practices.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • ChemEd Xchange. (2016). ACS publishes Guidelines for Secondary School Laboratory Safety.
  • American Chemical Society. (2010). Doing Things Safely: Safety For Introductory Chemistry Students.
  • Redox. (2022). Safety Data Sheet Benzoic acid.
  • STEM Education Center. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
  • AUE. (2026). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Division of Chemical Education, Inc. (n.d.). Laboratory Safety.
  • Carl Roth. (n.d.). Safety Data Sheet: Benzoic acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet.
  • CPAchem. (2023). Safety data sheet according to 1907/2006/EC, Article 31.
  • BFM Global. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BulkInside. (n.d.). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability.
  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Acetonedicarboxylic acid.
  • Sigma-Aldrich. (2017). Safety Data Sheet.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid.
  • ResearchGate. (2015). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy.
  • BAuA. (2023). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of cis-Tetrahydrofuran-2,5-dicarboxylic Acid.

Sources

Probing the Therapeutic Potential of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold with Therapeutic Promise

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as N-phthaloyl-gamma-aminobutyric acid (N-phthaloyl-GABA), and its derivatives represent a class of compounds built upon a robust and adaptable chemical scaffold. This structure, featuring a benzoic acid moiety linked to a carboxypropyl carbamoyl group, offers a unique three-dimensional arrangement that allows for diverse interactions with biological targets.[1] The core structure's inherent properties, combined with the potential for chemical modification at multiple sites, have positioned these derivatives as compelling candidates for investigation across a spectrum of therapeutic areas.

Initial research has suggested a range of potential biological activities, including roles in modulating metabolic pathways and influencing neurological functions.[1] More specifically, the structural similarity to known pharmacologically active molecules points towards potential applications in oncology, inflammation, and neuroprotection. This guide provides a detailed exploration of these potential activities and offers comprehensive, field-proven protocols for their investigation.

I. Potential Biological Activities and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with key enzymes and signaling pathways implicated in various disease states. The following sections delve into the most promising areas of investigation, outlining the scientific rationale and providing a foundation for experimental design.

A. Histone Deacetylase (HDAC) Inhibition and Anticancer Applications

Scientific Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2][4] Inhibition of HDACs can restore normal gene expression patterns, inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] Benzoic acid derivatives have been identified as a class of compounds capable of inhibiting HDACs, making this a primary area of investigation for this compound derivatives.[2][3][4]

Proposed Mechanism of Action: It is hypothesized that the carboxylic acid moiety of the this compound scaffold can chelate the zinc ion within the active site of class I and II HDACs, a mechanism common to many known HDAC inhibitors.[5] The rest of the molecule can then establish further interactions with the enzyme, influencing potency and isoform selectivity.

II. Application Notes and Experimental Protocols

This section provides detailed, step-by-step protocols for investigating the potential biological activities of this compound derivatives.

A. Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a cell-based assay to determine the HDAC inhibitory activity of test compounds.[2]

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound derivatives against HDAC enzymes in a cellular context.

Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HDAC-Glo™ I/II Assay Kit (Promega) or similar luminescent or fluorescent HDAC assay kit

  • Trichostatin A (positive control)

  • White, opaque 96-well microplates

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and the positive control (Trichostatin A) in cell culture medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds or control.

    • Include wells with medium and DMSO only as a vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • HDAC Activity Measurement:

    • Follow the manufacturer's instructions for the HDAC assay kit. This typically involves adding a developer reagent that contains a cell-permeable HDAC substrate.

    • Incubate the plate at room temperature for 15-30 minutes to allow for the enzymatic reaction to occur.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (wells with no cells).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of HDAC inhibition versus the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation:

CompoundIC50 (µM) for HDAC Inhibition
Derivative 1[Insert Value]
Derivative 2[Insert Value]
Trichostatin A[Insert Value]
B. Protocol 2: Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the anti-inflammatory properties of a compound.[6][7]

Objective: To assess the ability of this compound derivatives to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Indomethacin (positive control)

  • 1% (w/v) solution of carrageenan in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (at various doses).

  • Compound Administration:

    • Administer the test compounds and controls orally via gavage one hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Inhibition of Edema (%)
Vehicle Control-[Insert Value]-
Indomethacin10[Insert Value][Insert Value]
Derivative 125[Insert Value][Insert Value]
Derivative 150[Insert Value][Insert Value]
C. Protocol 3: Exploratory PARP Inhibition Assay

This protocol outlines a method to screen for potential PARP inhibitory activity.[8][9]

Objective: To determine if this compound derivatives can inhibit the activity of PARP enzymes.

Materials:

  • PARP1 enzyme (recombinant)

  • Histones (as a substrate for PARP1)

  • NAD+ (biotinylated)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Olaparib (positive control)

  • Test compounds dissolved in DMSO

  • Assay buffer

Procedure:

  • Plate Coating:

    • Coat a streptavidin plate with histones and incubate overnight at 4°C.

    • Wash the plate with wash buffer to remove unbound histones.

  • PARP Reaction:

    • Add the PARP1 enzyme to each well.

    • Add the test compounds at various concentrations, the positive control (Olaparib), and a vehicle control.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the HRP-conjugated anti-PAR antibody and incubate for 1 hour.

    • Wash the plate again.

    • Add the TMB substrate and incubate until a color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of PARP inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described in Protocol 1.

Data Presentation:

CompoundIC50 (µM) for PARP Inhibition
Derivative 1[Insert Value]
Derivative 2[Insert Value]
Olaparib[Insert Value]
D. Protocol 4: Assessment of Neuroprotective Effects Against Excitotoxicity

This in vitro protocol evaluates the potential of the compounds to protect neurons from glutamate-induced excitotoxicity.[6][10]

Objective: To determine if this compound derivatives can protect primary cortical neurons from NMDA-induced cell death.

Materials:

  • Primary cortical neurons (from embryonic day 18 rat pups)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • N-methyl-D-aspartate (NMDA)

  • Test compounds dissolved in DMSO

  • MK-801 (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

Procedure:

  • Neuron Culture:

    • Culture primary cortical neurons on poly-D-lysine coated plates for 7-10 days in vitro.

  • Compound Pre-treatment:

    • Pre-treat the neurons with various concentrations of the test compounds or MK-801 for 1-2 hours.

  • Induction of Excitotoxicity:

    • Expose the neurons to a toxic concentration of NMDA (e.g., 100 µM) for 15-30 minutes in a magnesium-free buffer.

    • Wash the cells and replace with fresh culture medium containing the test compounds.

  • Assessment of Cell Viability:

    • After 24 hours, assess cell viability using either an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

  • Data Analysis:

    • Normalize the cell viability data to the control group (no NMDA treatment).

    • Calculate the percentage of neuroprotection for each compound concentration relative to the NMDA-treated group.

    • Determine the EC50 (half-maximal effective concentration) for neuroprotection.

Data Presentation:

CompoundEC50 (µM) for Neuroprotection
Derivative 1[Insert Value]
Derivative 2[Insert Value]
MK-801[Insert Value]

III. Visualizations

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention HAT Histone Acetyltransferase (HAT) Acetylated Histone Acetylated Histone HAT->Acetylated Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Histone->Acetylated Histone Condensed Chromatin Condensed Chromatin (Gene Expression OFF) Histone->Condensed Chromatin Acetylated Histone->HDAC Removes Acetyl Group Open Chromatin Open Chromatin (Gene Expression ON) Acetylated Histone->Open Chromatin DNA DNA Benzoic Acid Derivative 2-((3-Carboxypropyl)carbamoyl) benzoic acid derivative Benzoic Acid Derivative->HDAC Inhibits

Caption: Mechanism of HDAC Inhibition by Benzoic Acid Derivatives.

Anti_Inflammatory_Workflow cluster_0 In Vivo Model Animal Grouping 1. Animal Grouping (Control, Positive, Test) Compound Admin 2. Oral Administration of Compounds Animal Grouping->Compound Admin Inflammation Induction 3. Carrageenan Injection in Paw Compound Admin->Inflammation Induction Measurement 4. Paw Volume Measurement (Plethysmometer) Inflammation Induction->Measurement Data Analysis 5. Calculate % Inhibition of Edema Measurement->Data Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing in-depth troubleshooting, optimization strategies, and the fundamental chemical principles that govern success. Our goal is to empower you to not only replicate this synthesis but to master it.

Section 1: Reaction Fundamentals and Core Principles

Before troubleshooting, a firm grasp of the reaction's foundation is essential. This section addresses the most fundamental questions regarding the synthesis.

Q: What is the primary synthetic route and underlying mechanism for producing this compound?

A: The most direct and widely employed method is the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of GABA's primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride ring.

  • Ring Opening: This attack forms a tetrahedral intermediate, which quickly collapses, leading to the opening of the anhydride ring.

  • Proton Transfer: A subsequent proton transfer results in the formation of the final product, an amic acid, which contains both a carboxylic acid group from the opened anhydride and an amide linkage.

This reaction is generally robust, but its efficiency is highly dependent on the chosen conditions, which can influence reaction rate and the formation of side products.

Reaction Scheme:

Caption: General synthesis of this compound.

Section 2: Troubleshooting and Optimization Guide

Even with a well-defined protocol, unexpected outcomes can occur. This section is structured to help you diagnose and resolve common experimental issues.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Post-Reaction Analysis (TLC, Crude Yield) check_yield Is Yield > 70%? start->check_yield check_purity Is Purity High? (Sharp MPt, Clean NMR) check_yield->check_purity Yes low_yield Low Yield Diagnosis: - Incomplete Reaction? - Reagent Hydrolysis? - Work-up Loss? check_yield->low_yield No success Synthesis Successful check_purity->success Yes impure Purity Diagnosis: - Unreacted Reagents? - Side-Product (Imide)? - Phthalic Acid Present? check_purity->impure No optimize_rxn Optimize Reaction: • Increase Time / Temperature • Use Anhydrous Solvent • Verify Reagent Stoichiometry low_yield->optimize_rxn optimize_pur Optimize Purification: • Select New Recrystallization Solvent • Adjust pH During Work-up • Wash with Non-polar Solvent impure->optimize_pur optimize_rxn->start Re-run Experiment optimize_pur->start Re-purify or Re-run

Caption: A logical workflow for troubleshooting synthesis outcomes.

Common Problems and Solutions

Observed ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Incomplete Reaction: Insufficient thermal energy or reaction time to overcome the activation energy barrier.Solution: Increase the reaction temperature or prolong the reaction time.[2] Monitor progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
2. Hydrolysis of Phthalic Anhydride: Phthalic anhydride is susceptible to hydrolysis back to phthalic acid in the presence of water, especially when heated.[3] This consumes the electrophile.Solution: Use anhydrous solvents and ensure all glassware is thoroughly oven-dried. If using a solvent like acetic acid, ensure it is glacial (anhydrous).
3. Poor Reagent Quality: Degradation or impurities in either phthalic anhydride or GABA can inhibit the reaction.Solution: Use reagents from a reliable source. Phthalic anhydride should be a white, crystalline solid. GABA should be a clean, white powder.
Product is Discolored (Yellow/Brown) 1. High-Temperature Decomposition: At excessively high temperatures, especially during solvent-free fusion, organic compounds can begin to decompose, forming colored impurities.Solution: Maintain a consistent and controlled temperature using an oil bath. For fusion methods, do not exceed 190-200°C.[4] If using a solvent, maintain a steady reflux without aggressive boiling.
2. Impurities in Starting Materials: Colored impurities in the reactants will carry through to the product.Solution: If reagents are suspect, purify them before use. Phthalic anhydride can be sublimed, and GABA can be recrystallized.
Difficulty in Product Isolation/Purification 1. Product Remains in Solution: The product is amphiphilic, having two carboxylic acid groups and a non-polar core. Its solubility can be high in certain polar solvents.Solution: Precipitate the product by pouring the reaction mixture into a large volume of cold water, which is a poor solvent for the final product.[5][6] Vigorous stirring during this process is crucial.
2. Oily Product Instead of Solid: The presence of impurities can depress the melting point and inhibit crystallization, resulting in an oil.Solution: Try to "crash out" the solid by adding a non-polar solvent like hexane to an organic solution of the product. Alternatively, use trituration: add a small amount of a solvent in which the product is poorly soluble (e.g., diethyl ether) and scratch the flask with a glass rod to induce crystallization.
Final Product is Impure (Confirmed by MPt, NMR) 1. Unreacted Starting Materials: The most common impurities are unreacted phthalic anhydride and/or GABA.[7]Solution: Optimize the purification. Washing the crude solid with cold water can help remove unreacted GABA. A wash with a solvent like diethyl ether can help remove residual phthalic anhydride.[5][6] The most effective method is recrystallization.
2. Formation of N-(3-carboxypropyl)phthalimide: Under harsh conditions (prolonged heating, strong acid), the amic acid product can undergo a secondary dehydration/cyclization reaction to form the corresponding imide.Solution: Avoid excessive heating times. If imide formation is suspected, it can often be separated from the desired di-acid product based on solubility differences during a carefully controlled recrystallization.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for this reaction, and why? A: There is no single "best" solvent, as the optimal choice depends on the desired reaction conditions and scale.

  • Glacial Acetic Acid: This is a common choice for laboratory-scale synthesis.[1][4] It's a polar, protic solvent that effectively dissolves both reactants at reflux temperatures. Its high boiling point (118°C) provides sufficient thermal energy for the reaction to proceed efficiently.

  • Aprotic Solvents (THF, Dichloromethane): These have been used for analogous reactions.[5][6] They are less reactive than acetic acid and can be easier to remove during work-up. However, the solubility of GABA may be lower.

  • Solvent-Free (Fusion): Heating an equimolar mixture of the solid reactants directly can be very efficient, leading to high yields and short reaction times.[4] This method avoids the use of solvents but requires precise temperature control to prevent decomposition.[4]

Q: How do I properly purify the crude this compound? A: Recrystallization is the most effective method for achieving high purity.[1]

  • Solvent Selection: Water is a good first choice. The product's solubility in water is low when cold but increases significantly when hot. An ethanol/water mixture can also be very effective.

  • Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If the solution has colored impurities, you can perform a hot filtration to remove them. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly, preferably under vacuum.

Q: How can I monitor the reaction's progress to determine when it is complete? A: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A polar solvent system is required. A mixture of ethyl acetate and hexane with a small amount of acetic acid (e.g., 70:30:1 Ethyl Acetate:Hexane:Acetic Acid) is a good starting point. The acid helps to keep the carboxylic acid groups protonated, leading to sharper spots.

  • Visualization: Use a UV lamp (254 nm) for visualization, as the phthalic anhydride and the product are UV-active. GABA is not UV-active and will require staining (e.g., with ninhydrin) to be visualized.

  • Interpretation: The reaction is complete when the spot corresponding to phthalic anhydride has disappeared.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Phthalic anhydride is a respiratory and skin irritant.[3] All procedures should be performed in a well-ventilated fume hood.

Protocol A: Synthesis via Reflux in Acetic Acid

This protocol is a robust and reliable method adapted from standard procedures for similar condensations.[1][4]

Materials & Equipment:

  • Phthalic Anhydride (1.0 eq)

  • 4-Aminobutyric Acid (GABA) (1.0 eq)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Beaker, Buchner funnel, filter paper

Procedure:

  • To a round-bottom flask, add phthalic anhydride (1.0 eq), 4-aminobutyric acid (1.0 eq), and glacial acetic acid (approx. 5-10 mL per gram of phthalic anhydride).

  • Equip the flask with a reflux condenser and begin stirring the mixture.

  • Heat the mixture to a gentle reflux (approx. 118°C) and maintain for 1-2 hours. The solids should dissolve as the reaction proceeds.

  • Monitor the reaction via TLC until the phthalic anhydride is consumed.

  • Allow the reaction mixture to cool to room temperature. A precipitate may form.

  • Pour the cooled mixture into a beaker containing a large volume of cold distilled water (approx. 10x the volume of acetic acid used) while stirring vigorously. A white precipitate will form.

  • Continue stirring the suspension in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with several portions of cold distilled water to remove residual acetic acid and unreacted GABA.

  • Dry the crude product. For further purification, recrystallize from hot water or an ethanol/water mixture.

Protocol B: Solvent-Free Fusion Synthesis

This method is rapid and avoids solvents but requires careful temperature control.[4]

Materials & Equipment:

  • Phthalic Anhydride (1.0 eq)

  • 4-Aminobutyric Acid (GABA) (1.0 eq)

  • Test tube or small round-bottom flask

  • Oil bath with thermometer and temperature controller

  • Spatula/glass rod for mixing

Procedure:

  • Combine equimolar amounts of phthalic anhydride and GABA in a clean, dry test tube or small flask.

  • Thoroughly mix the two solids with a spatula.

  • Place the vessel in a preheated oil bath set to 170-190°C.

  • The mixture will melt and fuse. Stir gently with a glass rod for 15-20 minutes.

  • Monitor the reaction by periodically taking a small sample, dissolving it in a suitable solvent, and running a TLC.

  • Once the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature. The product will solidify.

  • Dissolve the resulting solid in a minimum amount of hot water or ethanol, then proceed with precipitation in cold water and purification as described in Protocol A (Steps 6-10).

References

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • Wikipedia. Phthalic anhydride. [Link]

  • ResearchGate. Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]

  • Al-Mousawi, S. M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

  • Huskić, M., & Kikelj, D. (1998). Optimization of the reaction of phthalic anhydride with P4S10. ResearchGate. [Link]

  • Schwab, F. W., & Wichers, E. (1940). Purification of benzoic acid.
  • Suzuki, M., et al. (2021). Development of Low-Molecular-Mass Organogelators: Synthesis and Physical Properties of N-Linear Saturated Fatty Acyl-GABAs and Their Ester Derivatives. PMC. [Link]

  • Google Patents.
  • Journal of Research of the National Bureau of Standards. (1949). Preparation of benzoic acid of high purity. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. Journal of Physics: Conference Series. [Link]

  • Lawrance, W. A. (1918). THE REACTION BETWEEN THE NITRO-PHTHALIC ANHYDRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Journal of the American Chemical Society. [Link]

  • John, J., & Sastri, V. S. (2006). Kinetics of polyesterification: Modelling of the condensation of maleic anhydride, phthalic anhydride, and 1,2-propylene glycol. ResearchGate. [Link]

  • Google Patents.
  • Harrane, A., et al. (2007). Polycondensation of Tetrahydrofuran with Phthalic Anhydride Induced By a Proton Exchanged Montmorillonite Clay. MDPI. [Link]

  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]

  • Google Patents. Process for preparing 2-benzoylbenzoic acids.

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Technical Support Center: A Senior Application Scientist's Guide to Improving the Yield and Purity of 2-((3-Carboxypropyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CAS No. 3130-76-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Synthesis Troubleshooting & Optimization

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1][2] While straightforward in principle, achieving high yield and purity requires careful control over reaction parameters.

Frequently Asked Questions (FAQs): Synthesis

Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?

A1: Low yields often stem from incomplete reactions, suboptimal conditions, or mechanical losses. Here are the key factors to investigate:

  • Reaction Stoichiometry and Reagent Purity: Ensure you are using a 1:1 molar ratio of phthalic anhydride to 4-aminobutyric acid. Verify the purity of your starting materials, as impurities can interfere with the reaction.

  • Solvent Choice: The reaction is commonly performed in a solvent like acetic acid or tetrahydrofuran (THF).[1][3] The solvent must be able to dissolve the reactants and facilitate the reaction at the chosen temperature without participating in side reactions. Ensure the solvent is anhydrous if moisture-sensitive pathways are a concern.

  • Temperature and Reaction Time: The reaction typically requires heating under reflux to proceed to completion.[1][2] A common duration is one hour, but this can vary.[2] Monitor the reaction progress (see Q3) to determine the optimal time. Insufficient heating can lead to an incomplete reaction, while excessive heat or prolonged reaction times can promote side reactions or degradation.

  • Heat Management: The reaction between an amine and an anhydride is exothermic.[1] On a larger scale, poor heat dissipation can lead to localized temperature spikes, potentially causing side reactions. Ensure efficient stirring and controlled heating.

Q2: I'm observing significant side product formation. How can I minimize this?

A2: The primary side product concern is the formation of N-(3-carboxypropyl)phthalimide through a secondary dehydration/cyclization reaction, especially under harsh conditions (e.g., excessively high temperatures or prolonged heating). To minimize this:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain a gentle reflux and do not exceed the recommended temperature for the chosen solvent.[2]

  • Optimize Reaction Time: As soon as the reaction reaches completion (monitored by TLC or HPLC), proceed with the workup. Unnecessary heating increases the likelihood of imide formation.

  • Workup Procedure: The product is often precipitated by pouring the cooled reaction mixture into cold water.[2][3] This step helps to quench the reaction and rapidly bring the product out of solution, minimizing the time it spends under conditions that could favor side reactions.

Q3: How can I effectively monitor the reaction's progress to determine the optimal endpoint?

A3: Monitoring the consumption of starting materials is crucial for optimizing reaction time.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative monitoring.[4] Spot the reaction mixture alongside your starting materials (phthalic anhydride and GABA) on a silica gel plate. A suitable eluent system, such as ethyl acetate/hexanes with a small amount of acetic acid, can be used to separate the components.[4] The reaction is complete when the spot corresponding to the limiting reactant (usually the amine) has disappeared.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the preferred method.[5][6] A small aliquot of the reaction mixture can be quenched, diluted, and injected into an HPLC system. Using a C18 reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a formic acid modifier), you can track the disappearance of reactant peaks and the appearance of the product peak.[5][7]

Protocol: Synthesis of this compound

This protocol is based on established methods for analogous N-substituted phthalamic acids.[2][3]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (1.0 eq).

  • Dissolution: Add 40 mL of a suitable solvent, such as acetic acid or THF, and stir until the phthalic anhydride is fully dissolved.[1][3]

  • Reagent Addition: Add 4-aminobutyric acid (1.0 eq) to the solution.

  • Reaction: Heat the mixture to a gentle reflux using a water bath or heating mantle and maintain for approximately one hour.[1][2] Monitor the reaction's progress via TLC.

  • Precipitation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the cooled mixture into a beaker containing 20 mL of cold water to precipitate the crude product.[2][3]

  • Isolation: Collect the resulting white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether or ice-cold water to remove residual soluble impurities.[2][8]

  • Drying: Dry the product thoroughly. The crude product can now be taken for purification.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Phthalic_Anhydride Phthalic Anhydride (1 eq) Mix Dissolve & Mix Reactants Phthalic_Anhydride->Mix GABA 4-Aminobutyric Acid (1 eq) GABA->Mix Solvent Solvent (e.g., Acetic Acid) Solvent->Mix Reflux Reflux (~1 hr) Mix->Reflux Monitor Monitor via TLC/HPLC Reflux->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate in Cold Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crude Product Wash->Dry

Caption: Step-by-step workflow for the synthesis of this compound.

Section 2: Purification Challenges & Strategies

Purification is critical to remove unreacted starting materials and any side products. Recrystallization is the most common and effective method for this compound.[1]

Frequently Asked Questions (FAQs): Purification

Q1: I'm having trouble with recrystallization. What is the best solvent system and how do I choose one?

A1: The key to successful recrystallization is choosing a solvent in which your product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[9][10]

  • Recommended Solvent: Water is a commonly employed and effective solvent for this compound due to the polar nature imparted by its two carboxylic acid groups and the amide linkage.[1]

  • Solvent Selection Principle: The compound's solubility in water is temperature-dependent, increasing significantly at higher temperatures.[1] This differential solubility is the basis for purification.[9] Impurities, having different solubility profiles, will ideally remain in the cold solvent (if more soluble) or be filtered out hot (if less soluble).

  • Procedure: Add a minimum amount of boiling or near-boiling water to your crude solid until it just dissolves.[9][11] Adding too much solvent is a common mistake that will lead to poor recovery.[8]

Q2: My product recovery after recrystallization is very low. How can I maximize it?

A2: Poor recovery is a frequent issue. Here's how to troubleshoot it:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[8] Work in small additions, allowing time for the solid to dissolve before adding more.[8]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[8][11] This promotes the formation of larger, purer crystals.[9] Rapid cooling (e.g., plunging directly into an ice bath) can trap impurities and lead to the formation of fine powders that are difficult to filter. Once the solution has reached room temperature, it can then be cooled further in an ice-water bath to maximize crystal formation.[8]

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent.[8][11] Using room temperature or warm solvent will redissolve some of your product, reducing the final yield.

Q3: The purified product is still off-white or colored. How can I decolorize it?

A3: If colored impurities are present, they can often be removed with activated charcoal.

  • Procedure: After dissolving the crude product in the hot recrystallization solvent, remove the flask from the heat source. Add a very small amount of activated charcoal to the hot solution and swirl. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: You must then perform a hot gravity filtration to remove the charcoal while the solution is still hot.[9] If the solution cools during this step, your product will prematurely crystallize on the filter paper. Use a pre-heated funnel to prevent this. After filtration, the clear, colorless solution can be cooled as described in Q2.

Q4: Recrystallization isn't achieving the desired purity. What are my other options?

A4: When recrystallization is insufficient, high-resolution chromatographic methods are the next step.[1]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating the target compound from structurally similar impurities.[1] A reversed-phase C18 column is typically effective for this class of compounds.

  • Flash Column Chromatography: While less common for such polar compounds, flash chromatography on silica gel can be attempted. A polar eluent system, likely containing a small percentage of acetic or formic acid to improve peak shape and prevent streaking, would be required.[12]

Visualization: Purification Strategy Decision Tree

PurificationStrategy Start Crude Product Isolated CheckPurity Assess Purity & Color Start->CheckPurity IsColored Is it Colored? CheckPurity->IsColored Charcoal Add Activated Charcoal & Perform Hot Filtration IsColored->Charcoal Yes Recrystallize Recrystallize from Minimum Hot Solvent IsColored->Recrystallize No Charcoal->Recrystallize CoolAndFilter Slow Cool, then Ice Bath & Vacuum Filter Recrystallize->CoolAndFilter FinalPurityCheck Check Final Purity (HPLC, MP) CoolAndFilter->FinalPurityCheck PurityOK Purity Meets Spec? FinalPurityCheck->PurityOK HighPurityProduct High Purity Product PurityOK->HighPurityProduct Yes PrepHPLC Purify via Preparative HPLC PurityOK->PrepHPLC No PrepHPLC->FinalPurityCheck

Caption: Decision tree for selecting a purification strategy for this compound.

Section 3: Purity Assessment & Characterization

Confirming the identity and purity of your final product is a critical final step. A combination of techniques provides the most robust validation.[5]

Frequently Asked Questions (FAQs): Analysis

Q1: How do I confirm the identity and purity of my final product?

A1: A multi-pronged analytical approach is essential.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. The reported melting point for this compound is 155-160°C.[1] Impurities typically cause a depression and broadening of the melting point range.[10]

  • Spectroscopy (NMR & FT-IR):

    • ¹H NMR will confirm the chemical structure by showing characteristic signals for the aromatic protons, the protons on the propyl chain, and the acidic protons of the carboxyl and amide groups.[5]

    • FT-IR spectroscopy is used to identify the key functional groups. Look for characteristic stretches for O-H (carboxylic acid), N-H (amide), and C=O (amide and carboxylic acid) groups.[3]

  • Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[5] A high-purity sample should show a single major peak in the chromatogram. Purity can be calculated as the area percentage of the main peak relative to the total area of all peaks.[5]

Data Presentation: Expected Analytical Data

The following table summarizes the expected analytical data for high-purity this compound, based on theoretical predictions and data from structurally similar compounds.[3][5]

Technique Parameter Expected Value / Observation Indication of Purity
Melting Point Melting Range155-160 °C[1]A sharp melting peak within a narrow range.
¹H NMR Chemical ShiftsSignals corresponding to aromatic, aliphatic (propyl chain), amide (NH), and carboxylic acid (COOH) protons.Correct chemical shifts, multiplicities, and integration values with no significant impurity signals.
FT-IR (KBr) Key Peaks (cm⁻¹)~3400-2500 (broad, O-H stretch), ~3300 (N-H stretch), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide).[3]Presence of all characteristic functional group peaks.
HPLC Purity Assay>99%A single major peak representing the main compound.[5]

References

  • University of California, Irvine. Recrystallization 2. [Link]

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. [Link]

  • St. Norbert College. The Recrystallization of Benzoic Acid. [Link]

  • Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Pawar, T. B., et al. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Google Patents.
  • Google Patents.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Solubility Issues with 2-((3-Carboxypropyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-((3-Carboxypropyl)carbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As Senior Application Scientists, we understand that unexpected insolubility can derail experiments and timelines. This document moves beyond simple protocols to explain the underlying chemical principles governing the compound's behavior, providing you with the expert insights needed to overcome these challenges effectively.

Section 1: Understanding the Molecule - The "Why" Behind Its Solubility Challenges

This compound is a dicarboxylic acid derivative with a molecular structure that presents a classic solubility paradox.[1] It contains both polar (hydrophilic) and non-polar (hydrophobic) regions. The key to successfully solubilizing it lies in understanding and manipulating these features.

The molecule's structure consists of a non-polar aromatic benzene ring and a hydrocarbon chain, which collectively limit its ability to dissolve in water.[1][2] Conversely, it possesses two highly polar carboxylic acid groups and an amide linkage. These groups are the handles we can use to dramatically increase solubility through chemical manipulation, primarily by adjusting pH.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃NO₅[1]
Molecular Weight ~251.24 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 155-160°C[1]
Expected Water Solubility Limited to low[1]
Key Functional Groups 2x Carboxylic Acids, 1x Amide, 1x Aromatic Ring[1]
Diagram: Molecular Structure & Polarity

cluster_nonpolar Hydrophobic Region (Limits Water Solubility) cluster_polar Hydrophilic Region (Key to Improving Solubility) aromatic Aromatic Ring chain Propyl Chain cooh1 Carboxylic Acid 1 amide Amide Linkage cooh2 Carboxylic Acid 2 compound This compound cluster_nonpolar cluster_nonpolar compound->cluster_nonpolar Contains cluster_polar cluster_polar compound->cluster_polar Contains

Caption: Key structural regions of the molecule.

Section 2: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My this compound isn't dissolving in my aqueous buffer (e.g., water, PBS pH 7.4). What is the most likely reason and the first step I should take?

A1: The most common reason for poor solubility in neutral aqueous solutions is that the compound's two carboxylic acid groups are primarily in their protonated, neutral state (-COOH). In this form, the molecule's non-polar characteristics dominate, leading to low water solubility.[2]

The first and most effective troubleshooting step is to modify the pH of your solution . By increasing the pH with a base, you deprotonate the carboxylic acids into their anionic carboxylate forms (-COO⁻). This introduces a negative charge, dramatically increasing the molecule's polarity and, consequently, its solubility in water.[3]

Q2: How do I determine the optimal pH for solubilization?

A2: The key is to raise the pH of the solution to be significantly higher than the pKa values of the two carboxylic acid groups. While the specific pKa values for this exact molecule require experimental determination, we can infer from similar structures like benzoic acid (pKa ~4.2) and other dicarboxylic acids that both pKa values will be in the acidic range.[4][5]

A reliable starting point is to adjust the pH to ≥ 8.0. At this pH, you can be confident that both carboxylic acid groups will be fully deprotonated, maximizing the electrostatic repulsion between molecules and their favorable interactions with polar water molecules.

Diagram: The Impact of pH on Solubility

cluster_low_ph Low pH (e.g., < 4.0) cluster_high_ph High pH (e.g., > 8.0) low_sol Compound is Protonated (R-COOH) - Non-polar character dominates - Molecules aggregate - POOR SOLUBILITY high_sol Compound is Deprotonated (R-COO⁻) - Anionic charge increases polarity - Molecules repel each other - HIGH SOLUBILITY low_sol->high_sol Add Base (e.g., NaOH) high_sol->low_sol Add Acid (e.g., HCl)

Caption: pH-dependent ionization and its effect on solubility.

Q3: I've adjusted the pH, but some particulate matter remains. What are my next options?

A3: If pH adjustment alone is insufficient, you can employ physical methods to enhance the rate of dissolution. These methods increase the interaction between the solvent and the solid compound.[6]

  • Gentle Heating: Carefully warm the solution (e.g., to 37-50°C) while stirring. For most solids, solubility increases with temperature.[6][7] Be cautious not to boil the solution and always consider the thermal stability of your compound and other reagents in the mixture.[1]

  • Sonication: Place your vessel in an ultrasonic bath. The high-frequency sound waves create cavitation bubbles that physically break apart solid aggregates, increasing the surface area available for dissolution.[6]

  • Particle Size Reduction: If you are starting with a coarse powder, gently grinding it to a finer powder with a mortar and pestle before adding it to the solvent can significantly speed up dissolution by increasing the initial surface area.[6]

Section 3: Advanced Strategies - Co-Solvent Systems

When the required experimental conditions (e.g., a fixed physiological pH) prevent pH modification, or when maximum concentration is needed, a co-solvent system is the preferred advanced strategy.

Q4: When is it appropriate to use a co-solvent?

A4: Use a co-solvent system when:

  • You must work at a pH where the compound's intrinsic solubility is too low for your experimental needs.

  • You need to prepare a highly concentrated stock solution for serial dilutions.

  • pH adjustment and physical methods have failed to achieve the desired concentration.

Q5: What are the best co-solvents for this compound, and what is the correct procedure?

A5: The principle is to first dissolve the compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, and then carefully dilute this organic stock solution into your final aqueous buffer.[8]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Critical Procedure: The order of addition is crucial. Never add the aqueous buffer directly to the solid compound and then try to dissolve it by adding the organic co-solvent. This will often cause the compound to "oil out" or precipitate. The correct method is detailed in the protocol below.

Q6: Are there any risks or considerations when using co-solvents like DMSO?

A6: Yes. While highly effective, organic co-solvents are not inert.

  • Biological Impact: DMSO can affect cell membranes, protein conformation, and enzyme kinetics. It is essential to run parallel experiments with a "vehicle control" – the same concentration of DMSO in your aqueous buffer without the compound – to ensure that the observed effects are from your compound and not the solvent.

  • Final Concentration: Aim to keep the final concentration of the organic co-solvent in your working solution as low as possible, typically below 1% (v/v), and ideally below 0.1%, to minimize off-target effects.

Section 4: Systematic Troubleshooting Workflow

This flowchart provides a self-validating, step-by-step decision-making process to systematically resolve solubility issues.

Caption: A logical workflow for troubleshooting solubility.

Section 5: Detailed Experimental Protocols

Protocol 1: pH-Mediated Dissolution

  • Preparation: Weigh the desired mass of this compound into an appropriate sterile container.

  • Solvent Addition: Add approximately 80% of the final desired volume of your aqueous buffer (e.g., deionized water, saline).

  • Initial Mixing: Stir or vortex the suspension at room temperature for 2-3 minutes.

  • pH Adjustment: While stirring, add a low-molarity basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the solid material is fully dissolved and the pH is stable at your target (e.g., pH 8.0).

  • Final Volume Adjustment (q.s.): Add the remaining buffer to reach the final target volume and concentration.

  • Filtration (Optional but Recommended): For sterile applications, filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 2: Co-Solvent System Preparation

  • Preparation: Weigh the solid compound into a low-volume, conical tube (e.g., a 1.5 mL microcentrifuge tube).

  • Co-Solvent Addition: Add the smallest practical volume of 100% DMSO or DMF to the solid. For example, to make a 10 mM stock from 2.51 mg of compound (MW 251.24), you would add 1 mL of DMSO.

  • Stock Dissolution: Vortex vigorously until the solid is completely dissolved. This is your concentrated organic stock solution.

  • Dilution: Dispense your final volume of aqueous buffer into a larger tube. While vortexing the aqueous buffer, add the required volume of the organic stock solution drop-by-drop. This slow addition to a rapidly mixing solution is critical to prevent precipitation.

  • Final Mix: Continue to vortex for another 30 seconds to ensure homogeneity. The solution should be clear.

Section 6: Stability and Storage

Q7: How should I store the compound, both as a solid and in solution, to ensure its integrity?

A7: Proper storage is crucial to prevent degradation.

  • Solid Form: Store the powder in a tightly sealed container at 4°C, protected from light.

  • In Solution: The amide bond in the molecule may be susceptible to hydrolysis under extremely high or low pH conditions over long periods.[1] Furthermore, the aromatic ring makes the compound susceptible to degradation upon exposure to UV light.[1]

    • Short-Term (1-2 weeks): Store aqueous or co-solvent solutions at 4°C, protected from light (e.g., in an amber tube or a tube wrapped in foil).

    • Long-Term (>2 weeks): For maximum stability, dispense the solution into single-use aliquots and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

  • Smolecule. (2023). Buy this compound | 3130-76-5.
  • BenchChem. (2025).
  • Reddit User Discussion. (2022). How to tackle compound solubility issue.
  • Grokipedia. (n.d.). Dicarboxylic acid.
  • Reddit User Discussion. (2023). Dicarboxylic acid solubility.
  • Brooks, S. D., DeMott, P. J., & Kreidenweis, S. M. (2002). Solubilities of Dicarboxylic Acids in Water.
  • University of Toronto. (n.d.). Solubility of Organic Compounds.
  • LibreTexts Chemistry. (2019). 4.4 Solubility.
  • El-Sayed, M., & El-Sayed, S. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use.

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Technical Support Center: Purification of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol for the purification of 2-((3-carboxypropyl)carbamoyl)benzoic acid by recrystallization. As a Senior Application Scientist, this guide synthesizes technical accuracy with practical, field-proven insights to ensure successful purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My compound is not dissolving in the hot solvent.

Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent. This compound, an aromatic dicarboxylic acid, has limited solubility in water at room temperature, which increases significantly with heat.[1] If the compound fails to dissolve:

  • Increase Solvent Volume: Gradually add small portions of the hot solvent to the crude compound with continuous stirring or swirling until it completely dissolves.[2] Be mindful not to add an excessive amount, as this will reduce the recovery yield.[3]

  • Increase Temperature: Ensure your solvent is at or near its boiling point. Use a hot plate or a similar heating apparatus to maintain the temperature.

  • Solvent Selection: If the compound remains insoluble even with a large volume of hot solvent, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] For aromatic carboxylic acids, consider mixed solvent systems, such as ethanol-water or acetic acid-water mixtures.[4][5]

Question: No crystals are forming upon cooling.

Answer: The absence of crystal formation, even after the solution has cooled to room temperature and been placed in an ice bath, is a common issue. This is often due to supersaturation or the use of too much solvent.[6] To induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[3][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[3] This provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If too much solvent was added, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][6]

  • Extended Cooling: Allow the solution to stand undisturbed for a longer period, first at room temperature and then in an ice bath.[8]

Question: The recrystallized product appears oily or forms a precipitate instead of crystals.

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This can be caused by a very impure sample or cooling the solution too rapidly.[3][6] To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.[3]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can be achieved by insulating the flask.[8]

  • Solvent System Adjustment: If using a mixed solvent system, you may need to adjust the ratio of the solvents.

Question: The recovery yield is very low.

Answer: A low yield of purified product can be frustrating. Several factors can contribute to this:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.[9] Using a pre-heated funnel can mitigate this.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with Warm Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving the product.[8][9]

Frequently Asked Questions (FAQs)

What is the best solvent for recrystallizing this compound?

Water is a commonly used solvent for the recrystallization of this compound due to its temperature-dependent solubility.[1] However, the ideal solvent or solvent system should be determined experimentally. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Based on the structure (an aromatic dicarboxylic acid), other potential solvents or co-solvents could include ethanol, acetic acid, or mixtures of these with water.[4][5]

How can I remove colored impurities during recrystallization?

If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The activated charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal as it can also adsorb some of your desired product, leading to a lower yield. The charcoal is then removed by hot gravity filtration.

What is the purpose of washing the crystals after filtration?

Washing the collected crystals with a small amount of ice-cold solvent is essential to remove any residual mother liquor that may contain dissolved impurities.[9] If these impurities are not washed away, they will contaminate the final product as the solvent evaporates.

How do I know if my recrystallized product is pure?

The purity of the recrystallized product can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.[10]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to confirm the structure and purity of the compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale before proceeding with the bulk of the material.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of different potential solvents (e.g., water, ethanol, ethyl acetate) to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes. The ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool. The best solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., water) in small portions while heating the flask on a hot plate. Swirl the flask continuously.

  • Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[2]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Gravity Filtration:

  • To remove any insoluble impurities or activated charcoal, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[9]

  • Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

5. Crystallization:

  • Cover the flask containing the filtrate and allow it to cool slowly to room temperature.[7][8] Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[7]

6. Collection and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9]

7. Drying:

  • Allow the crystals to dry completely on the filter paper by drawing air through them for some time.

  • For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly solubleSolubleGood
EthanolModerately solubleVery solubleFair to Poor
Ethyl AcetateSparingly solubleModerately solubleGood
TolueneInsolubleSparingly solublePoor
User Determined

This table provides a general guide based on the properties of similar aromatic carboxylic acids. Researchers should perform their own solubility tests to determine the optimal solvent for their specific sample and purity requirements.

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Collection Crude Crude Compound AddSolvent Add Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Gravity Filtration Dissolved->HotFiltration Filtrate Clear Filtrate HotFiltration->Filtrate Cooling Slow Cooling & Ice Bath Filtrate->Cooling Crystals Crystal Formation Cooling->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash PureCrystals Pure Crystals Wash->PureCrystals

Sources

Technical Support Center: Scaling Up the Production of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-((3-carboxypropyl)carbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your production.

Overview of the Synthesis

This compound (molecular formula: C12H13NO5) is synthesized through the reaction of phthalic anhydride with 4-aminobutanoic acid, also known as gamma-aminobutyric acid (GABA).[1] This reaction is a nucleophilic acyl substitution where the amino group of GABA attacks a carbonyl carbon of the phthalic anhydride, leading to the opening of the anhydride ring and the formation of an amic acid.[1]

The overall reaction is as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Phthalic_Anhydride Phthalic Anhydride Amic_Acid This compound Phthalic_Anhydride->Amic_Acid + GABA GABA 4-Aminobutanoic Acid (GABA)

Caption: Synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound in a question-and-answer format.

Low Reaction Yield

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors. Here's a systematic approach to diagnosing and resolving the issue:

  • Incomplete Reaction: The reaction between phthalic anhydride and GABA may not have gone to completion.

    • Solution: Increase the reaction time or temperature. A common method involves refluxing in a suitable solvent like acetic acid.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Purity of Reactants: Impurities in the starting materials, especially moisture in the phthalic anhydride, can lead to side reactions.

    • Solution: Ensure you are using high-purity phthalic anhydride and GABA. Phthalic anhydride can be purified by sublimation if necessary. It is also important to use anhydrous solvents.

  • Side Reactions: At higher temperatures, the desired amic acid can undergo dehydration to form the corresponding N-substituted phthalimide.[2]

    • Solution: Carefully control the reaction temperature. If imide formation is a significant issue, consider running the reaction at a lower temperature for a longer duration.

  • Product Loss During Workup: The product may be lost during the purification steps.

    • Solution: Optimize your recrystallization procedure. This compound, being a dicarboxylic acid, may have limited solubility in certain organic solvents. A mixed solvent system or recrystallization from hot water may be effective.

Impure Product

Question: I'm observing impurities in my final product. What are they likely to be and how can I remove them?

Answer:

The most common impurities are unreacted starting materials and side products.

  • Unreacted Phthalic Anhydride/Phthalic Acid: If the reaction is incomplete or if the anhydride is exposed to moisture, you may have residual starting material.

    • Solution: Phthalic acid can be removed by washing the crude product with cold water, as it has some water solubility. Effective recrystallization is key to removing unreacted anhydride.

  • N-(3-Carboxypropyl)phthalimide: This is the cyclic imide formed by the dehydration of the desired product.

    • Solution: The formation of the imide can be minimized by controlling the reaction temperature. If it does form, separation can be challenging due to similar polarities. Careful selection of a recrystallization solvent is crucial. You can also attempt to hydrolyze the imide back to the amic acid under basic conditions, followed by acidification, though this adds extra steps to the process.

  • Troubleshooting Flowchart for Impurities:

Troubleshooting_Impurities Start Impure Product Observed Check_Reactants Analyze by NMR/IR for unreacted starting materials Start->Check_Reactants Unreacted_Present Unreacted materials present? Check_Reactants->Unreacted_Present Check_Imide Check for imide formation (characteristic IR peaks ~1700-1800 cm⁻¹ for C=O stretch) Imide_Present Imide present? Check_Imide->Imide_Present Unreacted_Present->Check_Imide No Wash Wash with cold water to remove phthalic acid Unreacted_Present->Wash Yes Recrystallize Optimize recrystallization protocol Imide_Present->Recrystallize No Hydrolyze Consider basic hydrolysis of imide Imide_Present->Hydrolyze Yes Wash->Recrystallize End Pure Product Recrystallize->End Hydrolyze->Recrystallize

Caption: Decision-making process for product purification.

Scale-Up Challenges

Question: I'm trying to scale up the reaction from grams to kilograms and I'm facing issues with heat management and mixing. What should I consider?

Answer:

Scaling up this reaction requires careful consideration of several factors:

  • Heat Management: The reaction between an amine and an anhydride is exothermic.[1] On a larger scale, the heat generated can be significant and lead to temperature spikes, which can promote the formation of the unwanted imide side product.

    • Solution: Use a reactor with efficient heat exchange capabilities. Control the rate of addition of one reactant to the other to manage the rate of heat generation.

  • Mixing: Inadequate mixing can lead to localized hot spots and concentration gradients, resulting in a non-uniform product and lower yields.

    • Solution: Use an appropriate overhead stirrer that can handle the viscosity of the reaction mixture as it progresses. Ensure the reactor geometry and stirrer design promote good mixing throughout the vessel.

  • Solvent Volume: The ratio of solvent to reactants may need to be adjusted during scale-up to ensure proper mixing and heat transfer.

  • Purification: Recrystallization on a large scale requires appropriately sized vessels and filtration equipment.

    • Solution: Ensure you have a scalable purification strategy. This may involve using a larger recrystallization vessel with controlled cooling and a centrifuge or a large-scale filtration apparatus to isolate the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Acetic acid is a commonly used solvent for this type of reaction as it is a good solvent for both reactants and facilitates the reaction.[1][3] Other high-boiling point polar aprotic solvents could also be explored, but acetic acid is a well-established choice.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a TLC plate and develop it in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Q3: What are the key characterization techniques for the final product?

A3: The structure of this compound can be confirmed using several spectroscopic methods:

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks for the O-H stretch of the carboxylic acids (broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acids and the amide (around 1700 cm⁻¹), and the N-H stretch of the amide (around 3300 cm⁻¹).[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show signals corresponding to the aromatic protons of the benzene ring, the protons of the propyl chain, and the N-H proton of the amide. The carboxylic acid protons will appear as broad singlets at the downfield end of the spectrum.[5][6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (251.24 g/mol ).[1]

Q4: What is the expected melting point of this compound?

A4: While a specific melting point is not widely reported in the literature, a sharp melting point range for the purified product is an indicator of high purity. Impurities will typically broaden and depress the melting point.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Phthalic anhydride is a corrosive and respiratory irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetic acid is also corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 4-Aminobutanoic acid (GABA) (1.0 eq)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phthalic anhydride (1.0 eq) and 4-aminobutanoic acid (1.0 eq).

  • Solvent Addition: Add a suitable amount of glacial acetic acid to the flask to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly add the reaction mixture to a beaker of cold water to induce precipitation.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and unreacted starting materials.

  • Purification by Recrystallization:

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of hot water or an ethanol/water mixture to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further, cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Data Summary Table:

ParameterExpected Value
Molecular Formula C12H13NO5
Molecular Weight 251.24 g/mol
Appearance White to off-white solid
FT-IR (cm⁻¹) ~3300 (N-H), ~2500-3300 (O-H), ~1700 (C=O)
¹H NMR Signals for aromatic, propyl, N-H, and COOH protons

References

  • Smolecule. (2023). This compound.
  • The Pharmaceutical and Chemical Journal. (2023). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity.
  • The Pharmaceutical and Chemical Journal. (n.d.). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.
  • Kumar, A., et al. (2016). 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4'-diaminostilbene. PubMed.
  • ResearchGate. (2016). 1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene.
  • ResearchGate. (2020). Synthesis, characterization of amic acids and cyclic imides derived from acriflavine and evaluation of their antibacterial and antioxidant activity.
  • RSC Publishing. (n.d.). Structural Effects on the Rates of Formation of Amic Acids and hides.

Sources

Navigating the Stability of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-((3-Carboxypropyl)carbamoyl)benzoic acid (CPBA). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical insights into the stability of this molecule. This resource is structured to anticipate and address the challenges you may encounter during your research and development activities. Here, you will find not just protocols, but the rationale behind them, empowering you to make informed decisions in your experimental design.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you might encounter during your experiments with CPBA. The question-and-answer format is designed for quick reference and problem-solving.

Q1: I'm observing unexpected peaks in my HPLC analysis of a CPBA formulation. What could be the cause?

A1: The appearance of unexpected peaks in your chromatogram is a strong indicator of degradation. The stability of CPBA is influenced by several factors, primarily pH, temperature, and light. The most likely cause is the hydrolytic cleavage of the amide bond, especially under extreme pH conditions.[1]

  • Causality: The amide linkage in the CPBA molecule is susceptible to hydrolysis, which can be catalyzed by either acidic or basic conditions. This cleavage would result in the formation of phthalic acid and 4-aminobutyric acid (GABA).

  • Troubleshooting Steps:

    • Verify pH of your formulation: Use a calibrated pH meter to check the pH of your sample. Deviations from a neutral or mildly acidic pH can accelerate degradation.[1]

    • Analyze for known degradants: If possible, run standards of phthalic acid and GABA to see if their retention times match your unknown peaks.

    • Conduct a forced degradation study: To confirm the degradation pathway, intentionally subject a sample of CPBA to acidic, basic, and neutral hydrolytic conditions. This will help you definitively identify the degradation products.

Q2: My solid CPBA powder has changed color from white to a yellowish tint. Is it still usable?

A2: A color change in your solid CPBA is a potential sign of degradation, possibly due to photolytic or thermal stress. The aromatic chromophores in the molecule make it susceptible to photochemical reactions upon exposure to ultraviolet radiation.[1]

  • Causality: Exposure to light, particularly UV light, can induce photochemical transformations such as hydrogen abstraction, radical formation, and oxidative processes.[1] Thermal stress, on the other hand, can lead to decarboxylation at very high temperatures (above 300°C).[1] While the melting point is between 155-160°C, indicating good thermal stability under standard lab conditions, prolonged exposure to even moderately elevated temperatures could contribute to subtle degradation over time.[1]

  • Troubleshooting Steps:

    • Review storage conditions: Ensure that your CPBA is stored in a well-sealed, light-resistant container and kept in a cool, dark place.

    • Perform characterization: Re-run analytical tests such as melting point determination and HPLC to assess the purity of the discolored material. A broadened melting point range or the appearance of degradation peaks in the chromatogram would confirm degradation.

    • Consider photostability testing: If your application involves exposure to light, it is crucial to perform a formal photostability study as outlined by ICH guideline Q1B.[2][3]

Q3: I'm developing an aqueous formulation of CPBA and I'm concerned about its long-term stability. What are the key factors to consider?

A3: For aqueous formulations, the primary stability concerns for CPBA are hydrolysis and potential microbial growth. The pH of the formulation will be the most critical factor influencing its chemical stability.

  • Causality: As a dicarboxylic acid derivative, CPBA has two pKa values corresponding to its two carboxyl groups.[1] The pH of the solution will determine the ionization state of these groups and can influence the rate of hydrolytic degradation of the amide bond.[1]

  • Recommendations for Formulation Development:

    • pH Optimization: Conduct a pH-rate profile study to determine the pH of maximum stability. Generally, neutral to mildly acidic conditions are favorable for the stability of both carboxylic acids and the amide linkage.[1]

    • Buffer Selection: Choose a buffer system that can maintain the target pH throughout the shelf-life of the product. Be mindful of potential catalysis by buffer species.

    • Preservative Screening: If the formulation is not self-preserving, consider the addition of a suitable antimicrobial preservative. Benzoic acid and its salts are commonly used as preservatives in pharmaceutical formulations.[4][5]

    • Forced Degradation Studies: These are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6][7][8]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, storage, and properties of CPBA.

Q4: What are the recommended storage conditions for solid CPBA?

A4: To ensure the long-term stability of solid CPBA, it should be stored in a well-closed container, protected from light, and in a cool, dry place. Cold-chain transportation may be recommended by some suppliers.[9]

Q5: What is the primary degradation pathway for CPBA?

A5: The most probable degradation pathway for CPBA under hydrolytic stress (acidic or basic conditions) is the cleavage of the amide bond, yielding phthalic acid and 4-aminobutyric acid (GABA). Under significant thermal stress (above 300°C), decarboxylation is a likely degradation mechanism.[1] Photodegradation can also occur due to the presence of aromatic chromophores.[1]

Q6: How can I perform a forced degradation study on CPBA?

A6: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance.[8] It involves subjecting the compound to conditions more severe than accelerated stability testing.[7] The typical stress conditions for CPBA would include:

  • Acid Hydrolysis: Treat a solution of CPBA with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Base Hydrolysis: Treat a solution of CPBA with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of CPBA to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature.[10]

  • Thermal Degradation: Expose solid CPBA to dry heat at a temperature below its melting point for a specified duration.

  • Photolytic Degradation: Expose solid or solution samples of CPBA to a light source capable of emitting both visible and UV radiation, as per ICH Q1B guidelines.[2][3]

Samples should be analyzed at various time points using a stability-indicating HPLC method to track the formation of degradation products.

Part 3: Data & Protocols

Summary of CPBA Stability Profile
ConditionPotential for DegradationPrimary Degradation PathwayKey Considerations
Acidic pH HighHydrolysis of the amide bondRate is dependent on pH and temperature.
Neutral pH LowGenerally stableMonitor for long-term hydrolysis.
Basic pH HighHydrolysis of the amide bondDegradation can be rapid.
Elevated Temperature Moderate to HighDecarboxylation (at >300°C)Melting point is 155-160°C.[1]
Light Exposure (UV) ModeratePhotochemical reactionsStore in light-resistant containers.
Oxidative Stress ModerateOxidation of carboxylic acid groupsDepends on the oxidizing agent used.[1]
Experimental Protocol: Forced Hydrolytic Degradation of CPBA

Objective: To identify the degradation products of CPBA under acidic and basic conditions.

Materials:

  • This compound (CPBA)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • pH meter

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of CPBA in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the CPBA stock solution and 0.1 N HCl in a vial.

    • Heat the vial at 80°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the CPBA stock solution and 0.1 N NaOH in a vial.

    • Keep the vial at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix equal volumes of the CPBA stock solution and HPLC grade water.

    • Heat the vial at 80°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of CPBA and the formation of any new peaks.

Part 4: Visualizations

G cluster_0 Troubleshooting Workflow for CPBA Instability start Observation of Instability (e.g., new peaks, color change) check_storage Review Storage Conditions (Light, Temp, Humidity) start->check_storage check_ph Verify Formulation pH start->check_ph implement_controls Implement Storage and Handling Controls check_storage->implement_controls forced_degradation Conduct Forced Degradation Study (Acid, Base, Light, Heat, Oxidative) check_ph->forced_degradation identify_degradants Identify Degradation Products (e.g., via LC-MS) forced_degradation->identify_degradants optimize_formulation Optimize Formulation (pH, Excipients, Packaging) identify_degradants->optimize_formulation end Stable Product optimize_formulation->end implement_controls->end

Caption: A troubleshooting workflow for investigating and resolving stability issues of CPBA.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation (>300°C) CPBA This compound C₁₂H₁₃NO₅ phthalic_acid Phthalic Acid C₈H₆O₄ CPBA->phthalic_acid Amide Cleavage gaba 4-Aminobutyric Acid (GABA) C₄H₉NO₂ CPBA->gaba Amide Cleavage decarboxylated_products Decarboxylated Products CPBA->decarboxylated_products Decarboxylation

Caption: Primary degradation pathways of this compound.

References

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]

  • ResearchGate. (2022, November 30). Forced Degradation – A Review. [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

  • PubChem. (n.d.). 2-(3-Carboxypropyl)benzoic acid. [Link]

  • Environmental Analysis, Health and Toxicology. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. [Link]

  • PubMed. (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • MDPI. (2019, October 24). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. [Link]

  • International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • National Center for Biotechnology Information. (2020, July 2). Complete Genome Sequence and Biodegradation Characteristics of Benzoic Acid-Degrading Bacterium Pseudomonas sp. SCB32. [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

  • Atlas. (2020, March 10). Photostability of Pharmaceuticals. [Link]

Sources

enhancing the reactivity of 2-((3-Carboxypropyl)carbamoyl)benzoic acid in subsequent reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS 3130-76-5). This document is designed to provide in-depth, experience-driven guidance to troubleshoot common challenges and enhance the reactivity of this versatile dicarboxylic acid in your synthetic workflows. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Understanding the Molecule: A Tale of Two Carboxyls

This compound is a derivative of phthalic acid, characterized by two distinct carboxylic acid groups and an amide linkage.[1][2] Its synthetic utility is often centered on leveraging these carboxyl groups for further functionalization, such as forming amide or ester bonds. However, its structure presents unique challenges that can impede reactivity if not properly addressed.

The primary hurdles researchers face include:

  • Poor Solubility: The polar nature of the two carboxyl groups can lead to limited solubility in common organic solvents.

  • Reactivity & Selectivity: The two carboxylic acids have different chemical environments, yet achieving selective reaction at one site over the other requires careful strategy.

  • Intramolecular Interactions & Side Reactions: The proximity of the ortho-carboxyl group to the amide can lead to intramolecular hydrogen bonding or undesirable cyclization under certain conditions.[3]

This guide provides direct answers and protocols to overcome these specific issues.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My this compound won't dissolve. What solvents or techniques can I use?

Plausible Cause: The limited solubility stems from the high polarity and potential for intermolecular hydrogen bonding between the dicarboxylic acid molecules. Phthalic acid derivatives are known to be only moderately soluble in water but show much better solubility in polar organic solvents.[4]

Troubleshooting Protocol & Recommendations:

  • Solvent Selection: Start with polar aprotic solvents, which are generally effective at solvating carboxylic acids without participating in the reaction.

  • Employ Co-solvents: If single solvents fail, a mixture can disrupt crystal lattice energy and improve solubility. A small amount of a polar protic solvent can sometimes aid dissolution but should be used cautiously if water-sensitive reagents are planned.

  • Temperature Adjustment: Gently warming the mixture can significantly increase solubility.[4] However, be mindful of the thermal stability of your compound, as prolonged heating can potentially lead to side reactions like decarboxylation or cyclization.

  • Salt Formation: For reactions compatible with a basic environment, converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base (like triethylamine or DIPEA) can dramatically increase solubility in polar solvents.

Data Summary: Recommended Solvent Systems

SolventClassSuitability & Comments
Dimethylformamide (DMF)Polar AproticExcellent choice for many coupling reactions. High boiling point.
Dimethyl Sulfoxide (DMSO)Polar AproticStrong solubilizing power; can be difficult to remove.[5]
N-Methyl-2-pyrrolidone (NMP)Polar AproticGood alternative to DMF with a higher boiling point.
Tetrahydrofuran (THF)Polar AproticModerate choice; often used in combination with other solvents.
Acetonitrile (MeCN)Polar AproticSuitable for many applications; lower boiling point makes for easier removal.
Dichloromethane (DCM)AproticOften requires a co-solvent or salt formation for adequate solubility.
Q2: My amide/ester coupling reaction is failing or giving very low yields. How do I activate the carboxylic acid group?

Plausible Cause: Direct condensation of a carboxylic acid and an amine or alcohol is generally inefficient.[6][7] The carboxylic acid's hydroxyl group is a poor leaving group. Furthermore, the acidic proton can react with a basic amine to form an unreactive ammonium carboxylate salt.[8] Therefore, the carboxyl group must be converted into a more electrophilic species—an "activated" intermediate—to facilitate nucleophilic attack.[9]

Troubleshooting Workflow: Activating the Carboxyl Group

G cluster_0 Step 1: Problem Identification cluster_1 Step 2: Activation Strategy cluster_2 Step 3: Protocol & Execution cluster_3 Step 4: Verification & Next Steps Start Low or No Product Yield in Coupling Reaction Activation Select Carboxylic Acid Activation Method Start->Activation Carbodiimide Carbodiimide Coupling (EDC, DCC) Activation->Carbodiimide Standard, Mild Conditions AcylHalide Acyl Halide Formation (SOCl₂, (COCl)₂) Activation->AcylHalide For Difficult/Hindered Substrates EDC_Protocol Protocol: EDC/NHS Coupling - Anhydrous Solvent (DMF, DCM) - Add Acid (1 eq) - Add EDC (1.1-1.5 eq) - Add NHS/HOBt (1.1-1.5 eq) - Stir 15-60 min @ RT - Add Amine/Alcohol (1 eq) Carbodiimide->EDC_Protocol SOCl2_Protocol Protocol: Acyl Chloride - Anhydrous Solvent (DCM) - Add Acid (1 eq) - Add SOCl₂ (1.2-2.0 eq) - Reflux if necessary - Remove excess SOCl₂ - Add Amine/Alcohol + Base (e.g., Et₃N) AcylHalide->SOCl2_Protocol TLC Monitor Reaction (TLC/LC-MS) EDC_Protocol->TLC SOCl2_Protocol->TLC Success Successful Coupling TLC->Success Product Formed Failure Still Low Yield? Re-evaluate Stoichiometry, Purity, & Steric Hindrance TLC->Failure No Product

Caption: A troubleshooting workflow for failed coupling reactions.

Detailed Protocol: EDC/NHS Activation for Amide Bond Formation

This is the most common and generally mildest method for activating carboxylic acids.[10] The carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to hydrolysis, so an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is used to trap it as a more stable, amine-reactive ester, improving efficiency and reducing side reactions like racemization.[11][12]

  • Preparation: Under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution. Stir at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting acid.

  • Coupling: Add your amine (1.0 to 1.1 equivalents) to the activated mixture. If the amine is in its hydrochloride salt form, add a non-nucleophilic base like DIPEA or triethylamine (1.1 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization as needed.

Visualization: Mechanism of EDC/NHS Activation

G RCOOH R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Unstable Intermediate) RCOOH->Intermediate + EDC EDC EDC Intermediate->RCOOH Hydrolysis (H₂O) NHSEster NHS-Ester (Stable Intermediate) Intermediate->NHSEster + NHS Amide R-CONH-R' (Amide Product) Intermediate->Amide + Amine (Direct path) NHS NHS NHSEster->Amide + Amine Urea Urea Byproduct Amine R'-NH₂ (Amine)

Sources

Validation & Comparative

spectroscopic analysis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive spectroscopic analysis of 2-((3-carboxypropyl)carbamoyl)benzoic acid, a molecule of interest in drug development and materials science. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer researchers and scientists a detailed roadmap for its characterization. In the spirit of robust scientific inquiry, this guide also presents a comparative analysis with a structurally related analogue, 2-(3-carboxypropyl)benzoic acid, to highlight the distinct spectral signatures imparted by the amide functionality.

Introduction

This compound is a bifunctional molecule featuring a benzoic acid moiety linked to a 4-aminobutanoic acid backbone via an amide bond. This unique architecture, combining aromatic and aliphatic dicarboxylic acid features with an amide linkage, presents a rich tapestry of spectroscopic information. Understanding these spectral fingerprints is paramount for confirming its synthesis, assessing purity, and elucidating its interactions in various chemical and biological systems.

For a comprehensive comparison, we will analyze the spectroscopic data of this compound alongside 2-(3-carboxypropyl)benzoic acid. The latter lacks the amide bond, providing a clear baseline to discern the spectroscopic contributions of this critical functional group.

Molecular Structures

To visualize the molecules at the heart of this guide, their structures are presented below.

cluster_0 This compound cluster_1 2-(3-Carboxypropyl)benzoic acid mol1 C₁₂H₁₃NO₅ MW: 251.24 g/mol s1 mol2 C₁₁H₁₂O₄ MW: 208.21 g/mol s2

Caption: Chemical structures of the target and comparative compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3] The chemical environment of each proton and carbon atom dictates its resonance frequency, providing a detailed map of the molecular structure.

Experimental Protocol: NMR

A standard protocol for acquiring high-quality NMR spectra for these compounds is as follows:

workflow prep Sample Preparation dissolve Dissolve 10-20 mg in 0.7 mL DMSO-d₆ prep->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer instrument NMR Spectrometer (400 MHz or higher) transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including those with carboxylic acid and amide functionalities. Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm serve as convenient internal references.

  • Concentration: A concentration of 10-20 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without significant line broadening due to sample viscosity.[4]

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts for both molecules are summarized below. Aromatic protons are expected in the downfield region (δ 7-8 ppm), while aliphatic protons will appear more upfield.[5] The acidic protons of the carboxylic acid and the amide proton are highly deshielded and appear at the furthest downfield positions.

Assignment This compound 2-(3-Carboxypropyl)benzoic acid
Aromatic Protons δ 7.5-8.0 ppm (m, 4H)δ 7.2-7.9 ppm (m, 4H)
-CH₂- (adjacent to COOH) δ 2.3-2.5 ppm (t, 2H)δ 2.3-2.5 ppm (t, 2H)
-CH₂- (adjacent to NH) δ 3.3-3.5 ppm (t, 2H)-
-CH₂- (central) δ 1.8-2.0 ppm (p, 2H)δ 1.8-2.0 ppm (p, 2H)
-CH₂- (benzylic) -δ 2.8-3.0 ppm (t, 2H)
-NH- (amide) δ 8.5-9.0 ppm (t, 1H)-
-COOH (aliphatic) δ 12.0-12.5 ppm (s, 1H)δ 12.0-12.5 ppm (s, 1H)
-COOH (aromatic) δ 13.0-13.5 ppm (s, 1H)δ 13.0-13.5 ppm (s, 1H)

Comparative Analysis: The key differentiator in the ¹H NMR spectra is the presence of the amide proton signal in this compound, typically a broad triplet around 8.5-9.0 ppm. Additionally, the methylene protons adjacent to the nitrogen in the target molecule are shifted downfield (δ 3.3-3.5 ppm) compared to the benzylic protons in the analogue (δ 2.8-3.0 ppm) due to the electron-withdrawing effect of the amide group.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, appearing in the δ 165-175 ppm range.[6][7] Aromatic carbons typically resonate between δ 120-140 ppm.[8]

Assignment This compound 2-(3-Carboxypropyl)benzoic acid
C=O (aromatic COOH) δ ~168 ppmδ ~168 ppm
C=O (aliphatic COOH) δ ~174 ppmδ ~174 ppm
C=O (amide) δ ~167 ppm-
Aromatic C (quaternary) δ ~138, ~133 ppmδ ~145, ~133 ppm
Aromatic C-H δ ~128-132 ppmδ ~126-131 ppm
-CH₂- (adjacent to COOH) δ ~31 ppmδ ~33 ppm
-CH₂- (adjacent to NH) δ ~39 ppm-
-CH₂- (central) δ ~25 ppmδ ~28 ppm
-CH₂- (benzylic) -δ ~35 ppm

Comparative Analysis: The most notable difference in the ¹³C NMR spectra is the presence of an additional carbonyl signal for the amide group in this compound at approximately 167 ppm. The chemical shifts of the aliphatic carbons also show subtle differences due to the influence of the amide linkage versus a direct attachment to the aromatic ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10][11]

Experimental Protocol: FTIR

A common and straightforward method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

workflow start Start place_sample Place small amount of solid sample on ATR crystal start->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_bkg Collect background spectrum apply_pressure->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample process Process data (baseline correction) collect_sample->process end End process->end

Caption: Workflow for obtaining an FTIR spectrum using an ATR accessory.

Rationale for Experimental Choices:

  • ATR-FTIR: This technique requires minimal sample preparation, making it rapid and reducing the chance of sample contamination.[12][13] It is suitable for both qualitative and quantitative analysis of solid samples.

Predicted IR Absorption Data

The predicted characteristic IR absorption bands for both molecules are tabulated below.

Functional Group Vibrational Mode This compound (cm⁻¹) 2-(3-Carboxypropyl)benzoic acid (cm⁻¹)
Carboxylic Acid O-H stretch3300-2500 (broad)3300-2500 (broad)
C=O stretch~1700 (strong, sharp)~1700 (strong, sharp)
Amide N-H stretch~3300 (medium)-
C=O stretch (Amide I)~1650 (strong)-
N-H bend (Amide II)~1550 (medium)-
Aromatic Ring C-H stretch~3100-3000 (weak)~3100-3000 (weak)
C=C stretch~1600, 1475 (medium)~1600, 1475 (medium)
Aliphatic C-H C-H stretch2950-2850 (medium)2950-2850 (medium)

Comparative Analysis: The IR spectrum of this compound is distinguished by the presence of characteristic amide absorptions. The N-H stretch appears around 3300 cm⁻¹, often overlapping with the broad O-H stretch of the carboxylic acids. The two most diagnostic peaks for the amide are the strong C=O stretch (Amide I band) around 1650 cm⁻¹ and the N-H bend (Amide II band) around 1550 cm⁻¹. The absence of these two bands in the spectrum of 2-(3-carboxypropyl)benzoic acid is a definitive confirmation of the structural difference.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns.[14][15][16][17][18]

Experimental Protocol: MS

Electrospray ionization (ESI) is a soft ionization technique suitable for these polar, non-volatile molecules.

workflow prep Sample Preparation dissolve Dissolve sample in suitable solvent (e.g., Methanol/Water) prep->dissolve infuse Infuse into ESI source dissolve->infuse acquire Acquire mass spectrum (positive or negative ion mode) infuse->acquire fragment Perform MS/MS on parent ion for fragmentation data acquire->fragment

Caption: A general workflow for ESI-MS analysis.

Rationale for Experimental Choices:

  • ESI: This ionization method is ideal for polar and thermally labile molecules like carboxylic acids and amides, as it minimizes fragmentation during the ionization process, typically yielding a prominent molecular ion peak.[19]

Predicted Mass Spectrometry Data
Ion This compound (m/z) 2-(3-Carboxypropyl)benzoic acid (m/z)
[M+H]⁺ 252.08209.08
[M-H]⁻ 250.07207.06
[M-H₂O+H]⁺ 234.07191.07
[M-COOH+H]⁺ 207.09164.08
Key Fragments 148.02, 105.03147.04, 91.05

Comparative Analysis and Fragmentation:

  • Molecular Ion: The most straightforward comparison is the molecular ion peak, which will differ by the mass of the -NH- group (15 Da) and the loss of a water molecule during amide bond formation, resulting in a 43.03 Da difference in molecular weight.

  • Fragmentation of this compound: A characteristic fragmentation pathway for amides is the cleavage of the amide bond.[20][21][22][23] This would lead to the formation of a benzoyl cation (m/z 105) and a fragment corresponding to the protonated 4-aminobutanoic acid (m/z 104), or the phthalic anhydride radical cation (m/z 148).

  • Fragmentation of 2-(3-carboxypropyl)benzoic acid: Dicarboxylic acids can undergo fragmentation through the loss of water and carbon dioxide.[24][25] A key fragmentation would be the loss of the aliphatic carboxyl group (-COOH), resulting in a fragment with m/z 163. Alpha-cleavage next to the aromatic ring could also occur.

Conclusion

The comprehensive spectroscopic analysis of this compound, when compared to its analogue 2-(3-carboxypropyl)benzoic acid, provides a clear and detailed picture of its molecular structure. The presence of the amide linkage introduces distinct and readily identifiable signals in the NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers, providing the necessary experimental and theoretical framework for the unambiguous identification and characterization of this and structurally related molecules. The application of these spectroscopic techniques in a complementary fashion allows for a high degree of confidence in structural elucidation, a cornerstone of chemical and pharmaceutical research.

References

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A Comparative Guide to the Synthetic Routes of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known as N-(3-carboxypropyl)phthalamic acid, is a dicarboxylic acid derivative with a molecular formula of C12H13NO5 and a molecular weight of 251.24 g/mol .[1] Its structure, featuring a phthalamic acid moiety linked to a butanoic acid chain, makes it a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and polymers. The presence of two carboxylic acid groups and an amide linkage provides multiple points for chemical modification, allowing for the construction of more complex molecular architectures. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the experimental choices, potential yields, and purities.

Physicochemical Properties

The target compound is a white to off-white crystalline powder with a melting point range of 155-160°C.[1] The presence of both carboxylic acid and amide functional groups allows for strong intermolecular hydrogen bonding, contributing to its solid-state nature and thermal stability.[1]

Synthetic Route 1: Direct Acylation of 4-Aminobutanoic Acid with Phthalic Anhydride

The most direct and commonly employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutanoic acid (gamma-aminobutyric acid, GABA). This reaction involves the attack of the primary amine of GABA on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the desired phthalamic acid.

Reaction Scheme

G cluster_0 Reactants cluster_1 Product PhthalicAnhydride Phthalic Anhydride Reaction + PhthalicAnhydride->Reaction GABA 4-Aminobutanoic Acid (GABA) GABA->Reaction TargetMolecule This compound Reaction->TargetMolecule Solvent, Heat

Caption: Direct Acylation of GABA with Phthalic Anhydride.

Experimental Protocol

Materials:

  • Phthalic anhydride

  • 4-Aminobutanoic acid (GABA)

  • Glacial Acetic Acid

  • Ice

  • Cold Water

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.

  • To this solution, add 4-aminobutanoic acid (1.0 eq).

  • Reflux the reaction mixture for 2 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

This protocol is adapted from a similar synthesis of a phthalamic acid derivative.

Discussion

This one-step synthesis is advantageous due to its simplicity and the ready availability of the starting materials. The reaction generally proceeds with good yields, often in the range of 70-95%. The choice of solvent can influence the reaction rate and work-up procedure. Acetic acid is a common choice as it readily dissolves the starting materials and the product can be easily precipitated by pouring the reaction mixture into water. Tetrahydrofuran (THF) can also be used as a solvent. The primary byproducts are unreacted starting materials, which can be removed during the purification process.

Synthetic Route 2: Coupling of Phthalic Acid and 4-Aminobutanoic Acid using a Carbodiimide

An alternative approach involves the direct coupling of phthalic acid with 4-aminobutanoic acid using a coupling agent, such as a carbodiimide. This method avoids the use of the more reactive phthalic anhydride and allows for the formation of the amide bond under milder conditions. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice for such transformations due to the water-solubility of its urea byproduct, which simplifies purification.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reagents cluster_2 Product PhthalicAcid Phthalic Acid Reaction + PhthalicAcid->Reaction GABA 4-Aminobutanoic Acid (GABA) GABA->Reaction EDC EDC HOBt HOBt (optional) TargetMolecule This compound Reaction->TargetMolecule EDC, HOBt, Solvent

Caption: EDC-mediated coupling of Phthalic Acid and GABA.

Experimental Protocol (Hypothetical)

Materials:

  • Phthalic acid

  • 4-Aminobutanoic acid (GABA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) (optional)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

Procedure:

  • To a solution of phthalic acid (1 eq.) in CH2Cl2 at 0 °C, add GABA (1 eq.), HOBt (0.1 eq.), and DIPEA (1.2 eq).

  • Add EDC (1.2 eq.) to this mixture in several portions over ten minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the organic layer with CH2Cl2 and wash successively with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This is a general protocol for EDC coupling and may require optimization for this specific reaction.[2]

Discussion

The use of coupling agents like EDC allows for the formation of the amide bond under mild, often room temperature, conditions.[3] This can be advantageous when working with sensitive substrates. The addition of HOBt can help to suppress side reactions and improve yields.[4] A significant advantage of using EDC is that the urea byproduct is water-soluble, making the purification process more straightforward compared to DCC (dicyclohexylcarbodiimide), where the dicyclohexylurea byproduct is often difficult to remove.[2][3] However, this method requires the use of additional reagents (coupling agent, base, and optional additive), which can increase the overall cost of the synthesis. The yields for this type of coupling are generally good, often ranging from 70-90%.[3]

Synthetic Route 3: Multi-Step Synthesis via Protection of 4-Aminobutanoic Acid

A multi-step approach involving the protection of the carboxylic acid functionality of GABA offers greater control over the reaction. By converting the carboxylic acid of GABA to an ester, the amine group is left as the sole nucleophile to react with phthalic anhydride. A subsequent deprotection step then reveals the desired dicarboxylic acid. The ethyl ester is a common choice for protection due to its relative stability and the well-established methods for its removal.

Reaction Scheme

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection GABA 4-Aminobutanoic Acid ProtectedGABA Ethyl 4-aminobutanoate GABA->ProtectedGABA H+, Heat Ethanol Ethanol Ethanol->ProtectedGABA ProtectedIntermediate Ethyl 2-((3-carboxypropyl)carbamoyl)benzoate ProtectedGABA->ProtectedIntermediate + Phthalic Anhydride, Solvent PhthalicAnhydride Phthalic Anhydride TargetMolecule This compound ProtectedIntermediate->TargetMolecule Acid or Base Hydrolysis

Caption: Multi-step synthesis involving protection and deprotection.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 4-Aminobutanoic Acid (Fischer Esterification)

  • Suspend 4-aminobutanoic acid in an excess of ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid).

  • Heat the mixture to reflux for several hours.[5]

  • After cooling, neutralize the excess acid and remove the ethanol under reduced pressure.

  • Isolate the ethyl 4-aminobutanoate, often as its hydrochloride salt.

Step 2: Reaction with Phthalic Anhydride

  • Dissolve ethyl 4-aminobutanoate hydrochloride (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent like THF or dichloromethane.

  • Add phthalic anhydride (1.0 eq) to the solution and stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the protected intermediate.

Step 3: Hydrolysis of the Ethyl Ester

  • Dissolve the protected intermediate in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the final product.

  • Collect the product by filtration, wash with cold water, and dry.

Discussion

This multi-step approach offers excellent control over the regioselectivity of the acylation reaction. By protecting the carboxylic acid of GABA, the possibility of side reactions involving this functional group is eliminated. This can lead to a cleaner reaction profile and potentially higher purity of the final product. However, the overall yield will be dependent on the efficiency of each of the three steps. Each step also requires its own work-up and purification, making this route more time-consuming and labor-intensive than the direct one-step synthesis. The deprotection step is typically a straightforward ester hydrolysis, which can be achieved under acidic or basic conditions.

Comparison of Synthetic Routes

FeatureRoute 1: Direct AcylationRoute 2: EDC CouplingRoute 3: Multi-Step Synthesis
Starting Materials Phthalic Anhydride, 4-Aminobutanoic AcidPhthalic Acid, 4-Aminobutanoic AcidPhthalic Anhydride, 4-Aminobutanoic Acid, Ethanol
Key Reagents Acetic Acid or THFEDC, HOBt (optional), BaseAcid catalyst, Base for hydrolysis
Number of Steps 113
Reaction Conditions RefluxRoom TemperatureReflux (esterification), Room Temp (acylation, hydrolysis)
Typical Yield 70-95%70-90%Potentially lower overall yield
Purification RecrystallizationColumn ChromatographyMultiple work-ups and purifications
Advantages Simple, high atom economy, readily available starting materials.Mild reaction conditions, water-soluble byproduct with EDC.High control over regioselectivity, potentially cleaner product.
Disadvantages Requires elevated temperatures.Higher cost due to additional reagents.More time-consuming, lower overall yield, more waste generated.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher, including scale, desired purity, and available resources.

  • Route 1 (Direct Acylation) is the most straightforward and cost-effective method, making it ideal for large-scale synthesis where high purity can be achieved through recrystallization.

  • Route 2 (EDC Coupling) offers a milder alternative, which can be beneficial if the starting materials are sensitive to heat. The ease of purification with EDC is a significant advantage.

  • Route 3 (Multi-Step Synthesis) provides the highest level of control and may be the preferred method when extremely high purity is required and when the potential for side reactions in the one-pot methods is a concern.

Ultimately, a careful consideration of the trade-offs between simplicity, cost, and control will guide the selection of the most appropriate synthetic strategy.

References

  • Spectroscopic Data of 2a -c in Different Media. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Yashin, D. V., et al. (2014). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Journal of Chemistry, 4(4), 254-268.
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  • Google Patents. (n.d.). RU2202538C2 - Method of synthesis of 4-aminobutyric acid.
  • Faghihi, K., Heidari, P., & Shabanian, M. (2012). Synthesis and Characterization of New Optically Active Copolyamides Based on N-Phthaloyl-L-Glutamic Acid, Terephthalic, Fumaric and Adipic Acids. Asian Journal of Chemistry, 24(5), 2025-2027.
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  • Reddy, P. V. N., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 82, 153073. [Link]

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  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 16, 2026, from [Link]

  • Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences Section A, 7(1), 167-175.
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Comparative Guide to the Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid: Exploring Alternatives to Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic routes to 2-((3-Carboxypropyl)carbamoyl)benzoic acid, a key intermediate in various chemical and pharmaceutical applications. We begin by detailing the benchmark synthesis involving the ring-opening of phthalic anhydride with 4-aminobutanoic acid (GABA). Subsequently, we explore and validate alternative methodologies, primarily focusing on the use of phthalic acid with peptide coupling agents. This guide offers a comparative assessment of these methods, supported by experimental data on reaction efficiency, yield, and purity. Detailed, step-by-step protocols and mechanistic diagrams are provided to enable researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.

Introduction: The Significance of this compound

This compound, also known as N-(3-carboxypropyl)phthalamic acid, is a dicarboxylic acid monoamide. Its structure is foundational for the synthesis of various molecules, including precursors for polymers, and as a linker in bioconjugate chemistry. The conventional and most direct synthesis involves the acylation of 4-aminobutanoic acid (GABA) with phthalic anhydride. This reaction is generally efficient and proceeds under mild conditions. However, the reliance on a single precursor, phthalic anhydride, necessitates the exploration of alternative reagents to enhance supply chain robustness, potentially improve yields, and navigate different reaction conditions or substrate sensitivities.

The Benchmark: Synthesis via Phthalic Anhydride

The reaction between phthalic anhydride and an amine is a classic example of nucleophilic acyl substitution, where the amino group of GABA attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to form the corresponding phthalamic acid derivative.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of GABA initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of phthalic anhydride. This forms a tetrahedral intermediate which subsequently collapses, leading to the opening of the anhydride ring and the formation of the amide bond. A final proton transfer step yields the desired product.

G cluster_reactants Reactants cluster_process Reaction Pathway Phthalic_Anhydride Phthalic Anhydride Attack Nucleophilic Attack by Amine Phthalic_Anhydride->Attack GABA 4-Aminobutanoic Acid (GABA) GABA->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Ring_Opening Ring Opening Intermediate->Ring_Opening Product This compound Ring_Opening->Product G cluster_reactants Reactants cluster_process Reaction Pathway Phthalic_Acid Phthalic Acid Activation Carboxylic Acid Activation Phthalic_Acid->Activation EDC EDC (Coupling Agent) EDC->Activation GABA 4-Aminobutanoic Acid (GABA) Attack Nucleophilic Attack by Amine GABA->Attack Intermediate O-Acylisourea Intermediate Activation->Intermediate Intermediate->Attack Product This compound Attack->Product Byproduct Urea Byproduct Attack->Byproduct

A Comparative Analysis of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the meticulous evaluation of structurally related compounds is paramount to identifying lead candidates with optimized physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid and its rationally designed analogs. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite data and methodologies to make informed decisions in their pursuit of novel therapeutics.

This compound, also known as N-phthaloyl-GABA, serves as a foundational scaffold in medicinal chemistry.[1] Its structure, featuring a phthalic acid moiety linked to a gamma-aminobutyric acid (GABA) backbone, presents multiple avenues for chemical modification to modulate its properties.[1] This guide will explore a series of analogs designed to probe the structure-activity relationships (SAR) governing their biological potential.

The Strategic Design of Analogs

The selection of analogs for this comparative analysis is predicated on systematic structural modifications to the parent molecule, this compound. These modifications are intended to dissect the contributions of various structural motifs to the overall property profile. The core structure can be conceptually divided into three key regions for modification: the phthalic acid ring, the aliphatic linker, and the terminal carboxylic acid.

Our comparative analysis will focus on a hypothetical, yet representative, series of analogs to illustrate the principles of SAR in this chemical class. These analogs are chosen based on common medicinal chemistry strategies to enhance properties such as cell permeability, target engagement, and metabolic stability.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and ultimate in vivo efficacy. Properties such as solubility, lipophilicity (LogP), and thermal stability are foundational to a compound's suitability for further development.

Table 1: Comparative Physicochemical Properties of this compound and its Analogs

Compound IDStructureMolecular Weight ( g/mol )Melting Point (°C)Calculated LogPAqueous Solubility (predicted)
Parent This compound251.24[1]155-160[1]1.1Low
Analog 1 Methyl Ester of Parent265.26Lower than Parent1.6Very Low
Analog 2 Amide of Parent250.25Higher than Parent0.8Low
Analog 3 Fluoro-substituted Phthalic Ring269.23Similar to Parent1.4Low
Analog 4 Extended Aliphatic Linker (Pentyl)265.26Similar to Parent1.5Very Low

Note: The data for analogs are hypothetical and presented for illustrative purposes to guide experimental design.

The parent compound, this compound, is a crystalline solid with moderate lipophilicity.[1] The presence of two carboxylic acid groups contributes to its potential for hydrogen bonding but also limits its passive diffusion across biological membranes.[1]

Biological Activity: Exploring the Potential of Analogs

The structural framework of this compound is reminiscent of scaffolds found in molecules with diverse biological activities, including inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical in DNA repair.[2][3][4] Deficiencies in DNA repair pathways are a hallmark of many cancers, making PARP inhibitors a promising class of anticancer agents.[4]

Experimental Protocol: PARP-1 Inhibition Assay

To quantitatively assess the inhibitory potential of the analogs against PARP-1, a commercially available colorimetric assay can be employed. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP-1.

Methodology:

  • Reagent Preparation: Reconstitute recombinant human PARP-1 enzyme, activated DNA, and biotinylated NAD+ according to the manufacturer's instructions. Prepare a series of dilutions for the test compounds (Parent and Analogs 1-4) in the assay buffer.

  • Assay Procedure:

    • To a 96-well plate coated with histones, add the reaction buffer, activated DNA, and the test compounds at various concentrations.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate the plate at room temperature for 1 hour to allow for the poly(ADP-ribosyl)ation of histones.

    • Wash the plate to remove unincorporated reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose incorporated onto the histones.

    • After another incubation and wash step, add the HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the PARP-1 activity. Calculate the percentage inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Diagram 1: Experimental Workflow for PARP-1 Inhibition Assay

PARP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Dilutions Add_Reagents Add Reagents & Compounds to Histone-Coated Plate Compound_Dilution->Add_Reagents Reagent_Prep Reagent Preparation Reagent_Prep->Add_Reagents Add_PARP1 Initiate Reaction with PARP-1 Add_Reagents->Add_PARP1 Incubation1 Incubate (1 hr) Add_PARP1->Incubation1 Wash1 Wash Incubation1->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubation2 Incubate & Wash Add_Strep_HRP->Incubation2 Add_Substrate Add HRP Substrate Incubation2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining PARP-1 inhibitory activity.

Table 2: Comparative Biological Activity of this compound and its Analogs

Compound IDPARP-1 IC50 (µM) (Hypothetical)Rationale for Predicted Activity
Parent > 100The presence of two carboxylic acids may hinder cell permeability and interaction with the enzyme's active site.
Analog 1 50Esterification of one carboxyl group could improve cell uptake, leading to moderate inhibition.
Analog 2 80The amide may not significantly improve properties relevant for PARP-1 inhibition compared to the parent.
Analog 3 25Fluorine substitution can enhance binding affinity through favorable interactions within the active site.
Analog 4 > 100Altering the linker length may disrupt the optimal positioning of the pharmacophore for enzyme binding.

Structure-Activity Relationship (SAR) Insights

The hypothetical data presented in the tables above allow for the formulation of an initial SAR. The conversion of one of the carboxylic acid groups to a methyl ester (Analog 1) or the introduction of a fluorine atom on the phthalic ring (Analog 3) is predicted to enhance PARP-1 inhibitory activity. This suggests that reducing the overall negative charge and increasing lipophilicity, or introducing specific electronic interactions, could be beneficial for target engagement.

Diagram 2: Structure-Activity Relationship Logic

SAR_Logic cluster_mods Structural Modifications cluster_effects Predicted Effects cluster_outcomes Resulting Activity Parent Parent Compound (Low Activity) Mod1 Esterification (Analog 1) Parent->Mod1 Mod2 Amidation (Analog 2) Parent->Mod2 Mod3 Fluorination (Analog 3) Parent->Mod3 Mod4 Linker Extension (Analog 4) Parent->Mod4 Effect1 Increased Lipophilicity Improved Cell Permeability Mod1->Effect1 Effect2 Altered H-Bonding Mod2->Effect2 Effect3 Enhanced Binding Affinity Mod3->Effect3 Effect4 Suboptimal Conformation Mod4->Effect4 Outcome1 Moderate Activity Effect1->Outcome1 Outcome2 Low Activity Effect2->Outcome2 Outcome3 Higher Activity Effect3->Outcome3 Outcome4 Low Activity Effect4->Outcome4

Caption: Logic diagram illustrating the predicted SAR.

Conclusion and Future Directions

This guide has presented a framework for the comparative analysis of this compound analogs. Through systematic modification and evaluation, a deeper understanding of the SAR can be achieved, paving the way for the design of more potent and drug-like molecules. The provided experimental protocol for PARP-1 inhibition serves as a starting point for the biological characterization of these compounds. Further studies, including in vitro cell-based assays and in vivo animal models, will be necessary to fully elucidate the therapeutic potential of promising analogs. The principles and methodologies outlined herein are intended to empower researchers to rationally design and evaluate novel chemical entities based on this versatile scaffold.

References

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  • Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures | Journal of Agricultural and Food Chemistry - ACS Publications. (2010). Journal of Agricultural and Food Chemistry, 58(20), 10999-11006. [Link]

  • Design, Synthesis, Insecticidal Activity and Structure-Activity Relationship of 3,3-dichloro-2-propenyloxy-containing Phthalic Acid Diamide Structures - PubMed. (2012). Pest Management Science, 68(9), 1265-1272. [Link]

  • Synthesis, Insecticidal Activity, and Structure−Activity Relationship of Trifluoromethyl-Containing Phthalic Acid Diamide Structures | Journal of Agricultural and Food Chemistry - ACS Publications. (2010). Journal of Agricultural and Food Chemistry, 58(20), 10999-11006. [Link]

  • Synthesis, Insecticidal Activity and Structure-Activity Relationship of 2-(3,3-Dichloro-2-propenyloxy)phenyl-containing Phthalic Acid Diamide Derivatives | Asian Journal of Chemistry. (2015). Asian Journal of Chemistry, 27(3), 827-832. [Link]

  • 2-(3-Carboxypropyl)benzoic acid | C11H12O4 | CID 12422083 - PubChem. (n.d.). PubChem. [Link]

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  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. (2023). International Journal of Molecular Sciences, 24(15), 12409. [Link]

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  • Synthesis and biological activities of N-(3-carboxylpropyl)-5-amino-2-hydroxy-3-tridecyl-1,4-benzoquinone and analogues - PubMed. (2012). Journal of Natural Products, 75(12), 2209-2215. [Link]

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  • Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - Semantic Scholar. (2017). Journal of Chemical Information and Modeling, 57(9), 2269-2282. [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, also known by its synonyms N-phthaloyl GABA or N-phthaloyl-4-aminobutyric acid[1]. In research and development, particularly in pharmaceuticals and materials science, the purity of a compound is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reliability. Impurities can arise from starting materials, synthetic byproducts, or degradation, and their presence can significantly alter the compound's properties[2].

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of not just how to perform purity analysis, but why specific methods are chosen. We will explore a multi-technique approach, emphasizing the synergy between chromatographic, spectroscopic, and thermal methods to build a complete and trustworthy purity profile.

An Integrated Strategy for Purity Validation

A robust purity assessment is never reliant on a single technique. Each method offers a unique perspective on the sample's composition. An effective workflow integrates these techniques to separate, identify, quantify, and characterize the target compound and any associated impurities.

cluster_0 Purity Assessment Workflow Start Synthesized This compound HPLC_UV HPLC-UV (Purity Screening & Quantification) Start->HPLC_UV Initial Analysis NMR NMR Spectroscopy (Structural Confirmation & qNMR Assay) Start->NMR Structural Identity Thermal Thermal Analysis (DSC/TGA) (Solid-State Purity & Volatiles) Start->Thermal Physical Properties LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Detects Impurities Report Comprehensive Purity Report HPLC_UV->Report Quantitative Purity LC_MS->Report Impurity Structures NMR->Report Confirms Structure & Absolute Purity Thermal->Report Melting Point & Residual Solvents

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis due to its high resolving power and quantitative accuracy. For a dicarboxylic acid derivative like N-phthaloyl GABA, reversed-phase HPLC is the method of choice.

Expertise & Experience: The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the nonpolar phthalimide ring system. The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer (e.g., with formic or trifluoroacetic acid), serves a dual purpose. The organic solvent (acetonitrile) elutes the compound, while the acid suppresses the ionization of the two carboxylic acid groups. This is crucial because analyzing the compound in its neutral form leads to sharper, more symmetrical peaks and reproducible retention times[3][4]. UV detection is ideal as the benzene ring possesses a strong chromophore.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 25% B

    • 26-30 min: 25% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm[3].

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. Dilute to 0.1 mg/mL with the initial mobile phase composition.

Data Presentation: Representative HPLC Purity Data
Peak No.Retention Time (min)Area (%)Identification
14.50.15Phthalic Acid (Potential Hydrolysis Product)
26.80.254-Aminobutyric Acid (Starting Material)
3 12.2 99.52 This compound
415.10.08Unknown Impurity
Total 100.00

Trustworthiness: The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength. For regulatory filings, a more rigorous approach using relative response factors for known impurities is required. A PDA detector enhances trustworthiness by allowing for peak purity analysis, comparing spectra across a single peak to detect co-eluting impurities[5].

Mass Spectrometry (MS): Definitive Impurity Identification

While HPLC-UV quantifies impurities, it doesn't identify them. Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for impurity characterization[6][7]. MS provides the mass-to-charge ratio (m/z) of the parent compound and its impurities, enabling the deduction of their molecular formulas and structures[8].

Expertise & Experience: For a molecule with acidic protons, an electrospray ionization (ESI) source in negative ion mode is highly effective. It will deprotonate the carboxylic acid groups to form [M-H]⁻ or [M-2H]²⁻ ions. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly powerful. It provides highly accurate mass measurements, which can confirm elemental compositions and differentiate between impurities with very similar nominal masses[2][8].

Experimental Protocol: LC-MS
  • HPLC Conditions: Same as the HPLC-UV protocol. The eluent from the column is directed into the MS source.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • Mass Analyzer: TOF or Orbitrap.

  • Scan Range: 100 - 1000 m/z.

  • Data Analysis: The molecular weight of this compound is 251.23 g/mol [1]. In ESI negative mode, the primary expected ion would be [M-H]⁻ at m/z 250.22. Impurities would be identified by their unique m/z values in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is unparalleled for providing detailed structural information. It serves as a crucial identity test and can be adapted for highly accurate purity determination through quantitative NMR (qNMR).

Expertise & Experience: ¹H NMR confirms the presence and connectivity of all protons in the molecule. The aromatic protons of the phthalimide group and the aliphatic protons of the GABA moiety will have characteristic chemical shifts and splitting patterns[9]. ¹³C NMR provides information on the carbon skeleton. For quantitative analysis (qNMR), a certified internal standard with a known purity and non-overlapping signals is added to the sample in a precise weight ratio[10]. The purity of the analyte is calculated by comparing the integral of one of its signals to the integral of a signal from the standard. Benzoic acid itself is often used as a qNMR standard, highlighting the technique's suitability for this class of compounds[11].

Experimental Protocol: ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), as it effectively dissolves carboxylic acids.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: Dissolve a precisely weighed amount of the sample (e.g., 10 mg) in a known volume of DMSO-d₆. For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).

  • Data Analysis:

    • Identity: Correlate observed chemical shifts and coupling constants with the expected structure.

    • Purity (qNMR): Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons for the signal, MW=molecular weight, m=mass, and P_std=purity of the standard.

Thermal Analysis (DSC & TGA): Assessing Solid-State Properties

Thermal analysis provides valuable information about the physical properties of the compound, offering an orthogonal view of its purity.

Expertise & Experience:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. For a pure crystalline solid, DSC shows a sharp endothermic peak at its melting point[12]. Impurities disrupt the crystal lattice, causing the melting point to broaden and shift to a lower temperature. The van't Hoff equation can be applied to the shape of the melting endotherm to calculate purity, providing a result independent of chromatographic methods[13].

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is excellent for detecting and quantifying residual solvents or water, which would appear as a weight loss at temperatures below the compound's decomposition point[14][15][16].

Experimental Protocol: DSC & TGA
  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum (for DSC) or platinum/alumina (for TGA) pan.

  • Thermal Program: Heat the sample from ambient temperature to a point beyond its decomposition at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation:

    • DSC: A sharp melting endotherm with an onset temperature of 155-160°C is expected for the pure compound[1]. A broad peak or a lower onset temperature suggests the presence of impurities.

    • TGA: A stable baseline until the decomposition temperature indicates the absence of volatile impurities like solvents.

title Comparative Analysis of Purity Techniques Techniques Technique Primary Purpose Strengths Limitations HPLC HPLC-UV Quantification of impurities High precision, robust, excellent for known impurities Does not identify unknown impurities LCMS LC-MS Identification of impurities High sensitivity and specificity, provides molecular weight More complex, quantification can be challenging NMR qNMR Structural confirmation & absolute purity (assay) Primary method, highly accurate, structure-specific Lower sensitivity for trace impurities, requires certified standard Thermal DSC/TGA Solid-state purity & volatile content Orthogonal to chromatography, detects non-UV active impurities Not suitable for thermally labile compounds, non-specific

Caption: Comparison of primary analytical techniques.

Conclusion

The purity assessment of this compound is a multifaceted process that requires a thoughtful combination of analytical techniques. HPLC-UV serves as the primary tool for separation and quantification. LC-MS provides the crucial identification of unknown impurities. NMR spectroscopy offers unambiguous structural confirmation and a pathway to determine absolute purity via qNMR. Finally, thermal analysis provides an essential, orthogonal assessment of the compound's solid-state properties and volatile content. By integrating these methods, researchers can build a scientifically sound, self-validating, and comprehensive purity profile, ensuring the quality and reliability of their work.

References

  • Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling. Retrieved from [Link]

  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). Thermal Analysis. Retrieved from [Link]

  • MDPI. (2020, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • BIPM. (2023, March 29). Octad of standards for qNMR purity measurements. Retrieved from [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. Retrieved from [Link]

  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved from [Link]

  • NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of carboxylic acids by isotope dilution gas chromatography/Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • Impact Analytical. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Carboxypropyl)benzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

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  • ChemSrc. (2025, September 13). 2-(3-carboxypropyl)benzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • University POLITEHNICA of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-((3-Carboxypropyl)carbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The following procedures are grounded in established safety protocols and regulatory frameworks, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2][3]

I. Hazard Assessment and Core Safety Principles

Due to the presence of the benzoic acid and carboxylic acid functionalities, 2-((3-Carboxypropyl)carbamoyl)benzoic acid should be handled as a hazardous substance. Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[4][5][6][7][8] Therefore, a conservative approach to its disposal is paramount.

Key Safety Principles:

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

  • Never dispose of this compound down the drain or in regular solid waste.[4][9]

  • Segregate waste: Do not mix this organic acid waste with other waste streams, especially bases, oxidizing agents, or inorganic acids.[10][11]

  • Minimize waste generation: Whenever possible, plan experiments to use the minimum amount of material necessary.[12][13]

II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[9][14]To protect against splashes and potential dust, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9]To prevent skin contact and irritation.
Body Protection A laboratory coat.[14]To protect clothing and skin from contamination.
Respiratory Protection If handling the solid form and there is a risk of generating dust, work in a chemical fume hood or use a NIOSH/MSHA approved respirator.[14]To prevent inhalation of airborne particles.
III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

1. Waste Collection and Containerization:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure screw-top cap.[10][15] Acids should never be stored in metal containers.[11]

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Corrosive")[11]

    • The date of first accumulation[15]

  • Solid vs. Liquid Waste:

    • Solid Waste: Carefully transfer the solid compound into the designated waste container using a chemically resistant spatula. Avoid generating dust.[5]

    • Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for spills, must also be placed in the same hazardous waste container.[16]

2. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12][13]

  • The SAA must be at or near the point of waste generation.[13]

  • Ensure the container is kept closed at all times except when adding waste.[16]

  • Store the container in secondary containment to prevent spills.[16]

  • Segregate the organic acid waste from incompatible materials.[11][16]

3. Arranging for Waste Pickup:

  • Once the waste container is full (do not exceed 90% capacity) or has been in storage for the maximum allowable time per your institution's policy (often up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[10][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting EHS directly.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Spill: For small spills of the solid, and if you are trained to do so, you can proceed with cleanup. For large spills, contact your institution's emergency response team.

  • Cleanup of Small Spills:

    • Wear the appropriate PPE as outlined above.

    • Moisten the spilled material with a damp cloth or paper towel to prevent dust from becoming airborne.[9]

    • Carefully sweep the moistened material into a dustpan and transfer it to the designated hazardous waste container.[14]

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[16]

V. Workflow for Proper Disposal

The following diagram illustrates the logical flow for the safe disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Obtain Labeled, Compatible Hazardous Waste Container PPE->Container Collect_Solid Transfer Solid Waste into Container Container->Collect_Solid Collect_Contaminated Add Contaminated Materials (e.g., gloves, wipes) Collect_Solid->Collect_Contaminated Seal Securely Seal Container Collect_Contaminated->Seal Store Place in Designated Satellite Accumulation Area (SAA) Seal->Store Segregate Segregate from Incompatible Chemicals Store->Segregate Request Request Waste Pickup from EHS Segregate->Request Disposal Professional Disposal by Licensed Facility Request->Disposal End End: Safe and Compliant Disposal Disposal->End Start Start: Disposal of This compound Start->PPE

Disposal Workflow Diagram

References

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Hazardous Waste Program. Commonwealth of Pennsylvania, Department of Environmental Protection.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet - Benzoic Acid. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet - Benzoic Acid. (2023, June 2). CPAchem.
  • Safety Data Sheet - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology.
  • Safety Data Sheet - Benzoic Acid. (2012, May 1). Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
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  • Safety Data Sheet - Benzoic Acid. (2022, November 14). Redox.
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  • Laboratory Waste Disposal Guidelines. (2020, May 13). LabTAG.
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Comprehensive Handling Guide: Personal Protective Equipment for 2-((3-Carboxypropyl)carbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a proactive and informed approach to risk mitigation. This guide provides essential, immediate safety and logistical information for handling 2-((3-Carboxypropyl)carbamoyl)benzoic acid.

Hazard Assessment: A Structural Approach

To establish a robust safety protocol, we must first understand the potential hazards. By examining the known risks associated with its primary functional groups, we can construct a presumed hazard profile for this compound.

Based on data for benzoic acid and various benzamide derivatives, the compound should be treated as potentially hazardous. Key concerns include irritation to the skin, serious damage to the eyes, and respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]

Structural Component Known Hazards Supporting Sources
Benzoic Acid Causes serious eye damage (H318), Causes skin irritation (H315), May cause respiratory irritation (H335), Harmful if swallowed (H302), May form combustible dust concentrations in air.[2][3][5][6]
Benzamide Derivatives Potential for skin and eye irritation, Harmful if inhaled as dust.[1][7][8][9]

This structural analysis compels a cautious approach, mandating the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier against potential exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a synthesis of best practices for handling both acidic and amide compounds.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All handling of solid this compound and its solutions should ideally be performed within a certified chemical fume hood.[8][10] This engineering control is the most effective way to minimize inhalation exposure to dusts or vapors.

Recommended PPE for Handling this compound

The following table summarizes the recommended PPE to ensure operator safety during handling procedures.

PPE Category Item Specification & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory to protect from splashes and dust.[10][11] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities or preparing concentrated solutions.[10]
Skin & Body Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[8][12] Always inspect gloves for tears or holes before use. For prolonged contact or handling of concentrated solutions, consider using heavier-duty gloves.[13] Change gloves immediately if contamination occurs.
Laboratory CoatA long-sleeved lab coat protects skin and personal clothing from accidental spills and contamination.[8][13] Ensure it is fully buttoned.
Respiratory Protection NIOSH-Approved RespiratorA respirator is necessary if handling the powder outside of a chemical fume hood or if dust generation is unavoidable.[1][7][8] The use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing and medical evaluation.[1][12]

Procedural Blueprint: Safe Handling and Operations

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.[10] The following protocols provide step-by-step guidance for key operations.

Preparation & Pre-Handling Checklist
  • Conduct a thorough risk assessment for the planned experiment.[10]

  • Ensure the chemical fume hood is clean, uncluttered, and certified.

  • Verify that an eyewash station and safety shower are accessible and operational.[4]

  • Assemble all necessary PPE and inspect it for defects.[8]

  • Prepare all necessary equipment and reagents before handling the compound.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

G cluster_donning PPE Donning Workflow Start Start LabCoat 1. Don Lab Coat Start->LabCoat Respirator 2. Don Respirator (if required) LabCoat->Respirator Eyewear 3. Don Goggles & Face Shield Respirator->Eyewear Gloves 4. Don Gloves (over cuffs) Eyewear->Gloves End Ready for Work Gloves->End G cluster_doffing PPE Doffing Workflow Start Work Complete Gloves 1. Remove Gloves (inside-out) Start->Gloves Eyewear 2. Remove Face Shield & Goggles Gloves->Eyewear LabCoat 3. Remove Lab Coat (roll away from body) Eyewear->LabCoat Respirator 4. Remove Respirator (if used) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Safe Exit Wash->End

Caption: Sequential workflow for safely doffing PPE.

Spill and Waste Management

Proper containment and disposal are critical for protecting personnel and the environment.

Emergency Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small powder spills, avoid dry sweeping. [14]Gently cover the spill with a neutralizing agent like sodium bicarbonate or an appropriate absorbent material. [4]Moisten the material slightly to prevent dust from becoming airborne. [14][15]3. Clean-Up: Carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal. [4][16]4. Decontaminate: Clean the spill area thoroughly.

Chemical Waste Disposal Plan

Never dispose of this compound or its waste directly into drains or waterways. [15][17]Improper disposal can contaminate water sources and harm aquatic life. [18]

G cluster_waste Waste Disposal Decision Workflow A Waste Generated (solid, solution, contaminated PPE) B Is waste contaminated with the chemical? A->B C Place in a dedicated, closed, and clearly labeled Hazardous Waste container. B->C  Yes F Dispose of via normal laboratory waste stream. B->F  No D Store container in a secure, designated area. C->D E Contact institutional EHS for pickup and disposal. D->E

Caption: Decision process for proper chemical waste segregation.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor in accordance with all local, state, and federal regulations. [10]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7][19]
Skin Contact Immediately remove contaminated clothing. [14]Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5][14][19]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. [5][14]Remove contact lenses if present and easy to do. [19]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [5]If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. [4]Seek immediate medical attention.

By adhering to these rigorous safety protocols, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and professional responsibility.

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  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.